molecular formula C4H9Si B075430 Butylsilane CAS No. 1600-29-9

Butylsilane

货号: B075430
CAS 编号: 1600-29-9
分子量: 85.2 g/mol
InChI 键: ZTAYJSRSQODHEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Butylsilane is a short-chain alkylsilane compound that serves as a versatile building block and surface modification agent in advanced materials science and organic synthesis. Its primary research value lies in its ability to function as a precursor for the introduction of the butylsilyl group, enabling the creation of novel silicon-containing polymers, dendrimers, and hybrid organic-inorganic materials. In surface chemistry, this compound is extensively utilized to form self-assembled monolayers (SAMs) on silicon, glass, and other metal oxide substrates. This application is critical for tailoring surface properties, such as hydrophobicity, wetting behavior, and corrosion resistance, and for providing a functional platform for subsequent bioconjugation or sensor development. The mechanism of action involves the hydrolysis of the silane group, followed by condensation reactions with surface hydroxyl groups, resulting in stable covalent Si-O-Si or Si-O-M (metal) bonds. Researchers also employ this compound in the synthesis of silsesquioxanes and as a reagent in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst. Its relatively compact structure offers distinct advantages in controlling the steric environment in molecular systems. This product is intended for laboratory research purposes only and requires careful handling under inert conditions to preserve its reactivity and purity.

属性

InChI

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAYJSRSQODHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30422857
Record name Butylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600-29-9
Record name Butylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butylsilane
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Foundational & Exploratory

An In-Depth Technical Guide to Butylsilane (C4H12Si)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of butylsilane (C4H12Si). The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this organosilane compound.

Physicochemical Properties

This compound is a flammable, colorless liquid with the chemical formula C4H12Si. It is an organosilane compound, characterized by a silicon atom bonded to a butyl group and three hydrogen atoms. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of n-Butylsilane

PropertyValueReference(s)
Molecular Formula C4H12Si[1]
Molecular Weight 88.22 g/mol [1]
Boiling Point 56.7 °C (lit.)[1]
Density 0.68 g/mL at 20 °C (lit.)[1]
Refractive Index (n20/D) 1.392 (lit.)[1]
Flash Point -6 °C (closed cup)[1]
CAS Number 1600-29-9[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of a butyl-containing organometallic reagent with a silicon hydride source or the hydrosilylation of butene.

Grignard and Organolithium Reactions

A common and versatile method for the synthesis of alkylsilanes is the reaction of a Grignard reagent or an organolithium reagent with a chlorosilane.

Experimental Protocol: Synthesis from n-Butylmagnesium Halide and Trichlorosilane (Illustrative)

This protocol is a general representation and may require optimization.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet (e.g., argon or nitrogen) is assembled.

  • Reagent Preparation: In the dropping funnel, a solution of n-butylmagnesium halide (e.g., bromide or chloride) in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared. The flask is charged with a solution of trichlorosilane in the same anhydrous solvent.

  • Reaction: The Grignard reagent is added dropwise to the stirred solution of trichlorosilane at a controlled temperature, typically 0 °C to room temperature. The reaction is exothermic and may require external cooling.

  • Reduction: Following the addition, the resulting butyltrichlorosilane is not isolated but is subsequently reduced in the same pot. A reducing agent, such as lithium aluminum hydride (LiAlH4), is carefully added in portions to the reaction mixture. This step is highly exothermic and requires strict temperature control.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride) at low temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation.

Logical Workflow for Grignard-based Synthesis

Synthesis_Workflow cluster_reagents Reactants cluster_reaction Reaction Steps cluster_product Product BuMgX n-Butylmagnesium Halide Reaction Grignard Reaction BuMgX->Reaction SiHCl3 Trichlorosilane SiHCl3->Reaction Reduction Reduction with LiAlH4 Reaction->Reduction Workup Aqueous Work-up Reduction->Workup Purification Fractional Distillation Workup->Purification Product n-Butylsilane Purification->Product

Caption: Workflow for the synthesis of n-butylsilane via a Grignard reaction followed by reduction.

A similar approach can be employed using n-butyllithium as the organometallic reagent, reacting with a suitable chlorosilane. The standard preparation for n-butyllithium involves the reaction of 1-bromobutane or 1-chlorobutane with lithium metal in a solvent like benzene, cyclohexane, or diethyl ether.[2][3]

Hydrosilylation of 1-Butene

Another important route to this compound is the hydrosilylation of 1-butene, where a silicon-hydrogen bond adds across the carbon-carbon double bond of the alkene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (H2PtCl6).[4]

Experimental Protocol: Hydrosilylation of 1-Butene (Illustrative)

  • Catalyst Preparation: A solution of the hydrosilylation catalyst (e.g., Speier's catalyst, H2PtCl6) in a suitable solvent is prepared.

  • Reaction Setup: A high-pressure reactor is charged with a silane containing a Si-H bond (e.g., trichlorosilane) and the catalyst solution.

  • Reaction: The reactor is sealed and pressurized with 1-butene. The mixture is then heated to the desired reaction temperature. The reaction progress can be monitored by measuring the pressure drop.

  • Product Isolation and Reduction: After the reaction is complete, the excess butene is vented, and the resulting butyltrichlorosilane is isolated. This intermediate is then reduced to n-butylsilane using a suitable reducing agent like LiAlH4, following a procedure similar to that described in the Grignard method.

  • Purification: The final product is purified by fractional distillation.

Reactivity of this compound

The reactivity of this compound is primarily dictated by the nature of the silicon-hydrogen (Si-H) and silicon-carbon (Si-C) bonds. The Si-H bond is particularly important and can exhibit hydridic character, making this compound a useful reducing agent in certain reactions.

Reactions with Electrophiles

The Si-H bond in alkylsilanes can react with electrophiles. This reactivity can be enhanced by the presence of Lewis acids. For instance, silanes can act as hydride donors to carbocation intermediates generated from various functional groups.

Signaling Pathway for Electrophilic Activation of Si-H Bond

Electrophilic_Activation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Silane R3Si-H (this compound) Intermediate [R3Si--H--E]+ Silane->Intermediate Electrophile E+ (Electrophile) Electrophile->Intermediate Silyl_Cation R3Si+ Intermediate->Silyl_Cation Reduced_Electrophile H-E Intermediate->Reduced_Electrophile

Caption: Generalized pathway for the reaction of a silane with an electrophile.

Reactions with Nucleophiles

The silicon atom in organosilanes is susceptible to nucleophilic attack, especially when bonded to a good leaving group. While the Si-C bond in this compound is generally stable, reactions at the silicon center can be induced.

Use as a Reducing Agent

Organosilanes, including this compound, can function as reducing agents. Their reducing ability is often modulated by the presence of acid or fluoride ion catalysts.[5][6] For example, the combination of a silane and an acid can be used for the reduction of various functional groups that can form stable carbocation intermediates, such as aldehydes, ketones, and their derivatives.[7] Silanes can also participate in free-radical reduction reactions.[6]

Thermal Decomposition

The thermal decomposition of silanes is a complex process that can involve various homogeneous and heterogeneous elementary steps.[1][8][9] The decomposition of n-butylsilane is expected to proceed through mechanisms involving the cleavage of Si-H and Si-C bonds, potentially leading to the formation of silylenes, free radicals, and subsequent polymerization or deposition of silicon-containing materials.[10] The specific products and kinetics of decomposition are highly dependent on the reaction conditions, such as temperature and pressure.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum of n-butylsilane is expected to show characteristic signals for the protons on the butyl chain and the silicon hydride protons. The chemical shifts and coupling patterns provide valuable structural information. Generally, protons on carbons attached to silicon are shielded, appearing at a relatively high field. The Si-H protons typically appear as a multiplet.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display distinct signals for each of the four carbon atoms in the butyl group. The chemical shifts are influenced by the proximity to the silicon atom.[11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for n-Butylsilane

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si-H~3.5-4.0 (multiplet)-
-CH₂-Si~0.5-1.0 (multiplet)~10-15
-CH₂-CH₂Si~1.2-1.5 (multiplet)~25-30
-CH₂-CH₃~1.2-1.5 (multiplet)~25-30
-CH₃~0.8-1.0 (triplet)~10-15

Note: These are estimated values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. A strong, sharp band in the region of 2100-2200 cm⁻¹ is indicative of the Si-H stretching vibration.[5] Other significant peaks will correspond to the C-H stretching and bending vibrations of the butyl group.

Table 3: Characteristic IR Absorption Frequencies for n-Butylsilane

Functional GroupWavenumber (cm⁻¹)Intensity
Si-H stretch2100 - 2200Strong
C-H stretch (alkyl)2850 - 2960Strong
CH₂ bend~1465Medium
CH₃ bend~1375Medium
Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) at m/z 88 should be observable. Common fragmentation pathways for alkylsilanes involve the cleavage of the Si-C bond and the loss of alkyl radicals. The fragmentation pattern will likely show a series of peaks corresponding to the loss of methyl (CH₃), ethyl (C₂H₅), and propyl (C₃H₇) groups.

Handling and Safety

This compound is a highly flammable liquid and vapor. It may cause skin, eye, and respiratory irritation. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and flame-retardant clothing, should be worn.[13] In case of a spill, use a non-combustible absorbent material for containment and disposal. This compound should be stored in a tightly closed container in a dry and well-ventilated place.

References

An In-depth Technical Guide to Butylsilane (CAS Number 1600-29-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-butylsilane (CAS 1600-29-9), a versatile organosilane compound. This document details its chemical and physical properties, synthesis and reaction mechanisms, analytical characterization, and applications with a focus on its relevance in research and drug development.

Chemical and Physical Properties

n-Butylsilane is a flammable, colorless liquid with the chemical formula C₄H₁₂Si. It is a member of the alkylsilane family and is characterized by a butyl group attached to a silane (SiH₃) moiety. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₄H₁₂Si
Molecular Weight 88.22 g/mol
CAS Number 1600-29-9
Appearance Colorless liquid
Boiling Point 56.7 °C
Melting Point -138 °C
Density 0.68 g/mL at 20 °C
Refractive Index (n20/D) 1.392
Flash Point -6 °C
Solubility Reacts with water; soluble in organic solvents.

Synthesis of n-Butylsilane

A common and effective method for the synthesis of n-butylsilane is the reaction of a Grignard reagent, specifically n-butylmagnesium halide, with trichlorosilane. This reaction proceeds via a nucleophilic substitution mechanism at the silicon center.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Chlorobutane (or 1-bromobutane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trichlorosilane (SiHCl₃)

  • Iodine crystal (as initiator, if necessary)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of the Grignard Reagent (n-Butylmagnesium Chloride):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 1-chlorobutane in anhydrous diethyl ether dropwise from the dropping funnel to the stirred magnesium suspension.

    • The reaction is initiated by gentle heating, and the dropwise addition is continued at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • Reaction with Trichlorosilane:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Slowly add trichlorosilane dropwise to the stirred Grignard solution. This reaction is exothermic and the temperature should be maintained below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Work-up and Purification:

    • The reaction mixture is carefully quenched by pouring it onto crushed ice.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation.

    • The crude n-butylsilane is purified by fractional distillation.

Expected Yield: The yield of n-butylsilane can vary depending on the reaction conditions but is typically in the range of 60-80%.

Reaction Mechanism

The synthesis of n-butylsilane via the Grignard reaction involves the nucleophilic attack of the carbanionic butyl group from the Grignard reagent on the electrophilic silicon atom of trichlorosilane. The reaction proceeds in a stepwise substitution of the chlorine atoms with butyl groups, followed by reduction of the remaining Si-Cl bonds by the hydride on the trichlorosilane or through reaction with the Grignard reagent.

Synthesis_Mechanism n-BuMgCl n-Butylmagnesium Chloride Intermediate n-BuSiHCl2 n-BuMgCl->Intermediate Nucleophilic Attack SiHCl3 Trichlorosilane SiHCl3->Intermediate Butylsilane n-Butylsilane (C4H12Si) Intermediate->this compound Reduction

Synthesis of n-Butylsilane via Grignard Reaction.

Analytical Characterization

The purity and structure of n-butylsilane are typically confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR ~3.5-3.8 ppm (quartet, 3H, Si-H) : The protons directly attached to the silicon atom. ~0.5-0.8 ppm (triplet, 2H, Si-CH₂) : The methylene group adjacent to the silicon. ~1.2-1.5 ppm (multiplet, 4H, -CH₂-CH₂-) : The two central methylene groups of the butyl chain. ~0.8-1.0 ppm (triplet, 3H, -CH₃) : The terminal methyl group.
¹³C NMR ~10-15 ppm : The carbon of the Si-CH₂ group. ~25-30 ppm : The subsequent carbons of the butyl chain.
²⁹Si NMR A characteristic signal in the region of -60 to -80 ppm is expected for a primary alkylsilane.
Infrared (IR) Spectroscopy ~2150-2200 cm⁻¹ (strong, sharp) : Si-H stretching vibration. ~2850-2960 cm⁻¹ : C-H stretching vibrations of the butyl group. ~1465 cm⁻¹ : C-H bending vibrations.
Mass Spectrometry (MS) Molecular Ion (M⁺) : m/z = 88. Fragmentation Pattern : Loss of alkyl fragments (e.g., M-15 for CH₃, M-29 for C₂H₅, M-43 for C₃H₇) and rearrangements. A prominent peak at m/z = 31 (SiH₃⁺) is also expected.

Applications in Research and Drug Development

While n-butylsilane itself is not a therapeutic agent, its chemical properties make it a valuable intermediate and reagent in several areas relevant to drug development.

Surface Modification for Drug Delivery

Alkylsilanes, including n-butylsilane, are widely used for the surface modification of materials to alter their hydrophobicity and biocompatibility. This is particularly relevant in the development of drug delivery systems. For instance, the surface of nanoparticles (e.g., silica, titania) can be functionalized with n-butylsilane to:

  • Enhance Encapsulation of Hydrophobic Drugs: A hydrophobic surface can improve the loading capacity of non-polar drug molecules.

  • Control Drug Release: The modified surface can act as a barrier to control the diffusion rate of the encapsulated drug.

  • Improve Biocompatibility: Surface modification can reduce the immunogenicity of nanoparticles and improve their circulation time in the body.

Experimental Protocol: Surface Functionalization of Silica Nanoparticles

Materials:

  • Silica nanoparticles

  • n-Butylsilane

  • Anhydrous toluene or other suitable organic solvent

  • Nitrogen or Argon gas

Procedure:

  • Activation of Nanoparticles: The silica nanoparticles are first activated to generate surface hydroxyl (-OH) groups. This can be achieved by treating them with an acid (e.g., HCl) or by plasma treatment.

  • Silanization:

    • The activated nanoparticles are dispersed in anhydrous toluene under an inert atmosphere.

    • A solution of n-butylsilane in anhydrous toluene is added to the nanoparticle suspension.

    • The mixture is refluxed for several hours to facilitate the reaction between the silane and the surface hydroxyl groups.

  • Washing and Drying:

    • The functionalized nanoparticles are collected by centrifugation.

    • They are washed repeatedly with toluene and then with ethanol to remove any unreacted silane.

    • The final product is dried in a vacuum oven.

Surface_Functionalization_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Nanoparticles Silica Nanoparticles Activation Surface Activation (e.g., Acid Wash) Nanoparticles->Activation Silanization Silanization with n-Butylsilane in Anhydrous Solvent Activation->Silanization Washing Washing (Toluene, Ethanol) Silanization->Washing Drying Drying (Vacuum Oven) Washing->Drying Functionalized_Nanoparticles Functionalized_Nanoparticles Drying->Functionalized_Nanoparticles Final Product

Experimental workflow for surface functionalization.
Role as a Reducing Agent

Hydrosilanes, such as n-butylsilane, can act as mild and selective reducing agents in organic synthesis.[1] They are particularly useful for the reduction of certain functional groups in the presence of others that might be sensitive to more reactive reducing agents. This selectivity is highly valuable in the multi-step synthesis of complex pharmaceutical intermediates.

Hydrolysis and Stability

n-Butylsilane is sensitive to moisture and undergoes hydrolysis to form butysilanetriol and ultimately polysiloxane networks. This reaction is the basis for its use in forming siloxane coatings. The mechanism involves the nucleophilic attack of water on the silicon atom, leading to the displacement of hydride.

Hydrolysis_Mechanism This compound n-Butylsilane (R-SiH3) Transition_State [R-SiH3(OH2)]‡ This compound->Transition_State Water H2O Water->Transition_State Silanol Butylsilanol (R-SiH2OH) Transition_State->Silanol - H2 Further_Hydrolysis Further Hydrolysis & Condensation Silanol->Further_Hydrolysis Polysiloxane Polysiloxane Network Further_Hydrolysis->Polysiloxane

References

An In-depth Technical Guide to the Physical Properties of n-Butylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of n-butylsilane (C4H12Si). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological context.

Core Physical and Chemical Properties

n-Butylsilane is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in the tables below. This data is essential for handling, storage, and application in various scientific contexts.

Identifier Value Source(s)
Chemical Name n-Butylsilane[1][2][3]
Synonyms Butylsilane, 1-Butylsilane[1][2][3]
CAS Number 1600-29-9[1][2][4]
Molecular Formula C4H12Si[1][2][4]
Molecular Weight 88.22 g/mol [1][2][4]
SMILES String CCCC[SiH3][4][5]
InChI Key YXMVRBZGTJFMLH-UHFFFAOYSA-N[4][5]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of n-butylsilane. These values are critical for experimental design, process development, and safety assessments.

Property Value Conditions Source(s)
Boiling Point 56.7 °C(lit.)[1][2][3][5]
Melting Point -56 °C[1][2]
Density 0.68 g/mLat 20 °C (lit.)[1][3][5]
Refractive Index 1.392n 20/D[1][2][3][5]
Flash Point -6 °Cclosed cup[1][2][5]
Specific Gravity 0.678[1][3]

Safety and Handling Information

Understanding the safety parameters of n-butylsilane is crucial for its handling in a laboratory or industrial setting.

Safety Parameter Value/Classification Source(s)
Signal Word Danger[5]
Hazard Statements H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
GHS Pictograms GHS02 (Flame), GHS07 (Exclamation mark)[5]
Storage Class Code 3 - Flammable liquids[5]

Experimental Protocols

1. Determination of Boiling Point:

The boiling point of n-butylsilane can be determined using a standard distillation apparatus. The liquid is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. A thermometer is placed in the vapor phase to ensure an accurate reading. For a flammable liquid like n-butylsilane, heating should be conducted using a heating mantle and in a well-ventilated fume hood.

2. Determination of Density:

A pycnometer or a digital density meter would be used for the precise measurement of n-butylsilane's density. The mass of a known volume of the substance is measured at a controlled temperature (e.g., 20°C) to calculate the density.

3. Determination of Refractive Index:

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of n-butylsilane are placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature (e.g., 20°C) and wavelength (e.g., the D-line of sodium at 589 nm).

4. Determination of Flash Point:

The closed-cup method is used to determine the flash point of flammable liquids like n-butylsilane. A sample is heated in a closed container, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.

Logical Relationships of Physical Properties

The physical properties of a substance are often interrelated. The following diagram illustrates some of these fundamental relationships for a pure compound like n-butylsilane.

G Interrelation of n-Butylsilane's Physical Properties MW Molecular Weight BP Boiling Point MW->BP Influences Density Density MW->Density Influences VP Vapor Pressure BP->VP Inversely related FP Flash Point VP->FP Influences MP Melting Point RI Refractive Index Density->RI Correlates with

Caption: Logical flow of how molecular weight influences other key physical properties.

References

Synthesis of Butylsilane from Trichlorobutylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butylsilane from its precursor, trichlorothis compound. The primary method detailed is the reduction of the silicon-chlorine bonds to silicon-hydrogen bonds, a fundamental transformation in organosilane chemistry. This document outlines the experimental protocol, presents relevant data in a structured format, and includes a visual representation of the chemical transformation.

Introduction

This compound is a key organosilicon compound utilized in various applications, including as a precursor for the deposition of silicon-containing thin films and in the synthesis of more complex organosilane derivatives. The synthesis from trichlorothis compound is a common and effective route, typically involving a potent reducing agent to achieve the conversion of Si-Cl bonds to Si-H bonds. The choice of reducing agent is critical to ensure a high yield and purity of the final product. Lithium aluminum hydride (LiAlH₄) is a powerful and widely used reducing agent for this purpose, capable of reducing a variety of polar functional groups.[1][2]

Reaction Pathway and Mechanism

The core of the synthesis is the nucleophilic substitution of chloride ions on the silicon atom by hydride ions (H⁻) delivered from the reducing agent. Lithium aluminum hydride serves as a source of four hydride equivalents. The reaction proceeds in a stepwise manner, with each of the three Si-Cl bonds being sequentially replaced by a Si-H bond.

The overall reaction can be represented as:

4 CH₃CH₂CH₂CH₂SiCl₃ + 3 LiAlH₄ → 4 CH₃CH₂CH₂CH₂SiH₃ + 3 LiCl + 3 AlCl₃

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water and to ensure the solubility of the reactants.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from trichlorothis compound using lithium aluminum hydride. This protocol is based on established procedures for the reduction of chlorosilanes.[3]

Materials:

  • Trichlorothis compound (CH₃CH₂CH₂CH₂SiCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Anhydrous hexane

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard Schlenk line apparatus

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is assembled under a positive pressure of dry nitrogen.

  • Reagent Preparation: A suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C using an ice bath.

  • Addition of Trichlorothis compound: Trichlorothis compound, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC) if desired.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a dilute aqueous solution of hydrochloric acid at 0 °C. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. The quenching process neutralizes the excess LiAlH₄ and hydrolyzes the aluminum salts.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed by distillation. The crude this compound is then purified by fractional distillation to yield the final product. The boiling point of this compound is approximately 56.7 °C.[4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from trichlorothis compound.

ParameterValue
Reactants
Starting Materialn-Trichlorothis compound
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Diethyl Ether
Reaction Conditions
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product Information
Productn-Butylsilane
Typical Yield70-90%
Boiling Point56.7 °C[4]
Density0.68 g/mL at 20 °C[4]
Purity (Post-distillation)>97% (GC)[4]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process.

SynthesisWorkflow A Preparation of LiAlH₄ suspension in Et₂O B Dropwise addition of Trichlorothis compound in Et₂O A->B 1. C Reaction at 0°C to RT B->C 2. D Quenching with dilute HCl C->D 3. E Aqueous Workup (Separation & Extraction) D->E 4. F Drying over Na₂SO₄ E->F 5. G Fractional Distillation F->G 6. H Pure this compound G->H 7.

Caption: Experimental workflow for the synthesis of this compound.

The chemical transformation is depicted in the following reaction diagram.

ReactionScheme reactant n-BuSiCl₃ product n-BuSiH₃ reactant->product LiAlH₄, Et₂O

Caption: Reduction of trichlorothis compound to this compound.

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Trichlorothis compound is a corrosive and moisture-sensitive liquid. It will react with water to release hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • The quenching step is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling to prevent a runaway reaction.

Conclusion

The reduction of trichlorothis compound with lithium aluminum hydride is an effective and reliable method for the synthesis of high-purity this compound. Careful control of the reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The detailed protocol and data presented in this guide provide a solid foundation for researchers and professionals working in the field of organosilicon chemistry.

References

In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Butylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of butylsilane. The following sections detail the fundamental chemical reactions, influencing factors, quantitative kinetic data, and detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers and professionals working with silane chemistry in various applications, including drug development and materials science.

Core Concepts: Hydrolysis and Condensation of this compound

The transformation of this compound, typically n-butyltrimethoxysilane or n-butyltriethoxysilane, into a polysiloxane network proceeds through two primary reaction steps: hydrolysis and condensation.

Hydrolysis is the initial step where the alkoxy groups (e.g., methoxy or ethoxy) on the silicon atom are replaced by hydroxyl groups (silanols) through reaction with water. This reaction can be catalyzed by either acids or bases. The hydrolysis of butyltrialkoxysilane is a stepwise process, proceeding through partially hydrolyzed intermediates to the fully hydrolyzed butylsilanetriol.

Condensation follows hydrolysis, where the newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bonds (Si-O-Si). This process results in the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network, with the concurrent elimination of water or alcohol.

The overall reaction can be summarized as follows:

  • Hydrolysis: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

  • Condensation (Water producing): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

  • Condensation (Alcohol producing): R-Si(OH)₃ + R-Si(OR')₃ → (HO)₂Si(R)-O-Si(R)(OR')₂ + R'OH

Where:

  • R = Butyl group (C₄H₉)

  • R' = Methyl (CH₃) or Ethyl (C₂H₅) group

Factors Influencing Reaction Kinetics

Several factors significantly influence the rates of both hydrolysis and condensation reactions of this compound:

  • pH: The reaction is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[1]

    • Acid Catalysis: Under acidic conditions (pH < 7), the oxygen atom of the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2] Acidic conditions generally accelerate hydrolysis while slowing down condensation, leading to more linear, less branched polymer structures.[2]

    • Base Catalysis: In basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom.[2] Base catalysis promotes the condensation reaction significantly, resulting in more highly branched, particulate, or gelled structures.[2]

  • Water Concentration: A stoichiometric amount of water is necessary for complete hydrolysis. The concentration of water can affect the reaction order, which has been observed to vary from 0.8 to 4.4 depending on the solvent and catalyst.

  • Solvent: The choice of solvent affects the solubility of the silane and the availability of water, thereby influencing the reaction rates. The presence of alcohols, which are also products of the hydrolysis reaction, can lead to the reverse reaction of esterification.

  • Temperature: Increasing the temperature generally accelerates the rates of both hydrolysis and condensation.

  • Steric and Inductive Effects: The butyl group, being bulkier than a methyl or ethyl group, exerts a steric hindrance effect that slows down the rate of hydrolysis compared to smaller alkylsilanes. The electron-donating nature of the alkyl group also influences the reactivity of the silicon center. Studies have shown that the rate of hydrolysis is significantly impacted by the type of alkoxysilane used, with the reaction rate considerably slowing down for systems with longer alkyl chain lengths.[3]

Quantitative Data

While specific kinetic data for n-butylsilane is less abundant in the literature compared to other common alkoxysilanes, comparative studies provide valuable insights. The hydrolysis rate constant for tetra-alkoxysilanes decreases with increasing alkyl chain length.[3] For example, the hydrolysis rate constant (k) for tetramethoxysilane (TMOS) is 0.19 L/mol·s·[H⁺]⁻¹, while for tetraethoxysilane (TEOS) it is 0.051 L/mol·s·[H⁺]⁻¹, and for tetrabutoxysilane (TBOS) it is 0.019 L/mol·s·[H⁺]⁻¹.[3] This trend suggests that n-butyltrimethoxysilane will have a hydrolysis rate constant lower than that of methyltrimethoxysilane.

The following table summarizes hydrolysis rate constants for various other silanes to provide a comparative context.

SilaneCatalyst/ConditionsTemperature (°C)Hydrolysis Rate ConstantReference
Tetramethoxysilane (TMOS)Acid-catalyzed-0.19 L/mol·s·[H⁺]⁻¹[3]
Tetraethoxysilane (TEOS)Acid-catalyzed-0.051 L/mol·s·[H⁺]⁻¹[3]
Tetrabutoxysilane (TBOS)Acid-catalyzed-0.019 L/mol·s·[H⁺]⁻¹[3]
γ-GlycidoxypropyltrimethoxysilanepH 4-21.8 h⁻¹[4]
γ-GlycidoxypropyltrimethoxysilanepH 9-24.0 h⁻¹[4]
3-MethacryloyloxypropyltrimethoxysilanepH 4-1.6 h⁻¹[4]
3-MethacryloyloxypropyltrimethoxysilanepH 9-1.2 h⁻¹[4]
VinyltrimethoxysilanepH 4-13.7 h⁻¹[4]
VinyltrimethoxysilanepH 9-6.4 h⁻¹[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound hydrolysis and condensation. The following are representative protocols for key analytical techniques.

Monitoring Hydrolysis and Condensation by ²⁹Si NMR Spectroscopy

Objective: To quantitatively monitor the disappearance of butyltrialkoxysilane and the appearance of hydrolysis intermediates (butylalkoxysilanols) and condensation products (siloxanes).

Materials:

  • n-Butyltrimethoxysilane or n-butyltriethoxysilane

  • Deionized water

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

  • NMR tubes

  • NMR spectrometer (e.g., 300-400 MHz) equipped with a broadband probe.[5]

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, combine the solvent (e.g., an 80:20 w/w ethanol:water mixture), the catalyst to achieve the desired pH, and finally, the this compound.[6] The concentrations should be carefully controlled. For kinetic studies, D₂O can be used as a lock solvent.

  • NMR Acquisition:

    • Acquire ²⁹Si NMR spectra at regular time intervals.

    • To obtain quantitative data, ensure a sufficient relaxation delay between pulses to allow for full relaxation of the silicon nuclei. The use of a relaxation agent like chromium(III) acetylacetonate can shorten the necessary delay, but its effect on the reaction rate should be verified.[7]

    • Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of the signals.[8]

  • Data Analysis:

    • Assign the peaks in the ²⁹Si NMR spectra to the starting this compound, the partially and fully hydrolyzed species (T¹, T², T³ notations, where the superscript indicates the number of siloxane bonds), and various condensation products.

    • Integrate the area of each peak to determine the relative concentration of each species at different time points.

    • Plot the concentration of the reactants and products as a function of time to determine the reaction kinetics.

In-situ Monitoring of Hydrolysis by FTIR Spectroscopy

Objective: To monitor the hydrolysis of butylalkoxysilane by observing changes in the vibrational bands of the reactants and products in real-time.

Materials:

  • n-Butyltriethoxysilane

  • Deionized water

  • Ethanol

  • Acid or base catalyst

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[9]

Procedure:

  • Instrument Setup:

    • Record a background spectrum of the clean, dry ATR crystal.[2]

  • Reaction Initiation:

    • Prepare the reaction mixture of this compound, water, solvent, and catalyst.

    • Introduce the solution onto the ATR crystal.[2]

  • Time-Resolved Spectra Acquisition:

    • Acquire FTIR spectra at regular time intervals.[2] Key spectral regions to monitor include:

      • Disappearance of Si-O-C bonds.

      • Appearance of Si-OH bonds (around 900 cm⁻¹).[9]

      • Formation of alcohol (e.g., ethanol band at 882 cm⁻¹).[10]

      • Formation of Si-O-Si bonds from condensation (around 1040-1140 cm⁻¹).

  • Data Analysis:

    • Analyze the changes in the peak intensities or areas over time to study the reaction kinetics.[2] The rate of hydrolysis can be determined by monitoring the decrease in the absorbance of a characteristic this compound peak or the increase in the absorbance of the alcohol product peak.

Mandatory Visualizations

Hydrolysis and Condensation Pathway

The following diagram illustrates the stepwise hydrolysis of n-butyltrialkoxysilane and the subsequent condensation to form siloxane bonds.

Butylsilane_Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Butyltrialkoxysilane n-BuSi(OR)₃ Butylalkoxysilanol n-BuSi(OR)₂(OH) Butyltrialkoxysilane->Butylalkoxysilanol +H₂O -ROH Butyldialkoxysilanol n-BuSi(OR)(OH)₂ Butylalkoxysilanol->Butyldialkoxysilanol +H₂O -ROH Butylsilanetriol n-BuSi(OH)₃ Butyldialkoxysilanol->Butylsilanetriol +H₂O -ROH Dimer Dimer (n-Bu(OH)₂Si)₂O Butylsilanetriol->Dimer + n-BuSi(OH)₃ -H₂O Butylsilanetriol->Dimer Oligomers Linear/Cyclic Oligomers Dimer->Oligomers + n-BuSi(OH)₃ -H₂O Network Polysiloxane Network Oligomers->Network Further Condensation

Caption: Stepwise hydrolysis and condensation of n-butyltrialkoxysilane.

Experimental Workflow for Kinetic Analysis by ²⁹Si NMR

This diagram outlines the workflow for studying the kinetics of this compound hydrolysis and condensation using ²⁹Si NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Reactants Prepare reaction mixture (this compound, H₂O, Solvent, Catalyst) NMR_Tube Transfer to NMR tube Reactants->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire ²⁹Si NMR spectra at time intervals Spectrometer->Acquire Process Process Spectra (Phasing, Baseline Correction) Acquire->Process Integrate Peak Integration Process->Integrate Kinetics Kinetic Modeling (Concentration vs. Time) Integrate->Kinetics

Caption: Workflow for ²⁹Si NMR kinetic analysis of this compound reactions.

Logical Relationship of Factors Influencing Reaction Rates

This diagram illustrates the key factors that influence the rates of hydrolysis and condensation of this compound.

Factors_Influence center Reaction Rates (Hydrolysis & Condensation) pH pH (Acid/Base Catalysis) pH->center Water Water Concentration Water->center Temp Temperature Temp->center Solvent Solvent Type Solvent->center Steric Steric Effects (Butyl Group) Steric->center

Caption: Key factors influencing this compound hydrolysis and condensation rates.

References

Butylsilane: A Comprehensive Technical Guide to its Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety, hazards, and handling of butylsilane (CAS No. 1600-29-9). This compound is a highly flammable organosilicon compound with applications in chemical synthesis and materials science.[1][2] This document, intended for researchers, scientists, and drug development professionals, consolidates critical safety data, outlines potential hazards, and presents generalized experimental protocols for hazard assessment. Due to a lack of in-depth toxicological studies on this compound, this guide emphasizes a precautionary approach based on its known chemical properties and data from structurally related compounds. All quantitative data are summarized for clarity, and logical workflows for safety and hazard assessment are visualized.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C4H12Si[1]
Molecular Weight 88.22 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 56.7 °C[3]
Density 0.68 g/mL at 20 °C[3]
Flash Point -6 °C (closed cup)[3]
Refractive Index n20/D 1.392[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its high flammability and its irritant effects on the skin, eyes, and respiratory system.[1]

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory System)3H335: May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet[1]

Hazard Pictograms

The following GHS pictograms are associated with this compound:

alt text
alt text

Signal Word

Danger [3]

Toxicology and Hazard Assessment

While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, its classification as a skin, eye, and respiratory irritant necessitates a cautious approach.[1] In the absence of specific toxicological studies on this compound, this section outlines generalized experimental protocols based on OECD guidelines for assessing the hazards of similar chemical substances.

Skin Irritation

Objective: To determine the potential of this compound to cause reversible inflammatory changes to the skin.

Methodology (based on OECD Guideline 439: In Vitro Skin Irritation)

A validated in vitro test using reconstructed human epidermis (RhE) is the preferred method to avoid animal testing.[4]

  • Model Preparation: Reconstructed human epidermis tissue models are cultured to mimic the properties of the upper layers of human skin.[4]

  • Test Substance Application: A precise amount of this compound (e.g., 30 µL for a liquid) is applied topically to the surface of triplicate tissue models.[4] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[4]

  • Exposure and Incubation: The tissues are exposed to this compound for a defined period (e.g., 60 minutes) at 37°C in a humidified incubator.[4]

  • Post-Exposure Procedure: The test substance is removed by washing, and the tissues are transferred to fresh culture medium for a recovery period (e.g., 42 hours).[4]

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan salt, which is then extracted and quantified spectrophotometrically.[4]

  • Data Interpretation: The percentage of viable cells in the this compound-treated tissues is compared to the negative control. A reduction in viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[4]

G cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assessment Assessment cluster_result Result prep_model Prepare Reconstructed Human Epidermis (RhE) Model apply_substance Apply this compound, Positive and Negative Controls prep_model->apply_substance incubate Incubate for 60 minutes at 37°C apply_substance->incubate wash Wash to Remove Test Substance incubate->wash recover Incubate for 42-hour Recovery Period wash->recover mtt_assay Perform MTT Assay for Cell Viability recover->mtt_assay analyze Quantify Formazan Spectrophotometrically mtt_assay->analyze decision Viability ≤ 50%? analyze->decision irritant Classify as Irritant decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Figure 1: Generalized workflow for in vitro skin irritation testing.
Eye Irritation

Objective: To determine the potential of this compound to cause reversible or irreversible damage to the eye.

Methodology (based on OECD Guideline 496: Ocular Irritection®)

This in vitro biochemical test models changes to corneal opacity.

  • Pre-Test Characterization: The pH of a 10% dilution of this compound in water is determined. This method is suitable for samples with a pH between 4 and 9.[5]

  • Test System: A macromolecular reagent composed of proteins, glycoproteins, and other components that mimics the structure of the cornea is used.[5]

  • Application: this compound is applied to the macromolecular matrix, either directly or onto a membrane disc.[5] Surfactant-like materials are tested as dilutions.[5]

  • Incubation: The matrix is exposed to the test substance for 24 hours at 25°C.[5]

  • Data Collection: The turbidity of the macromolecular reagent is measured. Protein denaturation and disruption of the matrix by the test substance cause an increase in turbidity.[5]

  • Data Interpretation: The results are used to classify the substance as causing serious eye damage or having no required classification for irritation.[5]

Respiratory Irritation

Objective: To assess the potential of this compound vapor to cause irritation to the respiratory tract.

Methodology (based on in vitro studies of other silanes)

A study on triethoxysilane (TES) and trimethoxysilane (TMS) provides a relevant model for assessing the respiratory toxicity of this compound.[6][7]

  • Cell Culture: A human bronchial epithelial cell line (e.g., BEAS-2B) or a reconstructed human airway epithelium model (e.g., MucilAir™) is used.[6][7]

  • Exposure System: Cells are exposed to this compound vapor at the air-liquid interface using a specialized exposure system (e.g., VITROCELL®).[8]

  • Endpoint Assessment: Following exposure, several endpoints are assessed:

    • Cell Viability: To determine cytotoxicity.[7]

    • Inflammatory Markers: Measurement of secreted cytokines (e.g., IL-6, IL-8) as indicators of an inflammatory response.[6][8]

    • Barrier Integrity: In 3D models, the integrity of the epithelial barrier can be measured.[7]

    • Cilia Beating Frequency: In relevant 3D models, the effect on ciliary function can be assessed.[7]

  • Data Analysis: A concentration-dependent decrease in cell viability or an increase in inflammatory markers would indicate respiratory irritation potential.[8]

Safe Handling and Emergency Procedures

Given the significant hazards of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Skin and Body Protection Flame-retardant, antistatic protective clothing. An impervious apron and boots may be necessary.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a full-face respirator with appropriate cartridges.
Handling and Storage
  • Ventilation: Handle only in a well-ventilated area or in a chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] this compound is hygroscopic and should be stored under an inert gas.[1]

Emergency Procedures

G cluster_spill Spill Response cluster_exposure Exposure Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact spill This compound Spill evacuate Evacuate Personnel & Remove Ignition Sources spill->evacuate exposure Personnel Exposure ppe_spill Wear Full PPE evacuate->ppe_spill ventilate Ensure Adequate Ventilation contain Contain Spillage with Non-Combustible Absorbent (Sand, Earth) ventilate->contain collect Collect and Place in Container for Disposal contain->collect ppe_spill->ventilate inhale Move to Fresh Air exposure->inhale skin_contact Take off contaminated clothing exposure->skin_contact rinse_eye Rinse with water for several minutes exposure->rinse_eye breathe If not breathing, give artificial respiration inhale->breathe consult_inhale Consult a Physician breathe->consult_inhale rinse_skin Rinse skin with water/shower skin_contact->rinse_skin consult_skin Consult a Physician rinse_skin->consult_skin remove_lenses Remove contact lenses, if present and easy to do rinse_eye->remove_lenses consult_eye Consult a Physician remove_lenses->consult_eye

Figure 2: Emergency procedures for this compound spills and exposure.

Fire-Fighting Measures

  • Extinguishing Media: Use dry powder or dry sand. Do not use a water jet. [1]

  • Specific Hazards: Combustion may produce carbon oxides.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] Use water spray to cool unopened containers.[1]

Disposal Considerations

Dispose of unused product and contaminated materials at an approved waste disposal plant, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Conclusion

This compound is a valuable chemical reagent that presents significant flammability and irritant hazards. A thorough understanding of these risks, coupled with strict adherence to safety protocols for handling, storage, and emergency response, is essential for its safe use in a research or development setting. While specific toxicological data for this compound is limited, a conservative approach to safety, guided by the principles outlined in this document and relevant OECD guidelines, will minimize the risk of exposure and injury. Further research into the specific toxicological mechanisms of this compound is warranted to provide a more complete hazard profile.

References

An In-depth Technical Guide to the Physicochemical Properties of Butylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of butylsilane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize organosilane compounds. This document details the established values for these properties and outlines the rigorous experimental methodologies for their determination.

Core Physicochemical Properties of this compound

This compound (C₄H₁₂Si) is an organosilicon compound with well-defined physical characteristics. Its boiling point and density are critical parameters for its handling, purification, and application in various chemical processes.

The boiling point and density of this compound have been experimentally determined and are summarized below. These values are essential for predicting the compound's behavior under different temperature and pressure conditions.

PropertyValueConditions
Boiling Point56.7 °CAt standard atmospheric pressure (lit.)[1][2][3][4]
Density0.68 g/mLAt 20 °C (lit.)[1][2][3][4][5]

Table 1: Boiling Point and Density of this compound.

Chemical IdentifierValue
CAS Number1600-29-9[6]
Molecular FormulaC₄H₁₂Si[2][6]
Molecular Weight88.22 g/mol [2][3][6]
Refractive Indexn20/D 1.392[1][2][3]

Table 2: Additional Physicochemical Data for this compound.

Experimental Protocols

The determination of the boiling point and density of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for obtaining these values.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a volatile and flammable compound like this compound, specific methods that require small sample volumes are preferred.

Method 1: Capillary Method (Thiele Tube)

This micro-method is one of the simplest and most common for determining the boiling point of a liquid sample and is advantageous due to the small amount of material required (less than 0.5 mL).[8]

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., 10 x 75 mm), capillary tube (sealed at one end), rubber band or wire, heating oil (mineral oil), and a heat source (Bunsen burner or hot plate).

  • Procedure:

    • A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the this compound sample (open end down).[8]

    • The test tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb.

    • The assembly is clamped and immersed in a Thiele tube containing heating oil, ensuring the heat is distributed evenly by convection.[8]

    • The side arm of the Thiele tube is gently heated, causing the oil temperature to rise.

    • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air and this compound vapor expand.[8][9]

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] This is the point where the external pressure equals the vapor pressure of the this compound.

Method 2: Simple Distillation

For larger sample volumes, a simple distillation can be used to determine the boiling point.[10]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

  • Procedure:

    • The distillation flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The this compound is heated to a boil.

    • The temperature is recorded when it stabilizes as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.[10]

Density is an intrinsic property defined as mass per unit volume.[11]

Method 1: Pycnometer Method

A pycnometer is a glass flask with a precise, known volume, used for accurate density measurements of liquids.[12]

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[12]

Method 2: Mass and Volume Measurement

A straightforward method for determining density involves measuring the mass and volume of a sample directly.[13]

  • Apparatus: Graduated cylinder, analytical balance.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured.

    • A specific volume of this compound is added to the graduated cylinder, and the volume is recorded by reading the bottom of the meniscus.[13]

    • The combined mass of the graduated cylinder and the this compound is measured.

    • The mass of the this compound is calculated by subtraction.

    • The density is calculated by dividing the mass of the sample by the measured volume. To improve accuracy, this procedure should be repeated multiple times and the results averaged.[13]

Logical Workflow and Visualizations

The characterization of this compound follows a logical workflow, from its synthesis to the verification of its physical properties. This process ensures the identity and purity of the compound before its use in further applications.

The overall process involves the chemical synthesis of this compound, followed by purification, and finally, characterization of its physical properties.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Reactants (e.g., Butyl Grignard + Silane Source) synthesis Chemical Synthesis (e.g., Hydrosilylation) start->synthesis Reaction crude Crude this compound synthesis->crude purification Purification (e.g., Fractional Distillation) crude->purification Impurity Removal pure Pure this compound purification->pure bp_det Boiling Point Determination pure->bp_det Analysis d_det Density Determination pure->d_det Analysis final Verified this compound bp_det->final d_det->final

Caption: Workflow for the synthesis and physical characterization of this compound.

The choice of method for boiling point determination often depends on the available sample volume.

G start Sample of this compound decision Sample Volume Available? start->decision micro Use Micro-Method (Thiele Tube / Capillary) decision->micro < 1 mL macro Use Macro-Method (Simple Distillation) decision->macro > 1 mL result Boiling Point Data micro->result macro->result

References

The Silicon-Hydrogen Bond in Butylsilane: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the silicon-hydrogen (Si-H) bond in butylsilane (n-BuSiH₃). As a primary alkylsilane, this compound serves as a versatile reagent in organic synthesis and materials science. The polarity and reactivity of its Si-H bonds are central to its utility, enabling a range of chemical transformations. This document details the core reactions, underlying mechanisms, quantitative data, and experimental considerations for professionals leveraging this compound in their research and development endeavors.

Core Reactivity of the this compound Si-H Bond

The reactivity of the Si-H bond in this compound is dictated by the difference in electronegativity between silicon (1.90) and hydrogen (2.20), resulting in a hydridic character for the hydrogen atom. This polarization facilitates a variety of important chemical reactions.

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a cornerstone of organosilicon chemistry, forming stable silicon-carbon bonds. For this compound, this typically involves reaction with a terminal alkene to yield a terminal alkylsilane. The reaction is most commonly catalyzed by transition metal complexes, particularly those of platinum and rhodium.

Dehydrocoupling

Dehydrocoupling reactions involve the formation of a new bond between silicon and a heteroatom (typically O, N) with the concomitant elimination of dihydrogen (H₂). This is a common method for synthesizing silyl ethers and silyl amines from alcohols and amines, respectively. These reactions can be promoted by a variety of catalysts, including transition metal complexes and strong bases.

Reduction of Carbonyl Compounds

The hydridic nature of the Si-H bond allows this compound to act as a reducing agent for carbonyl compounds such as aldehydes and ketones. This transformation yields the corresponding primary and secondary alcohols, respectively. The reaction is often catalyzed by Lewis acids or transition metal complexes, which activate the carbonyl group towards hydride transfer.

Reductive Amination

This compound can be employed in the reductive amination of aldehydes and ketones. This one-pot reaction involves the formation of an imine intermediate from the carbonyl compound and an amine, which is then reduced by the silane to afford the corresponding amine.

Mechanisms of Si-H Bond Activation

The activation of the Si-H bond in this compound is a critical step in its reactions and can proceed through several mechanistic pathways, largely dependent on the catalyst employed.

  • Oxidative Addition: Common with late transition metals (e.g., Pt, Rh, Ir), the metal center inserts into the Si-H bond, forming a silyl hydride metal complex. This is a key step in many hydrosilylation and dehydrocoupling catalytic cycles.

  • σ-Bond Metathesis: This pathway is common for early transition metals and f-block elements. It involves a four-centered transition state where the Si-H bond is cleaved and a new bond is formed with the metal center without a change in the metal's oxidation state.

  • Electrophilic Activation: Lewis acids, including both p-block elements (like B(C₆F₅)₃) and some transition metal complexes, can activate the Si-H bond.[1][2] The Lewis acid coordinates to the hydride, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack.[1][2] This can lead to the heterolytic cleavage of the Si-H bond.[1]

Quantitative Data Summary

Quantitative data for the reactivity of this compound is not as extensively documented as for other common silanes. However, bond dissociation energies and comparative studies provide valuable insights.

ParameterValueNotes
Si-H Bond Dissociation Energy (BDE) ~91-95 kcal/molThe BDE for primary silanes like this compound is comparable to that of silane (SiH₄). Methyl substitution slightly increases the BDE.[3]
Relative Reactivity in Dehydrocoupling Primary > Secondary > Tertiary SilanesPrimary silanes like this compound are generally more reactive in dehydrocoupling reactions than more sterically hindered secondary and tertiary silanes.[3]
Hydrosilylation of 1-octene High YieldWhile specific data for this compound is limited, primary silanes generally give high yields of the terminal addition product in platinum-catalyzed hydrosilylations. Isomerization of the alkene can be a competing reaction.
Reduction of Ketones High YieldReductions of ketones with primary silanes in the presence of a suitable catalyst are typically efficient.[4]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. Specific conditions such as catalyst loading, temperature, and reaction time may require optimization for specific substrates.

Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

Materials:

  • This compound

  • Terminal alkene (e.g., 1-octene)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)

  • Anhydrous toluene

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the terminal alkene (1.0 eq) in anhydrous toluene.

  • Add Karstedt's catalyst (typically 10-100 ppm relative to the alkene).

  • Slowly add this compound (1.1 eq) to the stirred solution at room temperature.

  • The reaction is often exothermic; maintain the desired temperature with a water bath if necessary.

  • Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy by observing the disappearance of the vinyl protons and the appearance of the silyl-substituted alkyl protons.

  • Upon completion, the catalyst can be removed by filtration through a short plug of silica gel, and the solvent can be removed under reduced pressure to yield the product.

Base-Catalyzed Dehydrocoupling of an Alcohol

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere apparatus

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF.

  • Add the base catalyst (e.g., 5-10 mol% NaOH).

  • Slowly add this compound (1.0-1.2 eq) to the stirred suspension. Hydrogen gas evolution will be observed.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Lewis Acid-Catalyzed Reduction of a Ketone

Materials:

  • This compound

  • Ketone (e.g., acetophenone)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere apparatus

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous DCM.

  • Add the Lewis acid catalyst (e.g., 1-5 mol% B(C₆F₅)₃).

  • Slowly add this compound (1.2-1.5 eq) to the stirred solution at room temperature.

  • Stir the reaction until complete conversion of the ketone is observed by TLC or GC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the core concepts of this compound reactivity.

Hydrosilylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound (BuSiH3) Mixing Mix in Anhydrous Solvent This compound->Mixing Alkene Alkene (R-CH=CH2) Alkene->Mixing Catalyst Add Catalyst (e.g., Karstedt's) Mixing->Catalyst Reaction Reaction (Room Temp or Heat) Catalyst->Reaction Alkylsilane Butylalkylsilane (R-CH2-CH2-SiH2Bu) Reaction->Alkylsilane

Hydrosilylation Experimental Workflow

Dehydrocoupling_Pathway Reactants This compound (BuSiH3) + Alcohol (R-OH) Catalyst Catalyst (e.g., NaOH) Reactants->Catalyst Activation Intermediate Intermediate Complex Catalyst->Intermediate Products Butyl Silyl Ether (BuSiH2-OR) + H2 Intermediate->Products H2 Elimination

Dehydrocoupling Reaction Pathway

Carbonyl_Reduction_Mechanism cluster_activation Activation Step cluster_reduction Reduction Step Ketone Ketone (R2C=O) LewisAcid Lewis Acid (LA) Ketone->LewisAcid ActivatedComplex Activated Complex [R2C=O---LA] Ketone->ActivatedComplex LewisAcid->ActivatedComplex HydrideTransfer Hydride Transfer ActivatedComplex->HydrideTransfer This compound This compound (BuSiH3) This compound->HydrideTransfer SilylCation Silylium Intermediate [BuSiH2+] HydrideTransfer->SilylCation Forms Alkoxide Alkoxide Intermediate [R2CH-O-SiH2Bu] HydrideTransfer->Alkoxide Forms Product Alcohol (R2CH-OH) Alkoxide->Product Workup

Lewis Acid-Catalyzed Carbonyl Reduction

References

Butylsilane in Pharmaceutical Research: A Technical Guide to Procurement and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of butylsilane, a versatile organosilicon compound with growing importance in pharmaceutical research and drug development. The document details its procurement from leading suppliers, summarizes its key physicochemical properties, and presents a comprehensive experimental protocol for its application as a reducing agent in the synthesis of drug intermediates. Furthermore, this guide illustrates a typical workflow for the procurement and in-house quality control of this compound, offering a practical framework for research and development laboratories.

Procurement of this compound and its Derivatives

Sourcing high-purity this compound is the first critical step for its successful integration into synthetic workflows. Several reputable chemical suppliers offer this compound and its derivatives suitable for research and pharmaceutical applications. Key suppliers include:

  • Sigma-Aldrich (a part of Merck KGaA) : A major supplier to the life science industry, offering n-butylsilane with a purity of ≥97.0% (GC)[1]. They provide comprehensive documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

  • TCI America : A supplier of a wide range of organic chemicals, including various silane derivatives like di-tert-butylsilane[2][3].

  • ChemicalBook : An online platform that aggregates data and suppliers for a vast array of chemical compounds, listing multiple suppliers for n-butylsilane[4].

  • Alfa Chemistry : A global supplier of chemical products, offering tri-n-butylsilane among its portfolio of alkyl silanes[5].

  • Gelest, Inc. : Specializing in silicones, organosilanes, and metal-organics, Gelest offers a range of silane compounds for various applications[6].

  • Oakwood Chemical : A provider of fine organic chemicals, including di-tert-butylsilane[7].

  • Chem-Impex International : A supplier of specialty chemicals for research and development, offering di-tert-butylsilane[8].

When purchasing this compound, it is imperative to obtain and thoroughly review the supplier's specifications, including purity, impurity profiles, and packaging information, to ensure it meets the stringent requirements of pharmaceutical research.

Properties of this compound and Related Compounds

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental design. The following table summarizes key quantitative data for n-butylsilane and some of its commonly used derivatives.

Propertyn-ButylsilaneDi-tert-butylsilaneTri-n-butylsilane
CAS Number 1600-29-9[1][4][9]30736-07-3[8][10]998-41-4[5][11]
Molecular Formula C4H12Si[1][4][9]C8H20Si[8][10]C12H28Si
Molecular Weight 88.22 g/mol [1][4][9]144.33 g/mol [8][10]200.44 g/mol [5]
Purity ≥97.0% (GC)[1]>95.0% (GC)[2], 97%[10]99%
Boiling Point 56.7 °C (lit.)[1][4]129-130 °C (lit.)[10]225-226 °C/755 mmHg (lit.)[5]
Density 0.68 g/mL at 20 °C (lit.)[1][4]0.729 g/mL at 25 °C (lit.)[10]0.779 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.392[1][4]n20/D 1.42 (lit.)[10]n20/D 1.436 (lit.)
Flash Point -6 °C[4]-2.22 °C (closed cup)182 °F[5]

Applications of this compound in Drug Development

Organosilanes, including this compound, are versatile reagents in organic synthesis and have found numerous applications in the development of pharmaceuticals. Their utility stems from the unique reactivity of the silicon-hydrogen bond.

Hydrosilylation Reactions

Hydrosilylation is a powerful method for the formation of silicon-carbon bonds and is widely used in the synthesis of complex organic molecules. This reaction involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex. While specific protocols for n-butylsilane are less common in the literature compared to other silanes, the general principles apply.

Reducing Agent

The hydridic nature of the hydrogen atom in the Si-H bond makes silanes effective reducing agents for a variety of functional groups. They offer a milder alternative to traditional metal hydride reagents like lithium aluminum hydride.

Experimental Protocol: Reduction of an Aldehyde using n-Butylsilane

This section provides a detailed, generalized protocol for the reduction of an aromatic aldehyde to the corresponding alcohol using n-butylsilane. This type of transformation is a common step in the synthesis of pharmaceutical intermediates.

Reaction: Reduction of 4-Nitrobenzaldehyde to (4-Nitrophenyl)methanol.

Materials:

  • 4-Nitrobenzaldehyde

  • n-Butylsilane (≥97.0% purity)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (1.1 eq) dropwise via syringe. Following the acid addition, add n-butylsilane (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: The structure and purity of the resulting (4-nitrophenyl)methanol can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the procurement and use of this compound in a research setting.

Identify Need for this compound Identify Need for this compound Search Supplier Databases Search Supplier Databases Identify Need for this compound->Search Supplier Databases Request Quotes & Specifications Request Quotes & Specifications Search Supplier Databases->Request Quotes & Specifications Select Supplier Select Supplier Request Quotes & Specifications->Select Supplier Place Purchase Order Place Purchase Order Select Supplier->Place Purchase Order Receive this compound Receive this compound Place Purchase Order->Receive this compound Log into Chemical Inventory Log into Chemical Inventory Receive this compound->Log into Chemical Inventory Quarantine & Quality Control Quarantine & Quality Control Log into Chemical Inventory->Quarantine & Quality Control Release for Use Release for Use Quarantine & Quality Control->Release for Use Experimental Synthesis Experimental Synthesis Release for Use->Experimental Synthesis

Caption: Procurement and Internal Handling Workflow for this compound.

cluster_synthesis Synthesis of Drug Intermediate Starting Material Starting Material Reaction with this compound Reaction with this compound Starting Material->Reaction with this compound Purification Purification Reaction with this compound->Purification Characterization Characterization Purification->Characterization Drug Intermediate Drug Intermediate Characterization->Drug Intermediate

Caption: Experimental Workflow for this compound in Drug Intermediate Synthesis.

References

Methodological & Application

Application Notes and Protocols for Butylsilane in Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of butylsilane and other short-chain alkylsilanes in creating hydrophobic surfaces on various substrates. The information is curated for professionals in research and development who require robust and reproducible methods for surface functionalization.

Introduction: The Role of this compound in Surface Modification

Organosilanes are versatile compounds used to alter the surface properties of materials. This compound, a member of the alkylsilane family, is effective in creating hydrophobic surfaces. The process, known as silanization, involves the reaction of the silane with hydroxyl groups present on the substrate surface, forming stable siloxane bonds (-Si-O-Si-). This self-assembled monolayer masks the inherent properties of the substrate, imparting a nonpolar, water-repellent character. The choice of alkylsilane, including this compound, offers a viable method for achieving significant hydrophobicity, which is crucial in various applications, from construction materials to biomedical devices.[1][2]

The general structure of an organosilane allows it to form a durable bridge between organic and inorganic materials.[1] The butyl group of this compound provides the hydrophobic functionality, while the reactive groups (e.g., alkoxides) enable covalent bonding to the substrate.

Quantitative Data: Performance of Alkylsilane Modified Surfaces

The effectiveness of hydrophobic modification is primarily quantified by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity.[3] Surfaces with water contact angles greater than 90° are considered hydrophobic.[4] The following table summarizes typical water contact angles achieved with various alkylsilanes on different substrates. While specific data for this compound is not extensively documented in publicly available literature, its performance can be inferred from other short-chain alkylsilanes.[1]

Silane CompoundSubstrateDeposition MethodWater Contact Angle (°)Reference
MethyltrimethoxysilaneWood FibersNot Specified136.0
OctyltrimethoxysilaneWood FibersNot Specified127.9[3]
DodecyltrimethoxysilaneWood FibersNot Specified139.7[3]
Unmodified ControlWood FibersNot Specified103.4[3]
Propyltriethoxysilane (C3)Mesoporous SilicaSolution Phase~120-135 (pH dependent)
Octyltriethoxysilane (C8)Mesoporous SilicaSolution Phase~130-145 (pH dependent)[5]
Dodecyltriethoxysilane (C12)Mesoporous SilicaSolution Phase~135-150 (pH dependent)[5]
Octadecyltriethoxysilane (C18)Mesoporous SilicaSolution Phase~140-155 (pH dependent)[5]
HeptadecafluorodecyltrimethoxysilaneSmooth SurfacesHydrolytic Deposition115[6]

Experimental Protocols

Appropriate safety precautions should be taken when handling silanes, as they can be hazardous. Always consult the Safety Data Sheet (SDS) for the specific silane being used.[7] Work should be performed in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Substrate Preparation: A Critical First Step

Proper cleaning and activation of the substrate surface are crucial for successful silanization. The goal is to remove organic contaminants and to generate a sufficient population of hydroxyl (-OH) groups for the silane to react with.

Protocol 3.1.1: General Substrate Cleaning

  • Initial Cleaning: Sonicate the substrate in a solution of laboratory detergent for 15 minutes.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Solvent Cleaning: Sonicate the substrate in acetone for 15 minutes, followed by sonication in ethanol for another 15 minutes to remove organic residues.[8]

  • Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon) or in an oven at 110-120°C for at least 1 hour.

Protocol 3.1.2: Surface Activation (Hydroxylation)

For substrates lacking a sufficient density of hydroxyl groups (e.g., some plastics), a surface activation step is necessary.

  • Piranha Solution Treatment (for glass and silicon):

    • Caution: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Immerse the cleaned substrate in freshly prepared Piranha solution for 30 minutes.[9]

    • Carefully remove the substrate and rinse extensively with deionized water.

  • Plasma Treatment (for various substrates):

    • Place the cleaned substrate in a plasma cleaner.

    • Expose the substrate to oxygen or argon plasma for 2-5 minutes according to the manufacturer's instructions.

  • Drying: After activation, thoroughly dry the substrate as described in Protocol 3.1.1.

Silanization Procedures

This compound can be deposited from either a solution or the vapor phase. The choice of method depends on the desired coating uniformity, thickness, and experimental setup.

Protocol 3.2.1: Solution-Phase Deposition

This method is straightforward and widely used for a variety of substrates.

  • Prepare the Silane Solution: In a moisture-free environment (e.g., a glovebox or under an inert atmosphere), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol.[1]

  • Substrate Immersion: Immerse the cleaned and activated substrates in the silane solution.[1] The reaction is typically carried out for 2-24 hours at room temperature or elevated temperatures (e.g., 60-80°C) to accelerate the process.

  • Rinsing: After the reaction period, remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.[1]

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network and remove residual solvent.[9]

  • Final Cleaning: Sonicate the cured substrates briefly in the solvent to remove any loosely bound physisorbed silane molecules.

Protocol 3.2.2: Vapor-Phase Deposition

Vapor-phase silanization is preferred for achieving highly uniform monolayer coatings, especially on complex geometries.

  • Setup: Place the cleaned and activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.

  • Silane Introduction: Place a small, open container with a few drops of liquid this compound inside the chamber, ensuring it does not touch the substrates.

  • Deposition: Evacuate the chamber to a low pressure (e.g., <1 Torr) and then isolate it from the vacuum pump. The this compound will vaporize and deposit onto the substrate surfaces. The deposition can be carried out at room temperature for several hours or at an elevated temperature (e.g., 80-100°C) for a shorter duration.

  • Curing: After deposition, vent the chamber and transfer the substrates to an oven. Cure at 110-120°C for 30-60 minutes to complete the covalent bonding and cross-linking of the silane layer.

  • Rinsing: Rinse the cured substrates with an appropriate solvent (e.g., toluene or ethanol) to remove any excess silane.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes involved in hydrophobic surface modification using this compound.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment A Initial Substrate B Detergent Sonication A->B C Solvent Cleaning (Acetone/Ethanol) B->C D Drying (Oven/Inert Gas) C->D E Surface Activation (e.g., Piranha/Plasma) D->E F Solution-Phase Deposition E->F G Vapor-Phase Deposition E->G H Solvent Rinsing F->H G->H I Curing (Oven) H->I J Final Cleaning (Sonication) I->J K Hydrophobic Surface J->K

Caption: General experimental workflow for silane-based surface modification.

G cluster_reaction Silanization Reaction Substrate Substrate-OH (Hydroxylated Surface) Condensation Condensation Substrate->Condensation Silane Butyl-Si-(OR)3 (this compound) Hydrolysis Hydrolysis Butyl-Si-(OH)3 Silane->Hydrolysis + H2O Hydrolysis->Condensation Surface Substrate-O-Si-Butyl (Hydrophobic Surface) Condensation->Surface - H2O

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with Butylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the creation of self-assembled monolayers (SAMs) using n-butyltrichlorosilane. It includes comprehensive experimental protocols for both solution-phase and vapor-phase deposition, expected quantitative data for monolayer characterization, and visual workflows to aid in experimental design.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. n-Butyltrichlorosilane is a common precursor for the formation of SAMs on hydroxylated surfaces, such as silicon wafers with a native oxide layer (SiO₂), glass, and other metal oxides. The butyl group provides a hydrophobic surface, which can be utilized in a variety of applications including the control of surface energy, adhesion, and in the development of biocompatible surfaces and biosensors. The formation of a dense, uniform monolayer is critical for these applications and is highly dependent on the preparation of the substrate and the deposition conditions.

Data Presentation

While specific quantitative data for n-butyltrichlorosilane SAMs is not extensively reported in the literature, the following table summarizes typical values for short-chain alkylsilane SAMs on a silicon dioxide surface. These values can be used as a benchmark for the characterization of butylsilane monolayers.

ParameterExpected ValueCharacterization MethodNotes
Water Contact Angle (Advancing) 90° - 105°Contact Angle GoniometryA significant increase from the hydrophilic bare substrate (<20°) indicates successful monolayer formation.
Monolayer Thickness 0.7 - 1.2 nmEllipsometryThe theoretical length of a butyl group suggests a thickness in this range for a well-ordered monolayer.
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)A low RMS value is indicative of a uniform and well-packed monolayer.

Experimental Protocols

The successful formation of a high-quality this compound SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface. The following protocols outline the necessary steps for substrate preparation and SAM formation by either solution-phase or vapor-phase deposition.

1. Substrate Preparation (for Silicon Wafers)

  • Cleaning:

    • Cut silicon wafers to the desired size.

    • Sonciate the wafers sequentially in acetone, isopropanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.

    • Dry the wafers under a stream of high-purity nitrogen gas.

  • Hydroxylation (Surface Activation):

    • Piranha Etching (EXTREME CAUTION): In a fume hood, immerse the cleaned and dried wafers in a freshly prepared piranha solution (a 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) at 80°C for 30 minutes. Piranha solution is a powerful oxidizing agent and is extremely dangerous. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

    • Alternatively, expose the substrates to a UV/Ozone cleaner or an oxygen plasma cleaner for 15-20 minutes to generate surface hydroxyl groups.

    • Thoroughly rinse the wafers with copious amounts of DI water.

    • Dry the wafers under a stream of high-purity nitrogen gas.

    • The activated substrates should be used immediately for SAM deposition to prevent atmospheric contamination.

2. SAM Formation: Solution-Phase Deposition

  • Preparation:

    • Inside a nitrogen-filled glovebox or in a desiccator to maintain a moisture-free environment, prepare a 1-5 mM solution of n-butyltrichlorosilane in an anhydrous solvent such as toluene or hexane.

  • Deposition:

    • Immerse the freshly cleaned and activated substrates into the silane solution.

    • Allow the self-assembly process to proceed for 2-12 hours at room temperature. The deposition time can be optimized to achieve the desired monolayer quality.

  • Rinsing and Curing:

    • After deposition, remove the substrates from the solution and gently rinse them with the pure anhydrous solvent to remove any non-covalently bonded molecules.

    • Further rinse with acetone and isopropanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • To promote cross-linking and covalent bonding to the surface, cure the SAMs by baking the substrates in an oven at 110-120°C for 30-60 minutes.[1]

3. SAM Formation: Vapor-Phase Deposition

Vapor-phase deposition can often lead to cleaner and more uniform monolayers, especially for shorter-chain silanes.

  • Setup:

    • Place the freshly cleaned and activated substrates inside a vacuum desiccator or a dedicated vapor deposition chamber.

    • Place a small, open vial containing a few drops of n-butyltrichlorosilane inside the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition:

    • Evacuate the chamber to a low pressure.

    • Allow the deposition to occur for 4-12 hours at room temperature. The deposition time and temperature can be adjusted to control the monolayer formation.

  • Rinsing and Curing:

    • After the deposition period, vent the chamber with dry nitrogen gas and remove the coated substrates.

    • Rinse the substrates with an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed molecules.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Cure the SAMs by baking in an oven at 110-120°C for 30-60 minutes.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for creating this compound self-assembled monolayers.

Solution_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation (Solution Phase) Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Nitrogen Drying Cleaning->Drying1 Hydroxylation Surface Hydroxylation (Piranha or Plasma) Drying1->Hydroxylation Drying2 Nitrogen Drying Hydroxylation->Drying2 Immersion Immerse Substrate (2-12 hours) Drying2->Immersion Solution_Prep Prepare this compound Solution (Anhydrous) Solution_Prep->Immersion Rinsing Rinse with Solvent, Acetone, Isopropanol Immersion->Rinsing Drying3 Nitrogen Drying Rinsing->Drying3 Curing Cure in Oven (110-120°C) Drying3->Curing Vapor_Phase_Deposition cluster_prep Substrate Preparation cluster_sam SAM Formation (Vapor Phase) Cleaning Substrate Cleaning (Sonication in Solvents) Drying1 Nitrogen Drying Cleaning->Drying1 Hydroxylation Surface Hydroxylation (Piranha or Plasma) Drying1->Hydroxylation Drying2 Nitrogen Drying Hydroxylation->Drying2 Chamber_Setup Place Substrate and This compound in Chamber Drying2->Chamber_Setup Evacuation Evacuate Chamber Chamber_Setup->Evacuation Deposition Deposit SAM (4-12 hours) Evacuation->Deposition Venting Vent with Nitrogen Deposition->Venting Rinsing Rinse with Solvent Venting->Rinsing Drying3 Nitrogen Drying Rinsing->Drying3 Curing Cure in Oven (110-120°C) Drying3->Curing

References

Application Notes and Protocols for Solution-Phase Deposition of Alkylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase deposition of alkylsilanes for surface modification. This technique is critical for creating controlled surface properties in a variety of research and development applications, from fundamental cell biology to advanced drug delivery systems. Alkylsilane self-assembled monolayers (SAMs) can alter surface wettability, lubricity, and biocompatibility, making them an invaluable tool for scientists.[1]

Introduction to Alkylsilane Self-Assembled Monolayers (SAMs)

Alkylsilanes are organosilicon compounds that spontaneously form highly ordered, single-molecule-thick layers on hydroxylated surfaces such as glass, silicon wafers, and various metal oxides. This process, known as silanization, creates a stable, covalently bonded organic thin film.

The fundamental mechanism involves three key steps:

  • Hydrolysis: The reactive headgroup of the silane (e.g., a chloride or an alkoxide) reacts with trace amounts of water in the solvent or on the substrate surface to form a reactive silanol (Si-OH) intermediate.

  • Condensation: The newly formed silanol groups condense with the hydroxyl groups (-OH) present on the substrate, forming stable siloxane (Si-O-Substrate) bonds.

  • Cross-linking: Adjacent silane molecules can form lateral Si-O-Si bonds, which adds to the stability and integrity of the monolayer.

The alkyl chain of the silane molecule ultimately forms the new surface, and its chemical nature dictates the final properties of the coated substrate.

Key Deposition Parameters and Surface Properties

The quality and characteristics of the alkylsilane SAM are highly dependent on several experimental parameters. The following tables summarize typical parameters for anhydrous solution-phase deposition and the resulting surface properties based on the terminal functional group of the alkylsilane.

Table 1: Typical Experimental Parameters for Anhydrous Solution-Phase Deposition

ParameterTypical Value/RangeNotes
Alkylsilane Concentration 0.1% - 5% (v/v)Lower concentrations can lead to incomplete monolayers, while excessively high concentrations may cause polymerization in the solution, resulting in aggregates and multilayers.[2][3]
Solvent Anhydrous Toluene, Hexane, CyclohexaneThe use of anhydrous (water-free) solvents is critical to prevent premature polymerization of the silane before it can react with the substrate surface.[3]
Immersion Time 15 minutes - 24 hoursWhile initial adsorption is rapid, longer immersion times (e.g., 18-24 hours) are often necessary to achieve a well-ordered, densely packed monolayer.[3]
Temperature Room Temperature (20-25°C)Most depositions are carried out at room temperature. Some protocols may involve gentle heating to 30-40°C to promote the reaction.[4]
Curing (Post-Deposition) 110-120°C for 30-60 minutesAn optional baking step can enhance the covalent bonding to the surface and cross-linking within the monolayer, improving its stability.[3]

Table 2: Surface Properties as a Function of Alkylsilane Terminal Group

Terminal GroupExample AlkylsilaneExpected Water Contact AngleSurface Properties & Applications in Drug Development
Methyl (-CH₃) Octadecyltrichlorosilane (OTS)~100° - 110°Hydrophobic, Low-Fouling: Creates water-repellent surfaces. Used to prevent non-specific protein and cell adhesion in cell culture and diagnostic assays.[5][6]
Amino (-NH₂) (3-Aminopropyl)triethoxysilane (APTES)Moderately WettableHydrophilic, Cell-Adhesive: Promotes cell attachment and spreading. Used as a foundation for immobilizing biomolecules (e.g., antibodies, proteins) for cell capture and biosensor applications.[5][7][8]
Carboxyl (-COOH) CarboxyethylsilanetriolModerately WettableHydrophilic, Cell-Adhesive: Similar to amino-terminated surfaces, it supports strong cell adhesion and growth, which is useful for creating cell culture platforms.[5]
Hydroxyl (-OH) (3-Glycidyloxypropyl)trimethoxysilane (after hydrolysis)WettableHydrophilic, Reduced Protein Adsorption: Resists non-specific protein adsorption, making it suitable for creating low-fouling surfaces for biomedical devices and diagnostics.[5]
Polyethylene Glycol (PEG) Methoxy(polyethyleneoxy)propyltrimethoxysilaneWettableHighly Resistant to Cell and Protein Adhesion: The PEG chains create a hydration layer that effectively prevents biomolecular adsorption. Ideal for creating cytophobic (cell-repellent) regions in patterned cell culture systems.[5]

Detailed Experimental Protocol: Anhydrous Solution-Phase Deposition

This protocol provides a general method for depositing a high-quality alkylsilane monolayer on glass or silicon substrates.

Materials
  • Substrate (e.g., glass slides, silicon wafers)

  • Alkylsilane (e.g., Octadecyltrichlorosilane for a hydrophobic surface)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Cleaning solutions (e.g., Acetone, Isopropanol, Deionized water)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION)

  • Nitrogen gas for drying

  • Glassware (beakers, petri dishes)

  • Sonicator

Experimental Workflow Diagram

G cluster_prep 1. Substrate Preparation cluster_dep 2. Silanization cluster_post 3. Post-Deposition Processing A Sonication in Acetone & Isopropanol B Rinse with Deionized Water A->B C Surface Activation (Piranha Etch or Plasma) B->C D Final Rinse with Deionized Water C->D E Dry with Nitrogen Gas D->E F Prepare Silane Solution (e.g., 0.5% in Toluene) E->F G Immerse Substrate (18-24 hours) H Rinse with Anhydrous Solvent G->H I Sonicate in Fresh Solvent H->I J Final Rinse (Isopropanol) I->J K Dry with Nitrogen Gas J->K L Optional Curing (110°C for 30 min) K->L

Caption: Workflow for alkylsilane deposition.

Step-by-Step Procedure

Step 1: Substrate Cleaning and Activation

  • 1.1. Solvent Cleaning: Sonicate the substrate in acetone for 10-15 minutes, followed by sonication in isopropanol for 10-15 minutes to remove organic contaminants.

  • 1.2. Rinsing: Thoroughly rinse the substrate with deionized water.

  • 1.3. Surface Activation (Hydroxylation): To ensure a high density of surface hydroxyl groups, activate the substrate.

    • Piranha Etch (for glass/silicon): In a fume hood and with appropriate personal protective equipment (PPE), immerse the substrate in a freshly prepared piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Alternative: A safer alternative is to use a UV/Ozone cleaner or an oxygen plasma treatment for 15-20 minutes.

  • 1.4. Final Rinse: Extensively rinse the substrate with deionized water.

  • 1.5. Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas and use it immediately for deposition.

Step 2: Silanization Solution Preparation and Deposition

  • 2.1. Solution Preparation: In a clean, dry glass container, preferably under an inert atmosphere (e.g., in a glove box), prepare a 0.1% to 2% (v/v) solution of the alkylsilane in an anhydrous organic solvent. For example, add 0.5 mL of dodecyltrichlorosilane to 99.5 mL of anhydrous toluene.[3]

  • 2.2. Deposition: Fully immerse the cleaned and activated substrate into the silanization solution. Seal the container to prevent atmospheric moisture from contaminating the solution. Allow the deposition to proceed for the desired time (e.g., 18-24 hours) at room temperature.[3]

Step 3: Rinsing and Curing

  • 3.1. Initial Rinse: Remove the substrate from the deposition solution and immediately rinse it with fresh anhydrous solvent to remove the bulk of the unreacted silane.

  • 3.2. Sonication: To remove any loosely bound (physisorbed) silane molecules, place the substrate in a beaker with fresh anhydrous solvent and sonicate for 5-10 minutes.[9]

  • 3.3. Final Rinse: Perform a final rinse with a volatile solvent like isopropanol to displace the less volatile deposition solvent.

  • 3.4. Drying: Dry the coated substrate with a stream of nitrogen gas.

  • 3.5. Curing (Optional): To further stabilize the monolayer, bake the coated substrate in an oven at 110°C for 30 minutes.[3]

Application in Drug Development: Modulating Cell Adhesion

Alkylsilane-modified surfaces are powerful tools for investigating cell-surface interactions, which is fundamental in drug development for applications like cell-based assays and tissue engineering. The surface chemistry of the SAM directly influences protein adsorption from the cell culture medium, which in turn dictates how cells adhere and behave.

Logical Pathway for Cell Response to Modified Surfaces

G cluster_surface Surface Chemistry cluster_protein Protein Interaction cluster_cell Cellular Interaction cluster_response Cellular Response A Alkylsilane SAM (-NH2, -COOH, -CH3, -PEG) B Selective Adsorption of Serum Proteins (e.g., Vitronectin) A->B influences E Inhibition of Adhesion (Low-Fouling) A->E leads to (for -CH3, -PEG) C Integrin Receptor Binding & Clustering B->C mediates D1 Cell Adhesion & Spreading C->D1 triggers D2 Proliferation C->D2 triggers D3 Differentiation C->D3 triggers

Caption: Cell response to SAM surface chemistry.

Surfaces terminated with -NH₂ and -COOH groups tend to be cytophilic (cell-attracting).[5] They promote the adsorption of key extracellular matrix proteins like vitronectin from the serum-containing culture medium.[5] These adsorbed proteins then present binding sites for cellular integrin receptors, leading to strong cell attachment, spreading, and proliferation.[5] Conversely, hydrophobic (-CH₃) or PEG-terminated surfaces are cytophobic (cell-repellent), minimizing protein adsorption and thereby preventing cell attachment.[5] This property is useful for creating patterned surfaces to control where cells grow, enabling the development of sophisticated co-culture models and single-cell arrays for drug screening.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Alkylsilane Deposition

IssueSymptomPotential Cause(s)Recommended Solution(s)
Incomplete Monolayer Low water contact angle on a hydrophobic coating; surface remains hydrophilic.Inadequate Surface Cleaning: Organic residues block reaction sites. Insufficient Surface Hydroxylation: Not enough -OH groups for the silane to bind. Degraded Silane Reagent: Silane has been hydrolyzed by atmospheric moisture.Ensure rigorous cleaning with solvents and an activation step (Piranha/Plasma).[2] Use fresh silane from a properly stored, sealed container.[2]
Hazy or Cloudy Coating Visible aggregates or a white, hazy film on the surface.Silane Polymerization in Solution: Excess water in the solvent or a high silane concentration caused the silane to polymerize before depositing.Use anhydrous solvents and prepare the silane solution immediately before use.[2][3] Consider reducing the silane concentration.
Poor Adhesion The coating is easily removed during rinsing or downstream applications.Incomplete Covalent Bonding: Insufficient reaction time or lack of surface activation. Excess Physisorbed Silane: A thick, unstable multilayer formed instead of a bonded monolayer.Increase the deposition time to ensure complete reaction.[3] Follow the rinsing and sonication protocol carefully to remove all unbound silane.[9]
Inconsistent Results High variability in coating quality between samples or batches.Fluctuations in Ambient Humidity: Moisture levels can significantly affect the hydrolysis and condensation rates. Incomplete Removal of Excess Silane: Leads to variable surface coverage.Perform the deposition in a controlled environment (e.g., desiccator or glove box). Standardize the rinsing protocol, including sonication, to ensure complete removal of unbound molecules.[9]

References

Application Notes and Protocols for Vapor Phase Deposition of Butylsilane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the vapor phase deposition of butylsilane coatings. This compound is an organosilane compound used to create hydrophobic surfaces on various substrates. This technology is particularly relevant for applications in microelectromechanical systems (MEMS), medical devices, and as a protective barrier against corrosion.

Introduction

Vapor phase deposition of silanes is a robust method for creating uniform, thin-film coatings. This technique is advantageous for coating complex geometries and sensitive substrates where liquid-phase deposition might be problematic. The resulting this compound monolayer covalently bonds to surfaces containing hydroxyl (-OH) groups, such as silicon, glass, and various metal oxides, rendering them hydrophobic. This surface modification can significantly reduce stiction in MEMS devices, improve the biocompatibility of medical implants by reducing protein adsorption and bacterial adhesion, and provide a barrier against moisture and corrosive agents.[1][2]

Applications

This compound coatings are versatile and find applications in numerous fields:

  • Microelectromechanical Systems (MEMS): As an anti-stiction layer, this compound coatings prevent the permanent adhesion of micro-sized moving parts, which is a critical failure mode in these devices.[3] The low surface energy of the coating reduces the interfacial forces that lead to stiction.[2]

  • Medical Devices: Surface modification with silanes can enhance the biocompatibility of medical devices.[1][4] Hydrophobic coatings can minimize protein adsorption and bacterial adhesion, which are crucial in preventing implant-associated infections and biofouling.[1] this compound, as an alkylsilane, offers an alternative to fluorinated compounds where the presence of fluorine is a concern.[1] This can be particularly important for devices like stents and catheters to improve their interaction with biological tissues.[5][6]

  • Drug Delivery: Silane-based coatings can be engineered to control the release of therapeutic agents from medical devices.[1]

  • Corrosion Protection: Thin siloxane films deposited on metallic surfaces, such as iron, can act as a barrier against water and oxygen, thus inhibiting corrosion.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for silane coatings obtained through vapor phase deposition. It is important to note that publicly available data specifically for this compound is limited; therefore, data for other relevant organosilanes are included for comparison.

Table 1: Physical Properties of this compound

PropertyValue
Chemical FormulaC₄H₁₂Si
Molecular Weight88.22 g/mol
Boiling Point56.7 °C
Density0.68 g/mL at 20 °C
Refractive Indexn20/D 1.392

Source: Sigma-Aldrich

Table 2: Comparative Surface Properties of Various Silane Coatings

Silane PrecursorCoating MethodSubstrateWater Contact Angle (°)Surface Energy (mN/m)Film Thickness (Å)
n-ButyldimethylchlorosilaneControlled Vapor DepositionSilicon---
Aminopropyltriethoxysilane (APTES)Vapor PhaseSilicon Dioxide40 ± 1-4.2 ± 0.3
Aminopropylmethyldiethoxysilane (APMDES)Vapor PhaseSilicon Dioxide53.9 ± 0.7-5.4 ± 0.1
Aminopropyldimethylethoxysilane (APDMES)Vapor PhaseSilicon Dioxide59.0 ± 0.8-4.6 ± 0.2
Perfluorodecyltrichlorosilane (FDTS)Vapor PhaseSilicon~115~12-
Octadecyltrichlorosilane (OTS)Vapor PhaseSilicon~110~22-

Data compiled from multiple sources.[8][9][10]

Experimental Protocols

The following protocols provide a generalized methodology for the vapor phase deposition of this compound. These steps are based on established procedures for similar organosilanes and should be optimized for specific substrates and applications.[1][11][12]

Protocol 1: General Vapor Phase Deposition of this compound

This protocol describes a standard method for depositing a this compound monolayer on a substrate in a vacuum chamber.

Materials:

  • This compound precursor (e.g., n-butyldimethylchlorosilane[8])

  • Substrates (e.g., silicon wafers, glass slides, medical-grade stainless steel)

  • Vacuum deposition chamber

  • Heating mantle or source heater

  • Carrier gas (e.g., dry nitrogen or argon) (optional)

  • Solvents for cleaning (e.g., acetone, isopropanol, deionized water)

  • Plasma cleaner or UV-Ozone cleaner

Methodology:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any organic contaminants. A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water.

    • Dry the substrate with a stream of dry nitrogen.

    • Activate the surface to generate hydroxyl (-OH) groups. This is crucial for the covalent attachment of the silane. Common methods include oxygen plasma treatment or exposure to UV-Ozone.[5]

  • Deposition Setup:

    • Place the cleaned and activated substrate inside the vacuum deposition chamber.

    • Place the this compound precursor in a suitable container (e.g., a stainless steel ampule) connected to the chamber via a valve.[13] For liquid precursors like this compound, the container may be gently heated to increase vapor pressure.[12]

  • Vapor Phase Deposition:

    • Evacuate the chamber to a base pressure of approximately 0.050 to 0.1 torr.[13]

    • Introduce the this compound vapor into the chamber. This can be achieved by opening the valve to the precursor container. The deposition can be performed under static vacuum or with a slow flow of an inert carrier gas.

    • Control the deposition parameters such as substrate temperature (typically between 50-120 °C), chamber pressure (around 0.5 to 5 torr), and deposition time.[12][13] These parameters will influence the quality and thickness of the coating and require optimization.

    • The deposition time can range from a few minutes to several hours depending on the precursor reactivity and desired coverage.[12]

  • Post-Deposition Treatment:

    • After the desired deposition time, stop the precursor flow and evacuate the chamber to remove any unreacted silane and byproducts.

    • The chamber can be purged with an inert gas before bringing it back to atmospheric pressure.

    • Optionally, the coated substrate can be annealed to promote further cross-linking and stabilization of the monolayer, although this is not always necessary for monochlorosilanes.[14]

Protocol 2: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of this compound-like Coatings

For applications requiring more robust or thicker coatings, Plasma-Enhanced Chemical Vapor Deposition (PECVD) can be utilized. This method uses plasma to energize the precursor vapor, leading to a higher deposition rate and potentially different film properties.

Materials:

  • Di-tert-butylsilane or similar precursor[13]

  • PECVD reaction chamber with plasma source (DC or RF)

  • Substrates

  • Vacuum system

  • Mass flow controllers

Methodology:

  • Substrate Preparation:

    • Clean and mount the substrates on the cathode of the plasma deposition system.[13]

  • Deposition Process:

    • Heat the substrates to the desired temperature (e.g., 125 °C to 325 °C).[13]

    • Pump the system down to a base pressure (e.g., 0.050 torr).[13]

    • Introduce the this compound precursor vapor into the reaction zone at a controlled flow rate (e.g., 10 to 400 sccm).[13]

    • Maintain the chamber pressure at a specific level (e.g., 0.5 to 5 torr).[13]

    • Excite the gas with a plasma using a DC or RF power source (e.g., 10 to 500 watts) for a sufficient period to form the desired film thickness.[13]

  • Post-Deposition:

    • Turn off the plasma and precursor flow.

    • Allow the substrates to cool down under vacuum or in an inert atmosphere.

Visualizations

The following diagrams illustrate the key processes involved in the vapor phase deposition of this compound coatings.

G cluster_prep Substrate Preparation cluster_depo Vapor Phase Deposition cluster_post Post-Deposition Start Start with Substrate Clean Substrate Cleaning (Solvents, Sonication) Start->Clean Activate Surface Activation (Plasma/UV-Ozone) Clean->Activate Load Load Substrate into Vacuum Chamber Activate->Load Evacuate Evacuate Chamber Load->Evacuate Introduce Introduce this compound Vapor Evacuate->Introduce Deposit Controlled Deposition (Temp, Pressure, Time) Introduce->Deposit Purge Purge Chamber & Remove Excess Precursor Deposit->Purge Anneal Optional Annealing Purge->Anneal End Coated Substrate Anneal->End

Experimental workflow for vapor phase deposition of this compound.

G sub Substrate (e.g., Silicon) with Surface Hydroxyls (-OH) reaction Surface Reaction sub->reaction silane This compound Molecule (e.g., R-Si-Cl) silane->reaction coated_sub Coated Substrate with Covalently Bonded this compound Monolayer reaction->coated_sub byproduct Byproduct (e.g., HCl) reaction->byproduct

Simplified reaction scheme of this compound with a hydroxylated surface.

References

Application Notes and Protocols for Butylsilane as a Silane Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylsilane, an organosilane with a four-carbon alkyl chain, serves as an effective silane coupling agent for the modification and functionalization of various substrates. Its primary application lies in rendering surfaces hydrophobic, a property that is of significant interest in diverse fields including drug delivery, chromatography, and materials science. By forming a covalent bond with hydroxyl-rich surfaces, this compound creates a durable, low-energy interface that can alter the substrate's interaction with its environment.

This document provides detailed application notes and experimental protocols for the use of this compound as a silane coupling agent. It is intended to guide researchers, scientists, and drug development professionals in the effective application of this compound for surface modification.

Principle of Silane Coupling

The mechanism of action for this compound as a coupling agent involves a two-step process. First, the hydrolyzable groups of the silane (e.g., methoxy or ethoxy groups) undergo hydrolysis in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of the substrate (e.g., silica, glass, metal oxides), forming stable siloxane bonds (Si-O-Substrate). This process results in the covalent attachment of the butyl group to the surface, creating a hydrophobic monolayer.

Applications

Creation of Hydrophobic Surfaces for Drug Delivery Systems

The hydrophobicity of drug carrier surfaces is a critical factor in designing effective drug delivery systems.[1] A hydrophobic surface can influence protein adsorption, cellular uptake, and the release kinetics of a therapeutic agent.[1][2] this compound is utilized to modify the surface of nanoparticles and other drug carriers to control these interactions.[3][4] By creating a water-repellent layer, this compound can protect the encapsulated drug from premature degradation and control its release profile.[5]

The initial interaction between a drug delivery vehicle and a biological system is mediated by the adsorption of proteins, forming a "protein corona".[6] The nature of this corona, which is influenced by surface hydrophobicity, dictates the biological fate of the nanoparticle.[6] Highly hydrophobic surfaces, such as those created by this compound, tend to have a high protein binding affinity, which can be leveraged for specific targeting applications or modulated to prolong circulation time.[7]

Stationary Phase in Chromatography

In analytical and preparative chromatography, this compound is used to create a non-polar stationary phase.[8] Silica particles are functionalized with this compound to produce a C4 (butyl) bonded phase, which is used in reversed-phase chromatography to separate non-polar to moderately polar analytes.[9] The butyl groups provide a hydrophobic surface that interacts with the non-polar components of a mixture, allowing for their separation based on their hydrophobicity.

Surface Protection of Materials

This compound is also employed as a protective agent for building materials such as concrete, natural stone, and brick.[10][11][12] Its ability to create a hydrophobic barrier prevents the ingress of water and waterborne salts, which can cause significant damage through freeze-thaw cycles and corrosion of reinforcing steel.[13][14]

Quantitative Data on this compound Surface Modification

The effectiveness of surface modification with this compound can be quantified by various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
n-Butyltriethoxysilane Concrete115-120[13]
IsobutyltriethoxysilaneConcrete-[13]
Untreated SilicaSilica< 10[15]
This compound Treated SilicaSilica~95

Table 1: Water Contact Angle of this compound-Treated Surfaces. The water contact angle is a measure of the hydrophobicity of a surface. A higher contact angle indicates greater hydrophobicity.

Analytical TechniqueInformation ObtainedTypical Values/Observations for this compoundReference
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Presence of Si, C, and O. High-resolution C1s spectrum confirms the presence of C-C/C-H bonds from the butyl group.[16][17][18]
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational modes of chemical bonds, confirming the presence of specific functional groups.Disappearance of Si-OH bands and appearance of Si-O-Si and C-H stretching vibrations.[19][20]
Atomic Force Microscopy (AFM) Surface topography and roughness.Can be used to visualize the morphology of the silane layer.[21]

Table 2: Surface Characterization of this compound-Modified Surfaces.

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with n-Butyltrimethoxysilane

This protocol describes the solution-phase deposition of n-butyltrimethoxysilane onto silica nanoparticles to render them hydrophobic.

Materials:

  • Silica nanoparticles

  • n-Butyltrimethoxysilane

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas

  • Glassware (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Centrifuge

  • Oven

Procedure:

  • Substrate Preparation:

    • Disperse the silica nanoparticles in deionized water and sonicate for 15 minutes to ensure a uniform suspension.

    • Wash the nanoparticles with ethanol by centrifugation and redispersion to remove any impurities.

    • Dry the nanoparticles in an oven at 110-120°C for at least 2 hours to remove adsorbed water.

  • Silanization Solution Preparation:

    • In a clean, dry round-bottom flask, prepare a 1-5% (v/v) solution of n-butyltrimethoxysilane in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane in the solution.[21]

  • Surface Functionalization:

    • Add the dried silica nanoparticles to the silanization solution.

    • Place the flask in a heating mantle on a magnetic stirrer and equip it with a condenser.

    • Heat the mixture to reflux (approximately 110°C for toluene) and stir for 4-24 hours. The reaction time can be optimized depending on the desired surface coverage.

  • Post-Silanization Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Separate the functionalized nanoparticles from the solution by centrifugation.

    • Wash the nanoparticles sequentially with anhydrous toluene and then ethanol to remove any unreacted silane and by-products. Perform at least three wash cycles for each solvent.

  • Curing:

    • Dry the washed nanoparticles under a stream of nitrogen or argon gas.

    • To promote the formation of a stable, cross-linked silane layer, cure the nanoparticles by heating them in an oven at 110-120°C for 1-2 hours.[21]

  • Characterization:

    • The success of the surface modification can be confirmed by measuring the water contact angle of a pressed pellet of the nanoparticles, or by using XPS and FTIR spectroscopy.

Protocol 2: Preparation of a Butyl-Bonded Stationary Phase for Chromatography

This protocol provides a general procedure for the preparation of a C4 stationary phase for use in reversed-phase chromatography.

Materials:

  • Porous silica gel (e.g., 5 µm particle size, 100 Å pore size)

  • n-Butyltrichlorosilane or n-butyltrimethoxysilane

  • Anhydrous toluene

  • Pyridine (optional, as an acid scavenger for chlorosilanes)

  • Methanol

  • Sintered glass funnel

  • Vacuum flask

Procedure:

  • Silica Activation:

    • Activate the silica gel by heating it in an oven at 150-200°C for several hours to remove physically adsorbed water and expose the surface silanol groups.

  • Silanization Reaction:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend the activated silica gel in anhydrous toluene.

    • Slowly add the n-butylsilane reagent to the silica suspension while stirring. If using n-butyltrichlorosilane, an acid scavenger like pyridine may be added to neutralize the HCl byproduct.

    • The reaction is typically carried out at an elevated temperature (e.g., refluxing toluene) for several hours to ensure complete reaction.

  • Washing and End-capping:

    • After the reaction, cool the mixture and filter the functionalized silica using a sintered glass funnel.

    • Wash the silica extensively with anhydrous toluene to remove unreacted silane and by-products.

    • To cap any remaining unreacted silanol groups, the silica can be treated with a smaller, more reactive silane like trimethylchlorosilane (end-capping).

    • Finally, wash the bonded silica with methanol and dry it under vacuum.

  • Packing the Column:

    • The dried butyl-bonded silica can then be packed into a stainless steel column using a slurry packing technique.

Visualizations

experimental_workflow_nanoparticle_modification cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment cluster_characterization Characterization start Silica Nanoparticles wash_etoh Wash with Ethanol start->wash_etoh dry_np Dry Nanoparticles wash_etoh->dry_np reaction Reflux with Nanoparticles dry_np->reaction prepare_solution Prepare this compound Solution in Anhydrous Toluene prepare_solution->reaction wash_toluene Wash with Toluene reaction->wash_toluene wash_final_etoh Wash with Ethanol wash_toluene->wash_final_etoh curing Cure at 110-120°C wash_final_etoh->curing end_product Hydrophobic Nanoparticles curing->end_product characterize Analyze Surface (Contact Angle, XPS, FTIR) end_product->characterize

Caption: Workflow for the surface modification of silica nanoparticles with this compound.

silane_coupling_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation This compound Butyl-Si-(OR)3 silanol Butyl-Si-(OH)3 This compound->silanol + 3 H2O water H2O silanol->this compound - 3 ROH silanol_condensation + silanol->silanol_condensation Condenses with substrate Substrate-OH siloxane_bond Substrate-O-Si-Butyl silanol_condensation->siloxane_bond - H2O

Caption: General mechanism of this compound coupling to a hydroxylated surface.

drug_delivery_logic cluster_modification Surface Modification cluster_interaction Biological Interaction cluster_outcome Therapeutic Outcome nanoparticle Drug Carrier (e.g., Nanoparticle) This compound This compound Treatment nanoparticle->this compound hydrophobic_surface Hydrophobic Surface This compound->hydrophobic_surface protein_adsorption Altered Protein Adsorption hydrophobic_surface->protein_adsorption cellular_uptake Modulated Cellular Uptake protein_adsorption->cellular_uptake controlled_release Controlled Drug Release cellular_uptake->controlled_release targeted_delivery Improved Targeting/ Reduced Side Effects controlled_release->targeted_delivery

References

Application Notes: Butylsilane in Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surface functionalization with organosilanes, such as butylsilane, is a versatile and robust method for tailoring the interfacial properties of various materials. This technique is pivotal for researchers, scientists, and drug development professionals who require precise control over surface characteristics. This compound belongs to the alkylsilane family of organosilicon compounds, which are widely used to form self-assembled monolayers (SAMs) on substrates rich in hydroxyl groups, such as glass, silicon wafers, and various metal oxides.[1] The primary application of this compound is to impart hydrophobicity, thereby controlling wettability, adhesion, and biocompatibility.[2][3] This process, known as silanization, creates a durable, covalently bonded organic layer that alters the surface properties of the underlying material.[4]

Mechanism of Surface Functionalization

The functionalization of a surface with this compound is a multi-step chemical process. It begins with the hydrolysis of the reactive groups on the silane molecule, followed by condensation and covalent bonding to the substrate.

  • Hydrolysis: In the presence of trace amounts of water, the hydrolyzable groups of the this compound (e.g., alkoxide or halide groups) react to form reactive silanol intermediates (Si-OH).

  • Condensation: These silanol groups then react with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing a byproduct like water or alcohol.[1]

  • Cross-linking: Adjacent silane molecules can also condense with each other, forming a cross-linked siloxane network (Si-O-Si) that enhances the stability and durability of the monolayer.[4]

This process results in a densely packed monolayer where the butyl chains are oriented away from the surface, creating a low-energy, hydrophobic interface.[5]

G cluster_solution Solution Phase This compound This compound (R-SiX3) Silanol Reactive Silanol (R-Si(OH)3) This compound->Silanol Hydrolysis Water Trace Water (H2O) Water->Silanol Substrate Substrate with -OH groups Silanol->Substrate Functionalized Functionalized Surface (Substrate-O-Si-R) Substrate->Functionalized Crosslink Lateral Cross-linking (Si-O-Si bonds) forms a stable SAM Functionalized->Crosslink

Mechanism of silane-based surface modification.

Protocols for Surface Functionalization with this compound

This section provides a general protocol for the solution-phase deposition of this compound to create a hydrophobic surface. Optimization may be required depending on the specific silane, substrate, and application.

Materials and Equipment:

  • Butyl-functionalized silane (e.g., butyltrimethoxysilane)

  • Anhydrous solvent (e.g., toluene)[6]

  • Substrates (e.g., glass slides, silicon wafers)

  • Cleaning solutions (e.g., Piranha solution, RCA-1, or detergent and DI water)

  • Beakers or petri dishes

  • Tweezers

  • Nitrogen gas source

  • Oven

Experimental Workflow:

G start Start clean 1. Substrate Cleaning (e.g., Piranha solution or sonication) start->clean activate 2. Surface Activation (Plasma treatment or oven drying at 110°C) clean->activate prepare 3. Prepare Silane Solution (1-5% v/v this compound in anhydrous solvent) activate->prepare immerse 4. Substrate Immersion (1-24 hours at room temperature) prepare->immerse rinse 5. Rinsing (Rinse with anhydrous solvent, then DI water) immerse->rinse cure 6. Curing (Oven at 110-120°C for 1-2 hours) rinse->cure characterize 7. Surface Characterization (Contact Angle, XPS, AFM) cure->characterize end End characterize->end

Experimental workflow for surface functionalization.

Detailed Protocol:

  • Substrate Cleaning and Activation:

    • Thoroughly clean the substrate to remove organic and inorganic contaminants. For glass or silicon, this can be achieved by sonication in a detergent solution followed by extensive rinsing with deionized (DI) water, or by using aggressive cleaning solutions like Piranha (a 3:1 mixture of sulfuric acid and hydrogen peroxide; Note: Piranha solution is extremely corrosive and reactive and must be handled with extreme caution ).

    • Activate the surface to ensure a high density of hydroxyl groups. This can be done by oxygen plasma treatment or by heating the substrate in an oven at 110°C for at least one hour prior to silanization.[7]

  • Silanization Procedure:

    • Work in a controlled-humidity environment or use anhydrous solvents to prevent excessive polymerization of the silane in solution.

    • Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene.[7]

    • Immerse the cleaned and activated substrates in the silanization solution. The reaction vessel should be sealed to prevent moisture contamination.

    • Allow the reaction to proceed for 1-24 hours at room temperature.[7] The optimal time depends on the silane's reactivity and the desired surface coverage.

  • Post-Silanization Rinsing and Curing:

    • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous solvent to remove any non-covalently bonded (physisorbed) silane molecules.

    • Perform a final rinse with DI water.

    • Cure the coated substrates in an oven at 110-120°C for 1-2 hours.[7] This step promotes the formation of a stable, cross-linked monolayer on the surface.

Data Presentation: Surface Properties

Successful functionalization with this compound results in a significant change in surface properties, primarily an increase in hydrophobicity. While specific quantitative data for this compound is not always available, the expected values can be inferred from the behavior of other short-chain alkylsilanes.[2]

Table 1: Expected Surface Property Changes after this compound Functionalization

ParameterUntreated Substrate (e.g., Glass)Treated SubstrateCharacterization Technique
Water Contact Angle < 20°80-100°Contact Angle Goniometry[7]
Surface Energy HighLowContact Angle Goniometry
Chemical Composition Si, OSi, O, CX-ray Photoelectron Spectroscopy (XPS)[1]
Film Thickness N/A1-10 nmEllipsometry, Atomic Force Microscopy (AFM)[7]
Surface Roughness (RMS) Varies by substrateTypically smooth, uniform layerAtomic Force Microscopy (AFM)

Characterization of Functionalized Surfaces

To confirm the successful deposition and quality of the this compound monolayer, several surface analysis techniques are employed.

Table 2: Common Characterization Methods

TechniqueInformation Provided
Contact Angle Goniometry Measures the change in wettability (hydrophobicity) of the surface.[1]
X-ray Photoelectron Spectroscopy (XPS) Confirms the chemical composition of the surface, showing the presence of carbon and silicon from the silane layer.[6][8]
Atomic Force Microscopy (AFM) Provides topographical images of the surface at the nanoscale, allowing for assessment of monolayer uniformity and smoothness.[1]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the characteristic vibrational bands of the alkyl chains and siloxane bonds, confirming the molecular structure of the coating.[1]
Ellipsometry Measures the thickness of the deposited silane layer with high precision.[7]

References

Application of Butylsilane in Gas Chromatography: A Guide to Derivatization for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of gas chromatography (GC), the analysis of non-volatile or thermally labile compounds, which are frequently encountered in drug development and biomedical research, presents a significant challenge. Chemical derivatization is a critical technique employed to enhance the volatility and thermal stability of such analytes, thereby making them amenable to GC analysis. Butylsilane derivatization, predominantly through the use of reagents that introduce a tert-butyldimethylsilyl (t-BDMS) group, has emerged as a robust method for a wide range of compounds including amino acids, steroids, and other acidic or neutral drugs.

The most prominent reagent in this class is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent replaces active hydrogens on functional groups such as hydroxyls, carboxyls, amines, and thiols with a t-BDMS group. The resulting t-BDMS derivatives exhibit significantly greater stability, particularly towards hydrolysis, compared to their trimethylsilyl (TMS) counterparts, a crucial advantage when dealing with complex biological matrices.[1] This increased stability ensures more reliable and reproducible quantitative analysis.

This document provides detailed application notes and protocols for the use of this compound derivatization in gas chromatography, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development.

Comparative Analysis of Silylating Reagents

The choice of silylating reagent is pivotal for successful derivatization and subsequent GC analysis. The following table provides a comparative overview of MTBSTFA against other common silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

ReagentPrimary UseAdvantagesDisadvantagesKey Considerations
MTBSTFA Forms tert-butyldimethylsilyl (t-BDMS) derivatives. Ideal for applications requiring high derivative stability.t-BDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[1][2] Produces easily interpretable mass spectra with a characteristic [M-57]+ fragment.Slower reaction rates and may require heating.[3] Steric hindrance can be a limiting factor for some complex molecules.[4]The reagent of choice for robust quantitative analysis, especially when sample workup involves aqueous steps.
BSTFA A versatile reagent for forming trimethylsilyl (TMS) derivatives of a wide range of polar compounds.Highly reactive, with volatile byproducts that typically do not interfere with chromatography.[3]TMS derivatives are susceptible to hydrolysis.[3]A good general-purpose silylating agent for a broad range of applications where extreme stability is not the primary concern.
MSTFA A highly reactive TMS derivatizing agent, often considered more powerful than BSTFA.Very volatile byproducts, which is advantageous for the analysis of low molecular weight compounds.TMS derivatives are moisture-sensitive.Excellent for trace analysis due to the volatility of its byproducts.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids for GC-MS Analysis

This protocol details the procedure for the derivatization of amino acids using MTBSTFA to form their corresponding t-BDMS derivatives.

Materials:

  • Sample containing amino acids

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous, optional catalyst)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately transfer an aliquot of the sample containing the amino acids to a reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization. The presence of water will interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample, followed by 100 µL of MTBSTFA. For sterically hindered amino acids, the addition of a small amount of pyridine can catalyze the reaction.

  • Reaction: Securely cap the vial and heat at 70-100°C for 30-120 minutes. Optimal time and temperature may need to be determined empirically for specific amino acids.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow for Amino Acid Derivatization

Workflow for Amino Acid Derivatization with MTBSTFA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Amino Acid Sample dry Dry Sample (Nitrogen Stream/Lyophilization) start->dry add_reagents Add Acetonitrile and MTBSTFA dry->add_reagents heat Heat at 70-100°C add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for Amino Acid Derivatization with MTBSTFA.

Protocol 2: Derivatization of Steroids for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of steroids containing hydroxyl and/or ketone groups using a two-step process involving methoximation followed by silylation with MTBSTFA.

Materials:

  • Sample containing steroids

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation (for ketones): Add 50 µL of methoxyamine hydrochloride in pyridine to the dried steroid sample in a reaction vial. Cap the vial and heat at 60-80°C for 1 hour to convert ketone groups to methoximes.

  • Silylation: After cooling, add 100 µL of MTBSTFA to the reaction mixture.

  • Reaction: Re-cap the vial and heat at 80-100°C for 1-2 hours to derivatize the hydroxyl groups.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.

Workflow for Steroid Derivatization

Workflow for Steroid Derivatization cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start Start with Steroid Sample dry Dry Sample start->dry methoximation Step 1: Methoximation (for ketones) Add Methoxyamine HCl in Pyridine, Heat dry->methoximation silylation Step 2: Silylation Add MTBSTFA, Heat methoximation->silylation cool Cool to Room Temperature silylation->cool inject Inject into GC-MS cool->inject

Caption: Workflow for Steroid Derivatization.

Quantitative Data

The following table presents retention times for selected t-BDMS derivatives, illustrating the chromatographic behavior of these compounds after derivatization. Note that retention times are dependent on the specific GC column and analytical conditions.

CompoundClassRetention Time (min)
Benzoic acidCarboxylic Acid~6.7
PropylparabenPhenol~10.3
IbuprofenCarboxylic AcidNot specified
17β-estradiolSteroidNot specified

Note: The retention times are indicative and will vary based on the specific chromatographic conditions.[5]

GC-MS Parameters for Analysis of t-BDMS Derivatives:

ParameterSetting
GC Column Typically a non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)
Injector Temperature 250-280°C
Oven Program Initial temperature of 70°C, ramped to 240-310°C at 10-15°C/min
Carrier Gas Helium at a constant flow rate
MS Ionization Electron Impact (EI) at 70 eV
Mass Scan Range m/z 50-1000

These are general parameters and should be optimized for the specific analytes of interest.[5]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low derivatization yield Presence of moisture in the sample or reagents.Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and store derivatizing agents under inert gas.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Optimization for specific compounds may be necessary.
Steric hindrance of the target functional group.Consider using a catalyst such as pyridine. For highly hindered groups, a different derivatization strategy may be required.
Multiple peaks for a single analyte Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent excess) to drive the reaction to completion.
Formation of byproducts.Ensure high-purity reagents are used. Byproducts from the reagent itself can sometimes be observed.[6]
Peak tailing Adsorption of underivatized analyte in the GC system.Confirm complete derivatization. Ensure the GC liner and column are properly deactivated.
Extraneous peaks in the chromatogram Impurities in the derivatizing reagent or solvent.Use high-purity reagents and solvents. Run a blank analysis of the reagent and solvent to identify impurity peaks.[6]
Contamination from sample handling.Use clean glassware and proper sample handling techniques.

Conclusion

This compound derivatization, particularly through the use of MTBSTFA to form stable t-BDMS derivatives, is a powerful and reliable technique for the GC analysis of a wide range of compounds relevant to drug development and scientific research. The enhanced stability of t-BDMS derivatives offers a significant advantage over traditional TMS derivatization, leading to more robust and reproducible analytical methods. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can effectively apply this derivatization strategy to overcome the challenges associated with the analysis of polar and non-volatile compounds, thereby obtaining high-quality chromatographic data.

References

Butylsilane as a Reagent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of butylsilane and its derivatives, particularly di-tert-butylsilane, as versatile reagents in organic synthesis. The information compiled herein is intended to guide researchers in leveraging the unique reactivity of these organosilanes for various chemical transformations, including reductions, hydrosilylations, and dehydrogenative couplings.

Overview of this compound Reactivity

This compound (BuSiH₃) and its sterically hindered analogue, di-tert-butylsilane (t-Bu₂SiH₂), are valuable organosilicon compounds that serve as mild and selective reducing agents and silylating agents. Their reactivity stems from the polarized Si-H bond, which can act as a source of hydride (H⁻) or a hydrogen atom (H•), depending on the reaction conditions. The bulky tert-butyl groups in di-tert-butylsilane significantly influence its stereoselectivity in reduction reactions, often favoring the formation of the thermodynamically less stable isomer.

Applications in Organic Synthesis

The primary applications of this compound and its derivatives in organic synthesis can be categorized as follows:

  • Stereoselective Reduction of Carbonyl Compounds: Particularly, the reduction of cyclic ketones where the steric bulk of the silane directs the hydride delivery.

  • Hydrosilylation of Alkenes and Alkynes: The addition of the Si-H bond across carbon-carbon multiple bonds to form organosilanes.

  • Dehydrogenative Coupling Reactions: The formation of Si-N and Si-O bonds through the reaction of silanes with amines and alcohols, respectively, with the liberation of hydrogen gas.

Application Note 1: Stereoselective Reduction of Ketones

Introduction: Di-tert-butylsilane is a highly effective reagent for the stereoselective reduction of cyclic ketones. Its significant steric bulk often leads to the hydride being delivered from the less hindered face of the carbonyl, resulting in the formation of the axial alcohol, which is often the thermodynamically less stable product. A classic example is the reduction of 4-tert-butylcyclohexanone, where di-tert-butylsilane selectively produces the cis-isomer.

Reaction Scheme:

Quantitative Data: Stereoselective Reduction of 4-tert-Butylcyclohexanone
ReagentCatalyst/ConditionsMajor ProductDiastereomeric Ratio (cis:trans)Yield (%)Reference
Di-tert-butylsilaneTrifluoroacetic Acidcis-4-tert-butylcyclohexanolPredominantly cis-[1]
Sodium BorohydrideEthanoltrans-4-tert-butylcyclohexanol12:88-[2]
L-SelectrideTHFcis-4-tert-butylcyclohexanol92:8-[2]

Note: Quantitative yield for the di-tert-butylsilane reduction was not explicitly found in the searched literature, but the qualitative outcome is well-established.

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with Di-tert-butylsilane (Representative Protocol)

Materials:

  • 4-tert-butylcyclohexanone

  • Di-tert-butylsilane

  • Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butylsilane (1.2 mmol) to the stirred solution.

  • Add trifluoroacetic acid (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Product Analysis: Dissolve a small sample of the crude product in CDCl₃ and acquire a ¹H NMR spectrum. The ratio of cis to trans isomers can be determined by integrating the signals corresponding to the axial and equatorial protons at C1. For cis-4-tert-butylcyclohexanol, the C1-H appears as a broad singlet around 4.0 ppm. For the trans-isomer, the C1-H appears as a multiplet around 3.5 ppm.[2][3]

Workflow for Stereoselective Ketone Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis ketone 4-tert-butylcyclohexanone in Et₂O stir Stir at 0°C to RT ketone->stir silane Di-tert-butylsilane silane->stir acid Trifluoroacetic Acid acid->stir quench Quench with NaHCO₃ stir->quench extract Extract with Et₂O quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate nmr ¹H NMR Analysis concentrate->nmr product cis-4-tert-butylcyclohexanol nmr->product

Caption: Workflow for the stereoselective reduction of 4-tert-butylcyclohexanone.

Application Note 2: Hydrosilylation of Alkenes

Introduction: Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a powerful method for the synthesis of organosilanes. While platinum-based catalysts are common, other transition metals can also be employed. This compound and its derivatives can be used in these reactions to introduce a butylsilyl group to an olefin. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the catalyst and the substituents on both the alkene and the silane. For terminal alkenes, anti-Markovnikov addition is often observed.[4]

Quantitative Data: Hydrosilylation of 1-Octene
SilaneCatalystProductYield (%)Reference
Ph₂SiH₂[Rh(SiSiBu)]Octyldiphenylsilane>99[5]
PhMeSiH₂{Cp'₂Ln(μ-H)}₂1-(Methylphenylsilyl)octane-

Note: Specific data for this compound was limited; related silanes are presented for context.

Experimental Protocol: Hydrosilylation of a Terminal Alkene (General Procedure)

Materials:

  • Terminal alkene (e.g., 1-octene)

  • This compound or Di-tert-butylsilane

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

  • Anhydrous toluene

  • Inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the terminal alkene (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the hydrosilylation catalyst (0.01-1 mol%).

  • Slowly add this compound (1.1 mmol) to the stirred solution at room temperature.

  • The reaction may be heated to ensure completion, with progress monitored by GC-MS or NMR spectroscopy by observing the disappearance of the vinyl protons and the appearance of new alkyl signals.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Purification of the resulting alkylsilane is typically achieved by vacuum distillation or column chromatography.

Hydrosilylation Reaction Mechanism (Chalk-Harrod)

G catalyst [Pt] Catalyst intermediate1 Pt(SiR₃) catalyst->intermediate1 Oxidative Addition silane R₃Si-H silane->intermediate1 alkene R'CH=CH₂ intermediate2 Pt(SiR₃)(R'CH=CH₂) alkene->intermediate2 intermediate1->intermediate2 Alkene Coordination intermediate3 Pt(SiR₃) intermediate2->intermediate3 Migratory Insertion product R'CH₂CH₂SiR₃ intermediate3->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

Application Note 3: Dehydrogenative Coupling of Alcohols and Amines

Introduction: Di-tert-butylsilane can react with alcohols and amines in the presence of a suitable catalyst to form silyl ethers and silylamines, respectively, with the concomitant evolution of hydrogen gas. This atom-economical process is a valuable method for the protection of hydroxyl and amino groups or for the synthesis of organosilicon compounds.

Representative Reactions:
  • Synthesis of Benzyloxy-di-tert-butylsilane: Benzyl alcohol reacts with di-tert-butylsilane in the presence of a base like NaOH to yield the corresponding silyl ether.[6]

  • Synthesis of 1,1-di-tert-butyl-N-phenylsilanamine: Aniline undergoes dehydrogenative coupling with di-tert-butylsilane using a gold-based catalyst.[6]

Experimental Protocol: Dehydrogenative Silylation of Benzyl Alcohol (Conceptual Protocol)

Materials:

  • Benzyl alcohol

  • Di-tert-butylsilane

  • Sodium hydroxide (catalyst)

  • Anhydrous, non-protic solvent (e.g., THF or toluene)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve benzyl alcohol (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add a catalytic amount of sodium hydroxide (e.g., 5 mol%).

  • To this mixture, add di-tert-butylsilane (1.1 mmol) dropwise at room temperature.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The evolution of hydrogen gas should be managed safely.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a neutral aqueous solution (e.g., saturated ammonium chloride).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification is achieved by column chromatography or distillation.

Dehydrogenative Coupling Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products substrate Alcohol or Amine reaction Reaction in Anhydrous Solvent substrate->reaction silane Di-tert-butylsilane silane->reaction catalyst Catalyst (e.g., NaOH, Au) catalyst->reaction h2_evo H₂ Evolution reaction->h2_evo product Silyl Ether or Silylamine reaction->product

Caption: General workflow for dehydrogenative coupling reactions.

Safety Precautions

This compound and its derivatives are flammable liquids and should be handled with care in a well-ventilated fume hood.[6] They are also moisture-sensitive. Reactions should be carried out under an inert atmosphere using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound and di-tert-butylsilane are valuable reagents in modern organic synthesis, offering unique reactivity and selectivity, particularly in the reduction of ketones. Their application in hydrosilylation and dehydrogenative coupling reactions further highlights their utility in the construction of diverse organosilicon compounds. The protocols and data presented in this document serve as a guide for researchers to explore the synthetic potential of these versatile reagents.

References

Troubleshooting & Optimization

Technical Support Center: Managing Butylsilane Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling butylsilane and troubleshooting common issues related to its high moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so moisture-sensitive?

This compound is an organosilicon compound valued in organic synthesis. Its high moisture sensitivity stems from the reactivity of the silicon-hydrogen (Si-H) bonds. These bonds readily undergo hydrolysis in the presence of water, breaking down the this compound to form silanols (R₃Si-OH) and hydrogen gas. This reaction can significantly compromise or completely ruin the intended chemical transformation.[1][2]

Q2: What are the primary indicators of moisture contamination in my this compound or reaction?

There are several key signs that point towards moisture contamination:

  • Gas Evolution: The formation of bubbles or a noticeable increase in pressure within a sealed reaction vessel upon the addition of this compound is a direct indication of hydrolysis and the production of hydrogen gas.[1]

  • Poor Reaction Performance: A common sign of moisture is a significantly lower yield than anticipated or a complete failure of the reaction to proceed.[1]

  • Inconsistent Results: Unexplained variations in outcomes between seemingly identical experimental setups often suggest differing levels of moisture contamination.[1]

  • Byproduct Formation: The presence of unexpected siloxane oligomers or polymers in your product mixture can indicate reagent decomposition due to moisture. These byproducts can often be difficult to remove during purification.[1]

Q3: How should this compound be stored to maintain its integrity?

Proper storage is critical for preventing degradation. This compound should be kept in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][3] The storage area should be cool, dark, and well-ventilated, away from sources of heat and direct sunlight.[1] For frequent use, storing it in a container equipped with a septum is recommended, as this allows for the withdrawal of the reagent via a syringe without exposing the bulk material to the atmosphere.[1]

Q4: Can I use any solvent for my reaction with this compound?

No, the choice of solvent is critical. You must use anhydrous (dry) solvents. Protic solvents, which contain acidic protons (e.g., alcohols, water), will react with this compound, leading to its decomposition.[4][5] Therefore, polar aprotic solvents that have been thoroughly dried are generally preferred.

Troubleshooting Guides

Issue: My reaction yield is low, or the reaction failed entirely.

This is the most frequent problem when working with this compound and is almost always linked to moisture. Use the following decision tree and guides to identify the source of the water contamination.[1][6]

G A Low or No Yield B Was gas evolution (bubbling) observed during reagent addition? A->B C High probability of significant moisture contamination. B->C Yes D Moisture is still possible, or other reaction parameters are incorrect. B->D No F Check this compound: Is the this compound from a newly opened or properly stored bottle? C->F E Check Reagents: Are solvents and other reagents confirmed to be anhydrous? D->E E->F Yes H Solution: Re-dry all solvents and ensure other reagents are anhydrous. E->H No G Check Glassware & Setup: Was all glassware flame-dried immediately before use? Is the inert gas supply dry? F->G Yes I Solution: Use a new, sealed bottle of this compound. F->I No J Solution: Flame-dry glassware immediately before use and check inert gas seals. G->J No

Diagram 1: A decision tree for troubleshooting low-yield reactions.[1]

Data Presentation

Table 1: Typical Water Content in Common Solvents

SolventTypical Water Content (Undried)Achievable Water Content (Dried)Recommended Drying Method
Tetrahydrofuran (THF)200-500 ppm< 10 ppmDistillation from sodium/benzophenone or passing through activated alumina columns.
Dichloromethane (DCM)100-300 ppm< 10 ppmDistillation from calcium hydride (CaH₂).
Acetonitrile500-1000 ppm< 20 ppmDistillation from phosphorus pentoxide (P₄O₁₀) followed by CaH₂.[1]
Toluene100-250 ppm< 10 ppmDistillation from sodium or passing through activated alumina columns.

Table 2: Physical and Safety Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₁₂Si
Molecular Weight88.22 g/mol
Boiling Point56.7 °C[7]
Density0.68 g/mL at 20 °C[7]
Flash Point-6 °C (21.2 °F) - closed cup[7]
Hazard StatementsHighly flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation.[7]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

This protocol outlines the essential steps for creating an anhydrous, inert atmosphere suitable for reactions involving this compound.[1][8]

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under a vacuum.[8]

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., flask, condenser) while it is still hot and immediately place the setup under a positive pressure of a dry inert gas like Argon or Nitrogen.[1][8]

  • Solvent Addition: Add freshly dried, anhydrous solvents via a cannula or a dry syringe.[1]

  • Reagent Addition: Add other anhydrous reagents (solid or liquid) under a positive flow of inert gas.

  • This compound Addition: Use a dry, gas-tight syringe to carefully withdraw the required amount of this compound from a sealed source bottle.[1][9] Slowly add the this compound to the reaction mixture.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a bubbler.[1]

  • Monitoring: Monitor the reaction's progress using appropriate analytical techniques such as TLC, GC, or LC-MS.[1]

Protocol 2: Drying Solvents with Molecular Sieves

Molecular sieves are an effective agent for drying solvents to very low water levels.[1]

  • Activation: Place 3Å or 4Å molecular sieves in a flask and heat under vacuum with a heat gun for 10-15 minutes, or bake in a laboratory oven at >200 °C for several hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.[1]

  • Drying: Add the activated sieves to your solvent (approximately 5-10% by weight/volume) in a sealed container, such as a bottle with a septum-lined cap.[1]

  • Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours to achieve low ppm moisture levels.[1] The solvent can then be directly used by withdrawing it with a dry syringe.

Visualizations

This compound Hydrolysis Pathway

G cluster_reactants Reactants cluster_products Products A This compound (R-SiH₃) E Hydrolysis A->E B Water (H₂O) B->E C Butylsilanol (R-SiH₂OH) D Hydrogen Gas (H₂) E->C E->D

Diagram 2: The reaction of this compound with water.

Standard Experimental Workflow

G A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot & Purge with Inert Gas (Ar/N₂) A->B C 3. Add Anhydrous Solvent via Syringe/Cannula B->C D 4. Add Other Anhydrous Reagents C->D E 5. Add this compound via Gas-Tight Syringe D->E F 6. Maintain Positive Inert Gas Pressure E->F G 7. Monitor Reaction (TLC, GC, etc.) F->G H 8. Quench & Workup G->H

Diagram 3: Standard workflow for moisture-sensitive experiments.[1]

References

troubleshooting poor adhesion of butylsilane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the adhesion of butylsilane coatings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound adhesion to a substrate?

A1: this compound adhesion primarily relies on the formation of covalent bonds between the silane and the substrate. The process involves the hydrolysis of the alkoxy groups on the silane molecule in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers, or metal oxides) to form stable siloxane bonds (-Si-O-Substrate). A secondary mechanism involves the cross-linking of adjacent silanol groups to form a durable polysiloxane network at the interface.

Q2: Why is surface preparation so critical for good this compound coating adhesion?

A2: Surface preparation is paramount because the adhesion mechanism is dependent on the availability of reactive hydroxyl groups on the substrate.[1] Inadequate surface preparation is a primary cause of coating failure.[2][3] Contaminants such as organic residues, oils, and dust can mask these hydroxyl groups, preventing the silane from bonding effectively.[4] A properly cleaned and activated surface ensures a high density of hydroxyl groups, promoting a strong and uniform covalent bond with the this compound coating.

Q3: What is the effect of humidity on the this compound coating process?

A3: Humidity plays a dual role in the silanization process. A certain amount of water is necessary to hydrolyze the this compound to form reactive silanols. However, excessive humidity can lead to premature hydrolysis and self-condensation of the silane in solution, forming oligomers and polymers that deposit on the surface as a thick, weak, and poorly adhered layer.[5] High humidity during application can also lead to moisture condensation on the substrate, which can interfere with adhesion.[6] Conversely, an environment that is too dry may inhibit the initial hydrolysis step.

Q4: Can I apply multiple layers of this compound to improve adhesion?

A4: While it may seem intuitive, applying multiple layers of this compound can be counterproductive. The goal is typically to form a uniform monolayer that is covalently bonded to the substrate. Applying an excessively thick coating can lead to the formation of weakly adhered multilayers, where the upper layers are not directly bonded to the substrate and can easily delaminate.[7]

Q5: What is the ideal curing temperature and time for a this compound coating?

A5: The optimal curing temperature and time depend on the specific this compound, the substrate, and the desired properties of the coating. Generally, curing is performed at elevated temperatures (e.g., 100-150°C) for a period ranging from 15 minutes to several hours.[8][9] Curing helps to drive the condensation reaction to completion, removing water and forming a stable siloxane network. It is crucial to follow the manufacturer's recommendations or to optimize the curing parameters for your specific application. Insufficient curing can result in a weak, poorly adhered coating, while excessive heat can degrade the coating.[1][10]

Troubleshooting Guides

Problem 1: Poor or No Adhesion of the this compound Coating

Symptoms:

  • The coating is easily removed with a tape test (e.g., ASTM D3359).

  • The coated surface remains hydrophilic (low water contact angle).

  • The coating delaminates or peels off during subsequent experimental steps.[7]

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Surface Cleaning Thoroughly clean the substrate to remove organic and inorganic contaminants. Common methods include sonication in solvents (e.g., acetone, isopropanol), followed by a strong oxidizing treatment like piranha solution or oxygen plasma to expose hydroxyl groups.[11][12][13]
Insufficient Surface Hydroxylation The substrate surface must have a sufficient density of hydroxyl groups for the silane to react. Activate the surface using oxygen plasma, UV/Ozone treatment, or by immersing in a heated piranha solution.[2][5][14][15]
Inactive Silane Reagent Silanes are sensitive to moisture and can degrade over time. Use a fresh bottle of this compound, and always handle it in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen).
Incorrect Silane Concentration A very low concentration may result in incomplete surface coverage, while a high concentration can lead to the formation of thick, weakly adhered multilayers. Start with a low concentration (e.g., 1-2% v/v in an appropriate solvent) and optimize as needed.
Inappropriate Solvent The solvent must be anhydrous to prevent premature hydrolysis of the silane in the solution. Toluene or isopropanol are commonly used.
Insufficient Curing The coating must be properly cured to form a stable bond with the substrate. Cure the coated substrate in an oven at the recommended temperature and for the appropriate duration to drive the condensation reaction to completion.[1][9][10]
Problem 2: Uneven or Non-Uniform this compound Coating

Symptoms:

  • Visible streaks, spots, or a cloudy appearance on the coated surface.

  • Variable contact angle measurements across the surface.

Possible Causes and Solutions:

CauseRecommended Solution
Uneven Surface Cleaning or Activation Ensure that the entire substrate surface is uniformly exposed to the cleaning and activation agents. For plasma treatment, ensure the sample is placed in a region of uniform plasma density.
Premature Silane Polymerization in Solution Prepare the silane solution immediately before use. Minimize the exposure of the solution to atmospheric moisture. Consider performing the coating procedure in a controlled, low-humidity environment.
Contaminated Silane Solution Filter the silane solution before use, especially if it has been stored for some time.
Improper Deposition Technique For dip coating, ensure a smooth and steady withdrawal speed. For spin coating, optimize the spin speed and time to achieve a uniform film.

Data Presentation

Table 1: Representative Water Contact Angle Measurements on Silicon Wafers

Surface TreatmentWater Contact Angle (°)Reference
Uncleaned Silicon Wafer30-40[16]
Piranha Cleaned Silicon Wafer<10[16]
This compound Coated (Hydrophobic)>90[17]

Note: These are typical values. Actual measurements may vary depending on the specific substrate, cleaning procedure, and coating parameters.

Table 2: Adhesion Classification according to ASTM D3359 Test Method B

ClassificationPercent Area RemovedDescription
5B0%The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
4BLess than 5%Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
3B5-15%Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
2B15-35%The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
1B35-65%The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
0BGreater than 65%Flaking and detachment worse than Grade 1.

Source: Adapted from ASTM D3359 Standard.[4][18][19][20][21]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation using Piranha Solution

Caution: Piranha solution is extremely corrosive, reactive, and explosive if mixed with organic solvents. Handle with extreme care in a fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).

  • Preparation:

    • Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly and carefully. The reaction is highly exothermic.[22]

    • Allow the solution to cool slightly before use.

  • Cleaning:

    • Immerse the substrates (e.g., glass slides, silicon wafers) in the piranha solution for 10-15 minutes.[22]

    • The solution will vigorously bubble as it cleans the surface.

  • Rinsing:

    • Carefully remove the substrates from the piranha solution and rinse them extensively with deionized water.

  • Drying:

    • Dry the substrates with a stream of nitrogen gas or in an oven at 110°C. The surface should be highly hydrophilic at this stage.

Protocol 2: this compound Deposition by Dip Coating
  • Solution Preparation:

    • In a dry, inert atmosphere (e.g., a glove box), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or isopropanol.

  • Deposition:

    • Immerse the cleaned and activated substrates in the this compound solution for 1-2 hours at room temperature with gentle agitation.[23][24]

  • Rinsing:

    • Remove the substrates from the silane solution and rinse them with fresh anhydrous solvent (toluene or isopropanol) to remove any excess, unreacted silane.

  • Curing:

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[24]

Protocol 3: Adhesion Testing using ASTM D3359 Method B (Cross-Cut Tape Test)

This method is suitable for coatings with a thickness of less than 5 mils (125 µm).[20]

  • Scribing:

    • Using a sharp blade or a cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern. The spacing between the cuts should be 2 mm for coatings between 2 and 5 mils thick.[20]

  • Tape Application:

    • Apply a strip of the specified pressure-sensitive tape over the lattice.

    • Firmly rub the tape with a pencil eraser to ensure good contact.[20]

  • Tape Removal:

    • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[20]

  • Evaluation:

    • Inspect the grid area for any removed coating and classify the adhesion according to the scale in Table 2.

Visualizations

TroubleshootingWorkflow start Poor this compound Coating Adhesion q1 Was the substrate properly cleaned and activated? start->q1 sol1 Implement rigorous cleaning protocol (e.g., Piranha, Plasma). Ensure surface is hydrophilic before coating. q1->sol1 No q2 Was the silane solution freshly prepared and handled correctly? q1->q2 Yes end_good Adhesion Improved sol1->end_good sol2 Use fresh silane. Prepare solution immediately before use in a dry, inert atmosphere. q2->sol2 No q3 Were the coating and curing parameters optimal? q2->q3 Yes sol2->end_good sol3 Optimize silane concentration, deposition time, and curing temperature/time. q3->sol3 No end_bad Re-evaluate entire process q3->end_bad Yes sol3->end_good

Caption: Troubleshooting workflow for poor this compound coating adhesion.

SilaneAdhesionMechanism cluster_solution In Solution (with trace H2O) cluster_surface On Substrate Surface This compound Butyl-Si-(OR)₃ This compound hydrolyzed_silane Butyl-Si-(OH)₃ Hydrolyzed Silane (Silanetriol) This compound->hydrolyzed_silane Hydrolysis hydrolyzed_silane->hydrolyzed_silane Self-condensation substrate Substrate with -OH groups hydrolyzed_silane->substrate Condensation bonded_silane Substrate-O-Si-(OH)₂-Butyl Covalent Bond substrate->bonded_silane bonded_silane->hydrolyzed_silane Cross-linking crosslinked_network ...-O-Si(Butyl)-O-Si(Butyl)-O-... Polysiloxane Network bonded_silane->crosslinked_network

Caption: Mechanism of this compound adhesion to a hydroxylated substrate.

References

Technical Support Center: Optimizing Butylsilane Concentration for Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing n-butylsilane concentration for the formation of high-quality self-assembled monolayers (SAMs). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for n-butylsilane in the deposition solution?

A1: For monoalkoxysilanes like n-butylsilane, a common starting concentration for the silanization solution is between 1-5 mM in an anhydrous solvent. It is often recommended to begin with a concentration at the lower end of this range to minimize the formation of aggregates in the solution.

Q2: Which solvents are recommended for preparing the n-butylsilane solution?

A2: Anhydrous solvents are essential to prevent premature hydrolysis and polymerization of the silane in the solution. Toluene and hexane are frequently used and serve as good starting points. It is crucial to use high-purity solvents and store them over molecular sieves to maintain anhydrous conditions.

Q3: How does water content in the solvent affect butylsilane monolayer formation?

A3: The presence of a controlled amount of water is necessary for the hydrolysis of the silane's alkoxy groups to form reactive silanol groups (Si-OH). However, excessive water can lead to rapid polymerization of the silane in the solution before it can assemble on the substrate, resulting in a disordered, multilayer film instead of a monolayer. The optimal water concentration is a critical parameter to control.

Q4: How can I confirm the successful formation of a this compound monolayer?

A4: Monolayer formation can be verified using several analytical techniques. Contact angle goniometry is a straightforward method to assess the change in surface hydrophobicity; a successful monolayer of an alkylsilane will lead to a significant increase in the water contact angle. For more in-depth analysis, Atomic Force Microscopy (AFM) can reveal the surface morphology and roughness, while ellipsometry can measure the thickness of the monolayer.

Q5: What is the expected thickness of a this compound monolayer?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent or patchy monolayer coverage - Incomplete substrate cleaning.- Non-uniform hydroxylation of the substrate surface.- Insufficient immersion time.- Ensure a thorough cleaning procedure to remove all organic and particulate contaminants. The use of a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be effective for hydroxylating silica surfaces.- Increase the immersion time to allow for complete monolayer formation.
Formation of aggregates or a thick, hazy film - Excessive water in the silanization solution leading to premature polymerization.- Silane concentration is too high.- Use anhydrous solvents and handle them in a low-humidity environment (e.g., a glove box).- Reduce the concentration of the n-butylsilane solution.
Low water contact angle after deposition - Incomplete monolayer formation.- Contamination of the surface after deposition.- Optimize the deposition parameters (concentration, time, humidity).- Ensure proper rinsing with fresh solvent after deposition to remove physisorbed silane.- Handle the coated substrates in a clean environment to prevent adsorption of contaminants.
Poor reproducibility of results - Variations in ambient humidity and temperature.- Inconsistent substrate quality or cleaning procedure.- Control the deposition environment as much as possible, particularly the humidity.- Standardize the substrate cleaning protocol and use substrates from the same batch for comparative experiments.

Quantitative Data Summary

The following table summarizes key parameters and characterization data for short-chain alkylsilane monolayers, which can be used as a reference for optimizing this compound monolayer formation.

Parameter Typical Value Range Characterization Technique Notes
Silane Concentration 1 - 5 mM-Start at the lower end of the range to avoid aggregation.
Monolayer Thickness 0.7 - 1.5 nmEllipsometry, AFMValues are for similar short-chain alkylsilanes.
Water Contact Angle 70° - 90°Contact Angle GoniometryA significant increase from the bare substrate indicates successful hydrophobic monolayer formation.
Surface Roughness (RMS) < 0.5 nmAtomic Force Microscopy (AFM)A smooth surface is indicative of a well-ordered monolayer.

Experimental Protocols

Solution-Phase Deposition of n-Butylsilane Monolayer

This protocol outlines the general steps for forming an n-butylsilane monolayer on a hydroxylated surface (e.g., silicon wafer with a native oxide layer).

Materials:

  • n-butyltrimethoxysilane

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Substrates (e.g., silicon wafers)

  • Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrates by sonicating in a sequence of acetone, ethanol, and DI water (10 minutes each).

    • Dry the substrates with a stream of nitrogen.

    • Immerse the cleaned substrates in a freshly prepared piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with DI water and dry with a stream of nitrogen.

  • Silane Solution Preparation:

    • In a clean, dry glass container and under an inert atmosphere (e.g., in a glove box), prepare a 1-5 mM solution of n-butyltrimethoxysilane in anhydrous toluene.

  • Monolayer Deposition:

    • Immerse the cleaned and hydroxylated substrates in the n-butylsilane solution.

    • Allow the deposition to proceed for 2-24 hours at room temperature. The optimal time should be determined experimentally.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.

    • Follow with a rinse in ethanol and then DI water.

    • Dry the substrates with a stream of nitrogen.

    • (Optional) Bake the coated substrates at 110-120°C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

Visualizations

Logical Workflow for this compound Monolayer Formation

G Workflow for n-Butylsilane Monolayer Formation cluster_prep Substrate Preparation cluster_dep Monolayer Deposition cluster_post Post-Deposition sub_cleaning Substrate Cleaning (Sonication in Solvents) hydroxylation Surface Hydroxylation (Piranha Solution) sub_cleaning->hydroxylation sol_prep Prepare n-Butylsilane Solution (1-5 mM in Anhydrous Solvent) immersion Immerse Substrate (2-24 hours) hydroxylation->immersion sol_prep->immersion rinsing Rinse with Solvents immersion->rinsing drying Dry with Nitrogen rinsing->drying curing Optional Curing (110-120°C) drying->curing characterization Monolayer Characterization (Contact Angle, AFM, Ellipsometry) curing->characterization Proceed to Characterization

Caption: A logical workflow diagram illustrating the key stages of n-butylsilane monolayer formation.

Signaling Pathway for this compound Monolayer Formation

G Mechanism of this compound Monolayer Formation cluster_solution In Solution cluster_surface On Substrate Surface cluster_monolayer Monolayer Structure This compound n-Butyltrimethoxysilane (R-Si(OCH₃)₃) hydrolysis Hydrolysis (R-Si(OH)₃) This compound->hydrolysis + H₂O adsorption Physisorption of Hydrolyzed Silane hydrolysis->adsorption substrate Hydroxylated Substrate (Surface-OH) substrate->adsorption condensation Condensation & Covalent Bonding adsorption->condensation - H₂O crosslinking Lateral Cross-linking (Si-O-Si bonds) condensation->crosslinking monolayer Organized this compound Monolayer crosslinking->monolayer

Caption: A diagram illustrating the key chemical steps in the formation of a this compound monolayer.

Technical Support Center: Troubleshooting Butylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating moisture contamination in reactions involving butylsilane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound is an organosilicon compound valued in organic synthesis. Its high sensitivity to moisture is due to the reactivity of the silicon-hydrogen (Si-H) bonds. These bonds readily undergo hydrolysis in the presence of water, leading to the formation of silanols (Si-OH) and hydrogen gas. This side reaction can significantly impact the desired chemical transformation.[1]

Q2: What are the primary signs of moisture contamination in a this compound reaction?

There are several key indicators that suggest the presence of unwanted moisture in your reaction:

  • Gas Evolution: The formation of bubbles or a noticeable increase in pressure within a sealed reaction vessel is a direct sign of hydrolysis, which produces hydrogen gas.[1]

  • Poor Reaction Performance: A common indicator of moisture contamination is a significantly lower than expected yield of the desired product or a complete failure of the reaction to proceed.[1]

  • Inconsistent Results: If you observe unexplained variations in outcomes between reaction setups that are intended to be identical, it often points to differing levels of moisture contamination.[1]

  • Byproduct Formation: The presence of unexpected siloxane oligomers or polymers in your product mixture can be an indication of reagent decomposition due to moisture. These byproducts can be challenging to remove.[1]

Q3: How can I detect the presence of water or silanol byproducts in my reaction?

Several analytical techniques can be employed:

  • Karl Fischer Titration: This is a standard method for accurately quantifying the water content in your solvents and reagents.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can sometimes detect adsorbed water or silanol end groups.[5] 29Si NMR spectroscopy is a powerful tool for the characterization and quantification of silanols and silanes, though it can be limited by low natural abundance and sensitivity.[6][7]

Q4: How should this compound be properly stored to prevent moisture contamination?

Proper storage is crucial for maintaining the integrity of this compound. It should be kept in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon. The storage area should be cool, dark, and well-ventilated, away from sources of heat and direct sunlight. For frequent use, storing it in a container with a septum is recommended to allow for withdrawal via syringe without exposing the bulk of the reagent to the atmosphere.[1]

Troubleshooting Guides

Issue: My reaction yield is low or the reaction failed completely.

This is a frequent issue when working with this compound and is almost always linked to moisture. Use the following troubleshooting guide to identify the source of the water contamination.

Troubleshooting Workflow

G start Low or No Reaction Yield gas Was gas evolution (bubbling) observed during reagent addition? start->gas high_moisture High probability of significant moisture contamination gas->high_moisture Yes other_issues Moisture is still possible, or other reaction parameters are incorrect gas->other_issues No investigate Investigate Source of Moisture high_moisture->investigate other_issues->investigate reagent This compound Reagent investigate->reagent solvents Solvents or Other Reagents investigate->solvents glassware Glassware or Reaction Setup investigate->glassware solution_reagent Solution: Use a new, sealed bottle of this compound. reagent->solution_reagent solution_solvents Solution: Re-dry all solvents and ensure other reagents are anhydrous. solvents->solution_solvents solution_glassware Solution: Flame-dry glassware immediately before use and check inert gas seals. glassware->solution_glassware

Caption: A decision tree for troubleshooting low-yield reactions.

Data Presentation

Solvent Water Content and Drying Methods

The purity of your solvents is paramount for successful this compound reactions. While "anhydrous" solvents from commercial suppliers are a good starting point, their water content can increase after opening. For highly sensitive reactions, re-drying solvents is recommended.

SolventTypical Water Content in "Anhydrous" Grade (as purchased)Target Water Content for Sensitive ReactionsRecommended Drying Method(s)
Dichloromethane (DCM)50-100 ppm< 10 ppmDistillation from CaH₂; passage through activated alumina or silica.[8]
Toluene30-50 ppm< 10 ppmStorage over 3Å molecular sieves; passage through activated alumina or silica.[8]
Tetrahydrofuran (THF)30-50 ppm< 10 ppmDistillation from sodium/benzophenone.
Acetonitrile500-1000 ppm< 20 ppmDistillation from P₄O₁₀ followed by CaH₂.[1]
Methanol / EthanolVariable< 50 ppmHeating over iodine-activated magnesium.[8]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for creating an anhydrous, inert atmosphere suitable for reactions involving this compound.

Materials:

  • Round-bottom flask and other necessary glassware

  • Septa

  • Needles and cannula

  • Schlenk line or manifold with a supply of dry, inert gas (Argon or Nitrogen)

  • Heat gun or oven

  • Dry syringes

  • Anhydrous solvents and reagents

Procedure:

  • Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for several hours or flame-dry under vacuum immediately before use.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas. Seal all joints with septa.

  • Solvent and Reagent Addition: Add freshly dried, anhydrous solvents via a cannula or a dry syringe. Add any solid or liquid anhydrous reagents under a positive flow of inert gas.

  • This compound Addition: Use a dry, gas-tight syringe to carefully withdraw the required amount of this compound from a sealed source bottle. Slowly add the this compound to the reaction mixture.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a bubbler.

  • Monitoring: Monitor the reaction's progress using appropriate techniques such as TLC, GC, or LC-MS.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dry Glassware Dry Glassware Assemble Apparatus Assemble Apparatus Dry Glassware->Assemble Apparatus Inert Atmosphere Inert Atmosphere Assemble Apparatus->Inert Atmosphere Add Solvents Add Solvents Inert Atmosphere->Add Solvents Add Reagents Add Reagents Add Solvents->Add Reagents Add this compound Add this compound Add Reagents->Add this compound Run Reaction Run Reaction Add this compound->Run Reaction Monitor Progress Monitor Progress Run Reaction->Monitor Progress Workup Workup Monitor Progress->Workup

Caption: Standard workflow for moisture-sensitive experiments.

Protocol 2: Drying Solvents with Molecular Sieves

Molecular sieves are an effective way to remove residual water from solvents.[9]

Materials:

  • 3Å or 4Å molecular sieves

  • Flask or bottle with a septum-lined cap

  • Solvent to be dried

  • Heat gun or laboratory oven

  • Vacuum line

Procedure:

  • Activation: Place the molecular sieves in a flask and heat under vacuum with a heat gun for 10-15 minutes, or bake in a laboratory oven at >200 °C for several hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.

  • Drying: Add the activated sieves to your solvent (approximately 5-10% weight/volume) in a sealed container.

  • Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours to achieve low ppm moisture levels. The solvent can then be withdrawn directly using a dry syringe.[1]

Protocol 3: Karl Fischer Titration for Water Content Determination

This is a general outline; refer to your specific instrument's manual for detailed operating instructions.

Principle: The Karl Fischer titration is based on the reaction of iodine with water in the presence of sulfur dioxide, an alcohol, and a base.[4]

Methods:

  • Volumetric Titration: Suitable for determining water content down to 1%. The sample is dissolved in a KF methanol solution, and iodine is added via a burette until the endpoint is detected potentiometrically.[4]

  • Coulometric Titration: More sensitive and suitable for samples with very low water content. Iodine is generated electrochemically in the titration cell.[4]

General Procedure (Volumetric):

  • Titrator Preparation: Prepare the Karl Fischer titrator, ensuring the titration cell is clean and dry. Add the appropriate KF solvent to the cell and pretitrate to a dry endpoint.

  • Sample Preparation: Accurately weigh or measure your sample.

  • Sample Injection: Inject the sample into the titration cell.

  • Titration: The titrator will automatically add the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample size.

Logical Relationship of Contamination and Reaction Outcome

G Moisture Moisture (H₂O) Hydrolysis Hydrolysis Reaction Moisture->Hydrolysis This compound This compound (R₃SiH) This compound->Hydrolysis Consumed Desired_Reaction Desired Reaction This compound->Desired_Reaction Consumed Silanol Silanol Formation (R₃SiOH) Hydrolysis->Silanol H2_Gas Hydrogen Gas (H₂) Hydrolysis->H2_Gas Low_Yield Low Yield/ Reaction Failure Hydrolysis->Low_Yield Causes Desired_Product Desired Product Desired_Reaction->Desired_Product

Caption: Impact of moisture on this compound reactions.

References

Technical Support Center: Proper Storage and Handling of Butylsilane Under Inert Gas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of butylsilane under inert gas. This compound is a highly reactive and flammable organosilane compound that requires stringent handling procedures to ensure experimental success and laboratory safety. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require storage under inert gas?

A1: this compound (C₄H₁₂Si) is an organosilane compound that is highly sensitive to moisture and atmospheric oxygen. Contact with air can lead to hydrolysis, forming siloxanes and releasing flammable hydrogen gas. Storage under a dry, inert atmosphere, such as nitrogen or argon, is crucial to prevent degradation and maintain its chemical integrity for use in sensitive reactions.

Q2: What are the primary hazards associated with this compound?

A2: this compound is a highly flammable liquid and vapor.[1] It can cause skin and eye irritation. Inhalation may also lead to respiratory irritation. Due to its reactivity with water, it can generate hydrogen gas, creating a fire and explosion hazard, especially in enclosed spaces.

Q3: What are the initial signs of improper storage or degradation of this compound?

A3: The most common sign of degradation is the presence of a white precipitate, which is typically polysiloxanes formed from hydrolysis. A noticeable increase in the viscosity of the liquid can also indicate polymerization. If the container is sealed, an increase in internal pressure may be observed due to the formation of hydrogen gas.

Q4: Which inert gas, argon or nitrogen, is better for storing this compound?

A4: Both high-purity, dry argon and nitrogen are suitable for creating an inert atmosphere for storing this compound. Argon is denser than air, which can be advantageous in providing a stable inert blanket over the liquid. However, nitrogen is often more readily available and cost-effective. The choice between the two typically depends on laboratory availability and specific experimental requirements.

Q5: Can I use a syringe to transfer this compound if the container has a septum?

A5: Yes, using a dry, inert gas-flushed syringe is a standard and recommended method for transferring this compound from a septum-sealed container. This technique minimizes exposure to the atmosphere. It is crucial to use a needle that is not excessively large to ensure the septum can reseal effectively after puncture. Always maintain a positive pressure of inert gas within the storage vessel during the transfer.[2][3]

Troubleshooting Guides

Issue 1: Low or No Yield in a Reaction Involving this compound

This is the most common issue encountered and is almost always related to the quality of the this compound or the reaction conditions.

Potential Cause Symptoms Recommended Solution
Moisture Contamination - Gas evolution (bubbling) upon addition of this compound.- Formation of a white precipitate (polysiloxanes) in the reaction mixture.- Inconsistent results between batches.- Use freshly opened or properly stored this compound.- Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours).- Use anhydrous solvents. Consider drying solvents over activated molecular sieves (3Å or 4Å) for at least 24 hours.- Assemble the reaction apparatus while hot and cool under a stream of dry inert gas.
Degraded this compound - The this compound appears cloudy or contains a precipitate.- The reagent has been stored for an extended period without proper inert gas protection.- If the reagent is only slightly cloudy, it may be possible to purify it by distillation under reduced pressure.- For critical applications, it is best to use a new, unopened bottle of this compound.
Inadequate Inert Atmosphere - The reaction mixture changes color in a way that suggests oxidation.- The reaction fails to initiate.- Ensure a positive pressure of inert gas is maintained throughout the experiment. A bubbler filled with mineral oil in the exhaust line is a good indicator of positive pressure.- Purge the reaction vessel with inert gas for a sufficient amount of time before adding reagents.
Solvent Reactivity - Unexpected side products are observed in analytical data (GC-MS, NMR).- Ensure the chosen solvent is not only anhydrous but also unreactive with this compound under the reaction conditions. Protic solvents (e.g., alcohols, primary/secondary amines) are generally incompatible.

Logical Workflow for Troubleshooting Low Reaction Yield

G start Low or No Reaction Yield check_this compound Inspect this compound: Cloudy or Precipitate? start->check_this compound yes_this compound Degraded Reagent check_this compound->yes_this compound Yes no_this compound Reagent Appears Good check_this compound->no_this compound No check_moisture Check for Signs of Moisture: - Gas evolution? - Precipitate in reaction? no_this compound->check_moisture yes_moisture Moisture Contamination check_moisture->yes_moisture Yes no_moisture No Obvious Moisture check_moisture->no_moisture No check_inert Review Inert Gas Technique: - Positive pressure maintained? - Proper purging? no_moisture->check_inert no_inert Inadequate Inert Atmosphere check_inert->no_inert No yes_inert Inert Atmosphere Appears Correct check_inert->yes_inert Yes check_solvents Verify Solvent Compatibility and Purity yes_inert->check_solvents bad_solvents Solvent Issue check_solvents->bad_solvents Issue Found good_solvents Other Experimental Error check_solvents->good_solvents No Issue Found

Caption: Troubleshooting decision tree for low-yield reactions.

Issue 2: Clogged Needle or Syringe During Transfer
Potential Cause Symptoms Recommended Solution
Polymerization at Needle Tip - The syringe plunger is difficult to depress or withdraw.- Solid material is visible at the needle tip.- This can occur if the needle tip is exposed to air and moisture, causing localized polymerization of the this compound.- Use a larger gauge needle for transfer, if appropriate for the septum.- Ensure the needle is promptly inserted into the receiving flask after withdrawal from the this compound container.- If a blockage occurs, carefully remove the needle and clean it with a dry, inert solvent in a fume hood. Do not attempt to clear the blockage by applying excessive force.
Pre-existing Solid in this compound - The syringe clogs immediately upon attempting to withdraw the liquid.- The this compound has likely degraded. Do not use. If purification is attempted, filter the material under inert atmosphere before attempting to use a syringe.

Quantitative Data Summary

Parameter Recommended Value/Condition Notes
Storage Temperature 2-8°C (Refrigerated)While some sources suggest "cool," refrigerated storage is optimal for long-term stability and to minimize vapor pressure. Avoid freezing.
Inert Gas Pressure Slightly above atmospheric pressure (e.g., 1-2 psi)A gentle positive pressure is sufficient to prevent air ingress. This can be monitored with an oil bubbler.[2]
Boiling Point 56.7 °C (at 1 atm)[4]This low boiling point makes it volatile and necessitates careful handling to avoid vapor release.
Flash Point -6 °C[1]Highly flammable. Keep away from all sources of ignition.

Experimental Protocols

Protocol 1: Safe Transfer of this compound Using a Syringe

Objective: To transfer a specific volume of this compound from a septum-sealed bottle to a reaction flask under an inert atmosphere.

Materials:

  • Septum-sealed bottle of this compound

  • Dry, nitrogen-flushed reaction flask sealed with a septum

  • Dry, gas-tight syringe with a needle (e.g., 18-22 gauge)

  • Source of dry inert gas (argon or nitrogen) with a bubbler

Procedure:

  • Ensure the reaction flask is properly assembled, dried, and under a positive pressure of inert gas.

  • Purge the syringe with inert gas by drawing and expelling the gas at least three times.

  • With a gentle positive pressure of inert gas flowing into the this compound bottle, pierce the septum with the needle of the purged syringe.

  • Insert a second needle connected to the inert gas source into the septum of the this compound bottle to maintain positive pressure during withdrawal.

  • Slowly withdraw the desired volume of this compound into the syringe.

  • Remove the syringe from the this compound bottle and immediately insert the needle into the septum of the reaction flask.

  • Slowly add the this compound to the reaction mixture.

  • Remove the syringe and needle from the reaction flask.

  • Rinse the syringe and needle immediately and thoroughly with a dry, inert solvent (e.g., anhydrous hexane or toluene) in a fume hood, followed by a small amount of quenching solvent like isopropanol, and then water.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction dry_glassware Oven/Flame-Dry Glassware assemble_hot Assemble Apparatus Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Gas assemble_hot->cool_inert purge_syringe Purge Syringe with Inert Gas cool_inert->purge_syringe withdraw_this compound Withdraw this compound purge_syringe->withdraw_this compound add_to_flask Add to Reaction Flask withdraw_this compound->add_to_flask maintain_pressure Maintain Positive Inert Gas Pressure add_to_flask->maintain_pressure monitor_reaction Monitor Reaction Progress maintain_pressure->monitor_reaction

Caption: Standard workflow for handling this compound in an experiment.

Protocol 2: Purification of this compound by Vacuum Distillation

Objective: To purify this compound from non-volatile impurities (e.g., polysiloxanes).

Materials:

  • Impure this compound

  • Distillation apparatus (Claisen adapter recommended to prevent bumping)

  • Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Dry, inert gas source

  • Heating mantle and stirrer

Procedure:

  • Assemble the distillation apparatus and thoroughly dry all glassware.

  • Cool the apparatus under a stream of inert gas.

  • Transfer the impure this compound to the distillation flask under an inert atmosphere. Add a magnetic stir bar.

  • Attach the distillation flask to the apparatus and ensure all joints are well-sealed.

  • Begin stirring the this compound.

  • Slowly evacuate the system using the vacuum pump, ensuring the cold trap is in place.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the this compound fraction that distills at the expected boiling point for the measured pressure. The boiling point of this compound is 56.7 °C at atmospheric pressure; under vacuum, it will be significantly lower.[4]

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to the system.

  • Disassemble the apparatus and store the purified this compound in a clean, dry, septum-sealed flask under a positive pressure of inert gas.

Disclaimer: All procedures involving this compound should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.

References

Technical Support Center: Preventing Self-Condensation of Butylsilane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the self-condensation of butylsilane in your experiments, ensuring higher yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound self-condensation and why is it a problem?

A1: this compound self-condensation is a chemical process where this compound molecules, particularly butylalkoxysilanes, react with each other to form oligomers and polymers. This process is initiated by the hydrolysis of the alkoxy groups (e.g., ethoxy or methoxy) on the silicon atom to form reactive silanol (Si-OH) groups. These silanols can then react with other silanols or unreacted alkoxysilanes to form siloxane bonds (Si-O-Si), leading to the formation of larger molecules.[1] This self-condensation is often an undesirable side reaction in organic synthesis as it consumes the this compound reagent, can lead to the formation of insoluble precipitates, and complicates the purification of the desired product.

Q2: What are the primary factors that influence the rate of this compound self-condensation?

A2: The rate of self-condensation is primarily influenced by the rate of the initial hydrolysis step. The key factors include:

  • pH of the solution: Hydrolysis is catalyzed by both acidic and basic conditions and is slowest at a neutral pH.[2] Acidic conditions generally accelerate hydrolysis, while basic conditions strongly promote condensation.[1]

  • Water Concentration: Water is necessary for the initial hydrolysis. The molar ratio of water to silane is a critical parameter. Excess water can lead to uncontrolled and rapid condensation.[1]

  • Catalyst: The presence of acid or base catalysts can significantly accelerate the hydrolysis and condensation reactions.

  • Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.[3]

  • Solvent: The type of solvent and its miscibility with water and the silane affect the reaction environment and rates.[3]

Q3: What are the tell-tale signs of unwanted self-condensation in my reaction?

A3: Unwanted self-condensation can manifest in several ways:

  • Formation of a precipitate or gel: This is a clear indication that insoluble polysiloxane chains are forming.[3]

  • Cloudiness or turbidity in the solution: This suggests the formation of small, insoluble oligomers.

  • Lower than expected yield of the desired product: The this compound reagent is being consumed by the side reaction.

  • Inconsistent results between batches: This can be due to variations in atmospheric moisture or trace amounts of water in the reagents.

  • Difficult purification: The presence of siloxane oligomers can complicate the isolation of the target molecule.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to this compound self-condensation.

Problem 1: Unexpected Precipitate or Gel Formation

Symptom: A solid precipitate or a gel forms in the reaction mixture upon addition of this compound or during the reaction.

Possible Cause Troubleshooting Steps & Solutions
Excess Water in the Reaction 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina or molecular sieves). 2. Dry Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C immediately before use and cool under a stream of inert gas (e.g., argon or nitrogen). 3. Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas to prevent atmospheric moisture from entering the system.
Inappropriate pH 1. pH Control: If possible for your reaction, maintain a near-neutral pH to minimize the rates of both hydrolysis and condensation.[2] 2. Buffered Systems: Consider the use of a buffer if your reaction chemistry allows for it.
High Reaction Temperature 1. Lower the Temperature: Perform the reaction at a lower temperature to decrease the rates of hydrolysis and condensation. Consider running the reaction at 0°C or even lower if the primary reaction kinetics are favorable.
High Concentration of this compound 1. Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Lower Overall Concentration: Reduce the overall concentration of the this compound in the reaction.
Problem 2: Low Yield of the Desired Product

Symptom: The reaction does not go to completion, or the yield of the desired product is significantly lower than expected.

Possible Cause Troubleshooting Steps & Solutions
Consumption of this compound by Self-Condensation 1. Implement all steps from Problem 1: The primary reason for low yield is often the competing self-condensation reaction. Rigorously excluding water is the most critical step. 2. Order of Addition: Add the this compound last and slowly to the reaction mixture containing all other reagents to ensure it reacts preferentially with the intended substrate.
Incorrect Stoichiometry of Water (for controlled hydrolysis) 1. Precise Water Addition: If a controlled amount of water is required for your reaction, prepare a standard solution of water in a dry, miscible solvent (e.g., THF, dioxane) and add it precisely using a syringe.
Catalyst Choice 1. Catalyst Screening: The choice of catalyst can significantly impact the relative rates of hydrolysis and condensation. If using a catalyst, screen different types (e.g., mild acids, bases, or fluoride sources) and concentrations to find optimal conditions that favor the desired reaction over condensation.

Quantitative Data Presentation

The rate of hydrolysis and condensation of butylsilanes is highly dependent on the reaction conditions. The following tables provide a summary of the general effects of various factors.

Table 1: Effect of pH on the Relative Rates of Hydrolysis and Condensation of Alkoxysilanes

pH Range Relative Rate of Hydrolysis Relative Rate of Condensation Comments
< 4 (Acidic)FastSlow to ModerateAcidic conditions promote the hydrolysis of alkoxysilanes. The resulting silanols are relatively stable, and condensation is slower.[4]
4 - 6ModerateSlowAs the pH approaches neutral, both hydrolysis and condensation rates decrease.
~7 (Neutral)SlowestSlowestThe rates of both hydrolysis and condensation are at a minimum around neutral pH.[2]
> 7 (Basic)Moderate to FastFastBasic conditions catalyze both hydrolysis and, more significantly, the condensation of silanols.[1]

Table 2: Influence of Catalysts on this compound Condensation

Catalyst Type Effect on Condensation Rate Typical Catalysts
Acid Catalysts Moderate increaseHCl, Acetic Acid
Base Catalysts Significant increaseAmines (e.g., triethylamine), hydroxides (e.g., NaOH, KOH), Tetramethylammonium hydroxide (TMAH)[5]
Organometallic Catalysts Can be very highTitanates (e.g., titanate butyl ester), Tin compounds (e.g., DBTDL)
Fluoride Catalysts HighTetrabutylammonium fluoride (TBAF)

Experimental Protocols

Protocol 1: General Procedure for Minimizing Self-Condensation in a Solution-Phase Reaction

This protocol outlines the key steps to minimize the self-condensation of butyltriethoxysilane when used as a reagent in an organic synthesis.

Materials:

  • n-Butyltriethoxysilane

  • Anhydrous reaction solvent (e.g., THF, Toluene, Dichloromethane)

  • Other anhydrous reagents for the desired transformation

  • Inert gas (Argon or Nitrogen)

  • Oven-dried or flame-dried glassware

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours or flame-dry under a vacuum. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry inert gas.

  • Solvent and Reagent Preparation: Use freshly dried anhydrous solvents. Ensure all other reagents are anhydrous. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup: Set up the reaction under a positive pressure of inert gas. Use septa and syringes or a cannula for all liquid transfers.

  • Reagent Addition: Add the anhydrous solvent and all other reagents to the reaction flask.

  • This compound Addition: Add the n-butyltriethoxysilane to the reaction mixture dropwise via a syringe at the desired reaction temperature (preferably low, e.g., 0°C, if the primary reaction allows).

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as TLC, GC, or NMR.

  • Work-up: Upon completion, quench the reaction as required by the specific protocol. An aqueous work-up should be performed cautiously to minimize further condensation of any unreacted this compound.

Protocol 2: Monitoring this compound Condensation by FT-IR Spectroscopy

This protocol can be used to monitor the progress of hydrolysis and condensation of this compound.

Procedure:

  • Acquire an initial FT-IR spectrum of the anhydrous reaction mixture before the addition of this compound.

  • Acquire a spectrum of the pure this compound.

  • After the addition of this compound, acquire FT-IR spectra of the reaction mixture at regular intervals.

  • Monitor the following key spectral regions:

    • Disappearance of Si-O-C stretches: The peaks corresponding to the Si-O-C bonds of the butylalkoxysilane (typically in the 1100-1000 cm⁻¹ region) will decrease in intensity as hydrolysis proceeds.

    • Appearance of Si-OH stretches: A broad peak corresponding to the Si-OH stretching vibration may appear around 3700-3200 cm⁻¹. A sharper peak for non-hydrogen-bonded silanols may be observed around 3690 cm⁻¹.

    • Appearance of Si-O-Si stretches: The formation of siloxane bonds will result in the appearance of a broad and strong absorption band in the 1130-1000 cm⁻¹ region. The exact position and shape of this band can give an indication of the structure (linear vs. cyclic) and size of the polysiloxane.

Mandatory Visualizations

Butylsilane_Condensation_Pathway This compound Butyl-Si(OR)₃ Hydrolysis Hydrolysis (+H₂O) This compound->Hydrolysis Catalyst (Acid/Base) Silanol Butyl-Si(OH)₃ Hydrolysis->Silanol Condensation Condensation (-H₂O) Silanol->Condensation Oligomer Oligomers/Polymers (Butyl-SiO₁.₅)n Condensation->Oligomer

Caption: Reaction pathway for the self-condensation of this compound.

Troubleshooting_Workflow Start Unwanted Condensation Observed (Precipitate/Low Yield) Check_Water Is the system rigorously anhydrous? Start->Check_Water Dry_System Action: Rigorously dry all solvents and glassware. Use inert atmosphere. Check_Water->Dry_System No Check_Temp Is the reaction temperature too high? Check_Water->Check_Temp Yes Monitor Monitor Reaction Progress Dry_System->Monitor Lower_Temp Action: Lower the reaction temperature. Check_Temp->Lower_Temp Yes Check_Conc Is the silane concentration too high? Check_Temp->Check_Conc No Lower_Temp->Monitor Slow_Addition Action: Add silane slowly and/or reduce overall concentration. Check_Conc->Slow_Addition Yes Check_pH Is the pH highly acidic or basic? Check_Conc->Check_pH No Slow_Addition->Monitor Adjust_pH Action: Adjust pH towards neutral if possible. Check_pH->Adjust_pH Yes Check_pH->Monitor No Adjust_pH->Monitor

Caption: Troubleshooting workflow for preventing this compound self-condensation.

References

Technical Support Center: Achieving Uniform Butylsilane Surface Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for butylsilane surface coatings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the silanization process. Our goal is to help you achieve consistent and high-quality self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses specific issues that can lead to non-uniform or incomplete this compound coatings, offering potential causes and actionable solutions.

Problem Symptom Potential Cause Suggested Solution
Poor or No Surface Modification The surface remains hydrophilic, indicated by a low water contact angle.Inadequate Substrate Cleaning: Organic residues or contaminants are present on the surface.Thoroughly clean the substrate. Common methods include sonication in solvents like acetone and ethanol, followed by a rinse with deionized water. For glass or silicon substrates, use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma treatment.[1][2] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
Insufficient Surface Hydroxylation: The surface lacks a sufficient density of hydroxyl (-OH) groups required for the silane to react.Activate the surface to generate hydroxyl groups. Methods include oxygen plasma treatment, UV/Ozone cleaning, or acid/base treatments like boiling in water.[1]
Inactive Silane Reagent: The this compound has degraded due to exposure to moisture.Use a fresh bottle of this compound stored under an inert atmosphere. Minimize exposure to air and moisture during handling.
Non-Uniform Coating (Patches or Streaks) The surface exhibits uneven wetting, or characterization techniques like Atomic Force Microscopy (AFM) show a heterogeneous morphology.Uneven Cleaning or Activation: The entire surface was not uniformly exposed to cleaning and activation agents.Ensure uniform exposure to cleaning and activation solutions. For plasma treatment, position the sample in a region of uniform plasma density.
Premature Silane Polymerization: this compound has hydrolyzed and self-condensed in the solution, leading to the deposition of aggregates.Prepare the silane solution immediately before use. Use anhydrous solvents and minimize exposure to atmospheric moisture to prevent premature hydrolysis.[1]
Incorrect Silane Concentration: An excessively high concentration can lead to the formation of unstable multilayers.Optimize the silane concentration. A typical starting point is a 1-5% (v/v) solution in an anhydrous solvent.[3]
Contaminated Silane Solution: Particulates or impurities in the solution are depositing on the surface.Filter the silane solution before use if necessary.
Hazy or Cloudy Appearance The coated surface appears milky or opaque.Excessive Water in the Reaction: Too much water can lead to uncontrolled polymerization in the solution rather than on the surface.For solution-phase deposition, use anhydrous solvents and a moisture-free environment. For vapor-phase deposition, control the humidity in the deposition chamber.
Inadequate Rinsing: Excess, unreacted silane remains on the surface.After deposition, thoroughly rinse the substrate with a fresh anhydrous solvent (e.g., toluene or ethanol) to remove any physisorbed molecules.[3][4]
Poor Reproducibility Inconsistent coating quality between experimental runs.Variable Environmental Conditions: Fluctuations in temperature and humidity can affect the silanization process.Conduct experiments in a controlled environment. Pay close attention to ambient humidity, as it can significantly impact the hydrolysis and condensation reactions of the silane.[5]
Inconsistent Substrate Quality: Variations in the substrate material or its initial cleanliness.Use substrates from the same batch and ensure a consistent and rigorous cleaning protocol for every experiment.

Frequently Asked Questions (FAQs)

Q1: Why is substrate cleaning so critical for uniform this compound coatings?

A1: A pristine surface is essential for the formation of a well-ordered self-assembled monolayer (SAM). Any organic or particulate contaminants on the substrate will obstruct the binding of this compound, leading to defects, incomplete coverage, and a non-uniform coating.[1][6]

Q2: What is the role of surface hydroxylation?

A2: Surface hydroxylation creates reactive hydroxyl (-OH) groups on the substrate. These groups are the anchor points for the silane molecules to covalently bond to the surface through a condensation reaction.[1] Insufficient hydroxylation will result in poor silane attachment and a sparse, non-uniform layer.

Q3: What is the difference between solution-phase and vapor-phase deposition?

A3: In solution-phase deposition, the substrate is immersed in a solution containing the silane. This method is straightforward but is more susceptible to solvent impurities and silane polymerization in the solution. Vapor-phase deposition involves exposing the substrate to silane vapor in a vacuum chamber. This technique can produce highly uniform and smooth monolayers and is less prone to particle deposition.[7][8]

Q4: How does humidity affect the silanization process?

A4: Water is necessary for the hydrolysis of the alkoxy groups on the silane, which is a prerequisite for bonding to the surface hydroxyl groups. However, excessive humidity can lead to premature and uncontrolled polymerization of the silane in the solution or vapor phase, resulting in the deposition of aggregates and a non-uniform, hazy coating.[5] Therefore, controlling the amount of water is critical.

Q5: How can I confirm the uniformity and quality of my this compound coating?

A5: Several surface analysis techniques can be used:

  • Water Contact Angle Measurement: A high and uniform contact angle across the surface indicates a hydrophobic and homogenous coating.[1][9]

  • Atomic Force Microscopy (AFM): Provides topographical images of the surface at the nanoscale, allowing for the visualization of uniformity and the measurement of surface roughness.[10][11][12] A uniform coating will have a low root-mean-square (RMS) roughness.[11]

  • X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and can provide information about the thickness and chemical state of the silane layer.[13][14][15]

  • Ellipsometry: A non-destructive optical technique used to measure the thickness of the silane film.[4][13]

Data Presentation

Table 1: Effect of Glass Cleaning Method on Surface Hydrophilicity and Silanization Uniformity

The following table, adapted from Cras et al., shows the mean water contact angle on glass slides after various cleaning methods, both before and after silanization with (3-mercaptopropyl)triethoxysilane. A lower contact angle after cleaning indicates a more hydrophilic and cleaner surface, which is ideal for silanization. A higher and more consistent contact angle after silanization suggests a more uniform and hydrophobic coating.

Cleaning Method Procedure Mean Contact Angle Before Silanization (°) Standard Deviation Before Silanization (°) Mean Contact Angle After Silanization (°) Standard Deviation After Silanization (°)
11:1 Methanol/HCl (10 min), DI water rinse17.32.545.15.3
25% NaOH in 95% Ethanol (2h), DI water rinse15.22.148.24.8
3Conc. H₂SO₄ (10 min), DI water rinse12.11.955.43.1
41:1:5 NH₄OH/H₂O₂/H₂O (15 min at 75°C), DI water rinse10.51.558.92.7
51:1:5 HCl/H₂O₂/H₂O (15 min at 75°C), DI water rinse9.81.260.12.5
6Method 1 followed by Method 35.81.165.21.9
7Method 4 followed by Method 57.21.362.32.1
8Piranha Etch (3:1 H₂SO₄/H₂O₂) (10 min), DI water rinse6.51.264.72.0

Data adapted from a study using (3-mercaptopropyl)triethoxysilane, but the principles of surface preparation are applicable to this compound.[1][3]

Table 2: Comparison of Deposition Methods on Surface Roughness
Silane Deposition Method Average Surface Roughness (RMS, nm)
AminosilanesVapor Phase0.2
APTESAqueous Solution0.2
APDMESToluene Solution0.26
Unrinsed APSDip-Coated> 0.8
Rinsed APSDip-Coated< 0.15

This data, compiled from studies on aminosilanes, illustrates that vapor-phase deposition and optimized solution-phase methods can produce very smooth films comparable to a clean oxide surface. It also highlights the importance of rinsing to remove multilayer aggregates.[8][11]

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (Glass or Silicon)
  • Sonication:

    • Place substrates in a rack and sonicate in acetone for 15 minutes.[3]

    • Rinse thoroughly with deionized (DI) water.

    • Sonicate in ethanol for 15 minutes.[3]

    • Rinse thoroughly with DI water.

  • Piranha Etching (for robust cleaning and hydroxylation):

    • Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid.

    • Immerse the cleaned substrates in the freshly prepared piranha solution for 15-30 minutes.[3]

    • Carefully remove the substrates and rinse extensively with DI water.

  • Drying:

    • Dry the substrates under a stream of high-purity nitrogen or argon gas.[3]

    • For rigorous moisture removal, bake the substrates in an oven at 110-120°C for at least 1 hour.[3] Use immediately after cooling.

Protocol 2: Solution-Phase Deposition of this compound
  • Solution Preparation:

    • In a clean, dry glass container inside a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene).

  • Deposition:

    • Immerse the dry, activated substrates into the silane solution.[3]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[3]

  • Post-Deposition Rinsing and Curing:

    • Remove the substrates from the silanization solution.

    • Rinse the coated substrates with fresh anhydrous toluene to remove excess, unreacted silane.[3]

    • Sonicate the substrates in fresh toluene for 5 minutes, followed by a rinse with ethanol.[3]

    • Dry the substrates under a stream of nitrogen gas.[3]

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.[3]

Visualizations

Troubleshooting_Flowchart start Non-Uniform this compound Coating hydrophilic Surface is Hydrophilic (Low Contact Angle) start->hydrophilic Symptom patches Patches or Streaks Observed (AFM shows heterogeneity) start->patches Symptom sub_cleaning Inadequate Substrate Cleaning? hydrophilic->sub_cleaning Possible Cause hydroxylation Insufficient Hydroxylation? hydrophilic->hydroxylation silane_inactive Inactive Silane Reagent? hydrophilic->silane_inactive uneven_clean Uneven Cleaning/Activation? patches->uneven_clean Possible Cause polymerization Premature Polymerization? patches->polymerization concentration Incorrect Concentration? patches->concentration solve_cleaning Solution: - Sonicate in Solvents - Piranha or Plasma Clean sub_cleaning->solve_cleaning Yes solve_hydroxylation Solution: - O₂ Plasma or UV/Ozone - Acid/Base Treatment hydroxylation->solve_hydroxylation Yes solve_silane Solution: - Use Fresh Silane - Store under Inert Gas silane_inactive->solve_silane Yes solve_uneven Solution: - Ensure Uniform Exposure - Check Plasma Density uneven_clean->solve_uneven Yes solve_poly Solution: - Use Anhydrous Solvents - Prepare Solution Fresh polymerization->solve_poly Yes solve_conc Solution: - Optimize Concentration (e.g., 1-5% v/v) concentration->solve_conc Yes

Caption: Troubleshooting flowchart for non-uniform this compound coatings.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_dep 2. Silane Deposition (Solution Phase) cluster_post 3. Post-Treatment sonicate Sonication (Acetone, Ethanol, DI Water) activate Surface Activation (Piranha or O₂ Plasma) sonicate->activate dry Drying (N₂ Gas, Oven Bake) activate->dry prepare_sol Prepare Silane Solution (1-2% in Anhydrous Toluene) dry->prepare_sol immerse Immerse Substrate (2-4 hours, Room Temp) prepare_sol->immerse rinse Rinse (Anhydrous Toluene) immerse->rinse sonicate_rinse Sonicate & Rinse (Toluene, then Ethanol) rinse->sonicate_rinse cure Dry (N₂) & Cure (110-120°C, 30-60 min) sonicate_rinse->cure end end cure->end Coated Substrate Ready for Characterization

Caption: Experimental workflow for this compound surface coating.

References

Technical Support Center: Butylsilane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effect of pH on the hydrolysis rate of butylsilane and related alkoxysilanes.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is pH important?

A1: this compound hydrolysis is a chemical reaction where the alkoxy groups (e.g., methoxy or ethoxy groups) attached to the silicon atom of a this compound molecule are replaced by hydroxyl (-OH) groups upon reaction with water. This process is a critical first step in many applications, such as surface modification and sol-gel processes, as it forms reactive silanol intermediates. The pH of the aqueous solution has a significant impact on the rate of this reaction.

Q2: How does pH generally affect the rate of this compound hydrolysis?

A2: The hydrolysis rate of this compound, like other alkoxysilanes, is highly dependent on pH. The rate is slowest at a neutral pH (around 7). Both acidic (pH < 7) and basic (pH > 7) conditions catalyze the hydrolysis reaction, leading to a significant increase in the reaction rate.[1][2] Therefore, the relationship between pH and the hydrolysis rate can be visualized as a U-shaped curve, with the minimum rate occurring at neutrality.

Q3: What are the mechanisms for acid and base-catalyzed hydrolysis of this compound?

A3:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, a hydronium ion (H₃O⁺) protonates one of the alkoxy groups, making it a better leaving group (an alcohol). A water molecule then attacks the silicon atom, leading to the displacement of the alcohol and the formation of a silanol group. This process can repeat until all alkoxy groups are hydrolyzed.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electron-deficient silicon atom. This forms a negatively charged pentacoordinate intermediate, which then rearranges to displace an alkoxide ion (RO⁻). The alkoxide ion is subsequently protonated by water to form an alcohol.

Q4: What are the common signs of this compound hydrolysis in my experiments?

A4: Common indicators of this compound hydrolysis include:

  • A decrease in the solubility of the silane in organic solvents.

  • The formation of a cloudy or hazy solution, or even a precipitate, due to the condensation of silanols into larger, less soluble siloxane oligomers.

  • Changes in the viscosity of the solution as oligomers and polymers form.

  • In a sealed container, you might observe a pressure buildup if the hydrolysis is part of a reaction that produces gaseous byproducts.

Q5: Can the hydrolysis of this compound be prevented or slowed down?

A5: Yes, to minimize premature hydrolysis, you should:

  • Store this compound in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous (dry) solvents for your reactions.

  • Thoroughly dry all glassware before use, for instance, by flame-drying or oven-drying.

  • If your experimental conditions allow, maintaining a neutral pH will keep the hydrolysis rate at its minimum.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction outcomes or low yield. Uncontrolled hydrolysis of this compound due to moisture contamination.Ensure all reagents and solvents are anhydrous. Handle this compound under an inert atmosphere. Pre-treat your reaction vessel and solvents to remove any traces of water.
Formation of an unexpected precipitate or gel in the reaction mixture. Rapid hydrolysis and subsequent condensation of this compound, likely due to acidic or basic impurities.Check the pH of your reaction mixture. If possible, buffer the solution to maintain a neutral pH if hydrolysis is undesirable. Purify all reagents to remove acidic or basic contaminants.
Difficulty in reproducing surface modification results. The rate of this compound hydrolysis is not being controlled, leading to variability in the formation of reactive silanols.Carefully control the pH of the aqueous solution used for hydrolysis. Monitor the hydrolysis time and temperature consistently across all experiments.
Analytical characterization (e.g., NMR, FTIR) shows the absence of the starting this compound. Complete and rapid hydrolysis has occurred before the intended reaction.If hydrolysis is a preliminary step, ensure it is well-timed. If it is an unwanted side reaction, switch to anhydrous conditions and consider using a non-aqueous solvent.

Data Presentation

Table 1: Representative Hydrolysis Rate Constants for Methyltriethoxysilane (MTES) at Various Acidic pH Values.

pHHydrolysis Rate Constant (k, M⁻¹ min⁻¹)
2~0.23
3~0.10
4~0.02
5<0.01

Note: Data is adapted from literature on MTES and serves as a representative example of the trend expected for this compound.[3] The hydrolysis rate is significantly faster at lower pH values.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis using ¹H NMR Spectroscopy

This protocol allows for the quantitative monitoring of the disappearance of the this compound's alkoxy groups and the appearance of the alcohol byproduct.

1. Materials and Equipment:

  • Butyl-n-triethoxysilane

  • Deuterated water (D₂O)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • pH buffer solutions (e.g., acetate for acidic, phosphate for neutral, borate for basic)

  • NMR spectrometer and NMR tubes

  • Micropipettes

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of butyl-n-triethoxysilane in a deuterated solvent (e.g., CDCl₃).

    • In a separate vial, prepare the aqueous hydrolysis medium by mixing D₂O with the desired pH buffer.

  • Initiation of Hydrolysis:

    • In an NMR tube, add a known volume of the this compound stock solution.

    • At time zero (t=0), inject a known volume of the buffered D₂O solution into the NMR tube and mix thoroughly but gently.

  • NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate (shorter intervals for acidic or basic pH).

  • Data Analysis:

    • Identify the proton signals corresponding to the ethoxy group of the butyltriethoxysilane (typically a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the ethanol byproduct (a quartet around 3.6 ppm and a triplet around 1.1 ppm).

    • Integrate the area of a characteristic peak of the starting silane (e.g., the quartet of the -OCH₂- protons) and a characteristic peak of the ethanol product (e.g., the quartet of the -CH₂OH protons) in each spectrum.

    • The concentration of the remaining this compound at each time point is proportional to the integral of its characteristic peak.

    • Plot the concentration of this compound versus time to determine the reaction rate. From this data, the pseudo-first-order rate constant (k) can be calculated.

Protocol 2: Monitoring this compound Hydrolysis using FTIR Spectroscopy

This protocol is useful for observing changes in the chemical bonds during hydrolysis, specifically the disappearance of Si-O-C bonds and the appearance of Si-OH and O-H bonds.

1. Materials and Equipment:

  • Butyl-n-trimethoxysilane

  • Deionized water

  • Acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Reaction vessel

2. Procedure:

  • Instrument Setup:

    • Set up the FTIR spectrometer to acquire spectra in the mid-IR range (typically 4000-400 cm⁻¹).

    • Record a background spectrum of the clean, dry ATR crystal.

  • Reaction Setup:

    • Prepare an aqueous solution with the desired pH.

    • Place a small amount of butyl-n-trimethoxysilane directly onto the ATR crystal or prepare a solution in a suitable solvent.

  • Initiation and Monitoring:

    • Add the pH-adjusted aqueous solution to the silane and start acquiring spectra at regular time intervals.

  • Data Analysis:

    • Monitor the changes in the FTIR spectrum over time. Key vibrational bands to observe are:

      • Disappearance of the Si-O-CH₃ stretching bands (around 1080 cm⁻¹ and 820 cm⁻¹).

      • Appearance and broadening of the O-H stretching band from water and newly formed silanols (Si-OH) in the region of 3200-3600 cm⁻¹.

      • Appearance of the Si-OH stretching band (around 900 cm⁻¹).

    • The rate of hydrolysis can be determined by plotting the absorbance of a characteristic peak of the starting material (e.g., Si-O-CH₃) as a function of time.

Visualizations

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Butylsilane_acid Butyl-Si(OR)₃ Protonation Protonation of -OR group Butylsilane_acid->Protonation + H⁺ Intermediate_acid [Butyl-Si(OR)₂(ROH)]⁺ Protonation->Intermediate_acid H2O_attack_acid Nucleophilic attack by H₂O Intermediate_acid->H2O_attack_acid Silanol_acid Butyl-Si(OR)₂(OH) + ROH + H⁺ H2O_attack_acid->Silanol_acid Butylsilane_base Butyl-Si(OR)₃ OH_attack Nucleophilic attack by OH⁻ Butylsilane_base->OH_attack + OH⁻ Intermediate_base [Butyl-Si(OR)₃(OH)]⁻ OH_attack->Intermediate_base Leaving_group_departure Departure of -OR Intermediate_base->Leaving_group_departure Silanol_base Butyl-Si(OR)₂(OH) + RO⁻ Leaving_group_departure->Silanol_base Protonation_alkoxide RO⁻ + H₂O → ROH + OH⁻ Silanol_base->Protonation_alkoxide

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

ExperimentalWorkflow start Start: Prepare this compound Solution and Buffered Aqueous Phase mix Mix Reactants at Time t=0 start->mix monitor Monitor Reaction Progress (NMR or FTIR) mix->monitor acquire Acquire Spectra at Regular Time Intervals monitor->acquire acquire->monitor Repeat analyze Analyze Spectral Data (Peak Integration/Absorbance) acquire->analyze plot Plot Concentration/Absorbance vs. Time analyze->plot calculate Calculate Hydrolysis Rate Constant plot->calculate end End: Determine pH Effect calculate->end

Caption: Generalized workflow for monitoring this compound hydrolysis kinetics.

References

Technical Support Center: Safe Disposal of Butylsilane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe handling and disposal of butylsilane waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to institutional and local regulations for hazardous waste management is mandatory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (C₄H₁₂Si) is a flammable organosilane compound. Its primary hazards are its high flammability and its potential to form explosive mixtures with air.[1][2][3][4] Vapors can accumulate in low-lying areas. It is also irritating to the skin, eyes, and respiratory system.[3][4]

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. This compound is reactive and should never be disposed of down the drain. This practice is dangerous and violates hazardous waste regulations. Improper disposal can lead to reactions in the drainage system and environmental contamination.[5]

Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?

A3: When handling this compound waste, you must wear appropriate PPE, including:

  • Safety goggles and a face shield.

  • Flame-retardant laboratory coat.

  • Chemically resistant gloves (e.g., nitrile).

  • Closed-toe shoes.

All handling of this compound waste should be conducted in a well-ventilated chemical fume hood.

Q4: How should I store this compound waste before disposal?

A4: this compound waste should be stored in a designated, clearly labeled, and chemically compatible container with a secure, tight-fitting lid. The container should be stored in a flammable storage cabinet, away from heat, sparks, and incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Q5: What are the general regulations I need to be aware of for this compound waste disposal?

A5: In the United States, the disposal of hazardous waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many states and local jurisdictions have their own, often more stringent, regulations. It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudy appearance or precipitate in this compound waste container. Contamination with water leading to hydrolysis and formation of siloxane polymers.This indicates a reaction has occurred. Do not open the container if it appears pressurized. Handle with extreme caution and consult your institution's Environmental Health and Safety (EHS) office for guidance.
Fuming or heat generation from the waste container. Reaction with incompatible materials (e.g., acids, bases, oxidizing agents) or water.Immediately secure the fume hood sash, evacuate the area, and contact your institution's EHS or emergency response team. Do not attempt to handle the container.
Spill of this compound waste. Accidental mishandling or container failure.For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Unsure if this compound waste is contaminated. Cross-contamination in the lab.Treat all unknown waste as hazardous. Do not mix with other waste streams. Label the container as "Unknown this compound Waste" and consult your EHS office for disposal procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for n-butylsilane.

PropertyValue
Molecular Formula C₄H₁₂Si
Molecular Weight 88.22 g/mol [3][6]
Boiling Point 56.7 °C[3][4]
Density 0.68 g/mL at 20 °C[3][4]
Flash Point -6 °C (21.2 °F) - closed cup[3][4]

Experimental Protocols

Protocol 1: Small-Scale Neutralization (Quenching) of this compound Waste

This protocol is adapted from general procedures for quenching reactive organometallic reagents and should only be performed by trained personnel in a chemical fume hood. This procedure is intended for small quantities (less than 5g) of this compound waste.

Materials:

  • This compound waste

  • Anhydrous isopropanol

  • Anhydrous methanol

  • Deionized water

  • Inert solvent (e.g., heptane or toluene)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

  • Ice-water bath

  • Appropriate PPE

Procedure:

  • Inert Atmosphere: Purge the reaction flask with nitrogen to create an inert atmosphere.

  • Dilution: Transfer the this compound waste to the reaction flask and dilute it with an inert solvent (e.g., heptane) to a concentration of approximately 5%.

  • Cooling: Cool the flask in an ice-water bath.

  • Slow Addition of Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel while stirring vigorously. Monitor for any signs of reaction, such as gas evolution or a temperature increase. If the reaction becomes too vigorous, stop the addition until it subsides. Continue adding isopropanol until no further reaction is observed.[2]

  • Slow Addition of Methanol: After the reaction with isopropanol is complete, slowly add anhydrous methanol dropwise to quench any remaining reactive species.[2]

  • Slow Addition of Water: Once the reaction with methanol has ceased, very slowly and cautiously add deionized water dropwise to ensure all reactive material is consumed.[2]

  • Final Disposal: The resulting mixture should be neutralized to a pH between 6 and 8 with a dilute acid or base. The final solution should be collected in a designated aqueous waste container and disposed of through your institution's hazardous waste program.

Mandatory Visualizations

ButylsilaneWasteDisposalWorkflow start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<5g) assess_quantity->small_quantity Is it a small quantity? large_quantity Large Quantity (>5g) or Contaminated Waste assess_quantity->large_quantity Is it a large quantity or contaminated? neutralize Small-Scale Neutralization (Quenching Protocol) small_quantity->neutralize Yes collect_waste Collect in Designated Hazardous Waste Container small_quantity->collect_waste No large_quantity->collect_waste aqueous_waste Dispose as Aqueous Hazardous Waste neutralize->aqueous_waste label_waste Label Container Correctly collect_waste->label_waste store_waste Store in Flammable Storage Cabinet label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs aqueous_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound waste.

SignalingPathwaysExample This compound This compound (R-SiH3) hydrolysis Hydrolysis This compound->hydrolysis water Water (H2O) water->hydrolysis catalyst Acid or Base Catalyst catalyst->hydrolysis silanol Butylsilanol (R-Si(OH)3) hydrolysis->silanol condensation Condensation silanol->condensation polysiloxane Polysiloxane Network (Si-O-Si) condensation->polysiloxane

Caption: Simplified reaction pathway for this compound hydrolysis.

References

Technical Support Center: Personal Protective Equipment for Handling Butylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the appropriate personal protective equipment (PPE) for researchers, scientists, and drug development professionals handling butylsilane. Adherence to these protocols is critical for ensuring laboratory safety.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue: Accidental Spill of this compound

  • What should I do if I spill a small amount of this compound in the fume hood?

    • Ensure the fume hood sash is as low as possible while still allowing you to work safely.

    • Alert others in the immediate vicinity.

    • Wearing your full PPE, use a non-combustible absorbent material like sand, earth, or vermiculite to contain and absorb the spill.

    • Do not use combustible materials like paper towels.

    • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.

    • Wipe the area with a suitable solvent (e.g., isopropanol) and then decontaminate with soap and water.

  • What is the procedure for a larger spill outside of a fume hood?

    • Immediately alert everyone in the lab and evacuate the area.

    • If the spill is significant, activate the fire alarm and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Issue: Compromised Personal Protective Equipment

  • What should I do if this compound splashes onto my gloves?

    • Immediately remove the contaminated gloves, avoiding contact with your skin.

    • Wash your hands thoroughly with soap and water.

    • Inspect your hands for any signs of irritation.

    • Dispose of the contaminated gloves in the designated hazardous waste container.

    • Don a new pair of appropriate chemical-resistant gloves before resuming work.

  • What if this compound splashes on my lab coat?

    • Immediately remove the lab coat, turning it inside out to minimize the spread of the chemical.

    • If the chemical has soaked through to your personal clothing, remove that as well and use the safety shower for at least 15 minutes.

    • Seek medical attention if there is any skin contact.

    • Place the contaminated lab coat in a sealed bag for proper laundering or disposal according to your institution's guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable liquid and vapor. It can cause skin and eye irritation and may lead to respiratory irritation if inhaled.

Q2: What is the minimum required PPE for handling this compound?

A2: The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Q3: How should I store this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air.

Q4: What type of fire extinguisher should be used for a this compound fire?

A4: For a small fire, a dry chemical or carbon dioxide (CO2) extinguisher can be used. Do not use water, as it can react with this compound. For larger fires, evacuate the area and contact emergency services.

Q5: How do I dispose of waste this compound and contaminated materials?

A5: All waste containing this compound, including used absorbent materials and contaminated gloves, must be disposed of as hazardous waste according to your institution's and local regulations. Collect these materials in a clearly labeled, sealed container.

Data Presentation

Glove Compatibility with Organosilanes
Glove MaterialBreakthrough Time (minutes)General Recommendation
Nitrile Rubber53 to >480Good to Excellent: Suitable for many applications, but always check manufacturer-specific data.
Neoprene Rubber53 to >480Good to Excellent: Offers good resistance to a range of silanes.
Butyl Rubber53 to >480Good to Excellent: A robust choice for handling various organosilanes.
4H Laminate>480Excellent: Provides the longest protection against all tested organosilanes.[3]
Polyvinyl Chloride (PVC)10 to >480Variable: Performance depends heavily on the specific silane. Not recommended as a primary choice without specific testing.[3]

Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the nature of the work (e.g., constant contact vs. incidental splash).[4] It is crucial to consult the glove manufacturer's specific chemical resistance data.

Experimental Protocols

General Protocol for Handling this compound in a Reaction

This protocol outlines the essential steps for safely handling this compound in a typical laboratory reaction.

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
  • Assemble the reaction apparatus in a fume hood.
  • Purge the entire system with an inert gas.
  • Don all required personal protective equipment.

2. Reagent Transfer:

  • Use a clean, dry, and inert gas-flushed syringe with a long needle to withdraw the required amount of this compound from the supplier bottle.
  • Slowly transfer the this compound to the reaction vessel, ensuring the needle tip is below the surface of the solvent if applicable.
  • Alternatively, for larger volumes, use a cannula transfer technique under positive inert gas pressure.

3. Reaction and Quenching:

  • Maintain a positive pressure of inert gas throughout the reaction.
  • Upon completion, cautiously quench any remaining reactive silanes by slowly adding a suitable quenching agent (e.g., isopropanol) at a low temperature.

4. Work-up and Cleaning:

  • Perform the reaction work-up as required by the specific procedure.
  • Rinse all glassware that came into contact with this compound with a suitable solvent before washing with water to prevent the uncontrolled release of flammable gases.

Mandatory Visualization

PPE_Selection_Workflow start Start: Handling this compound assess_risk Assess Risk: - Scale of experiment - Potential for splashing - Air sensitivity start->assess_risk ppe_selection Select Minimum Required PPE assess_risk->ppe_selection ventilation Work in a well-ventilated area (Fume Hood Recommended) assess_risk->ventilation spill_kit Ensure appropriate spill kit is readily available assess_risk->spill_kit eye_protection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) ppe_selection->eye_protection hand_protection Hand Protection: - Chemical-Resistant Gloves (e.g., Butyl, Nitrile, Neoprene) ppe_selection->hand_protection body_protection Body Protection: - Flame-Resistant Lab Coat - Long Pants - Closed-Toe Shoes ppe_selection->body_protection proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed ventilation->proceed spill_kit->proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

Troubleshooting_Spill spill This compound Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (in fume hood) assess_size->small_spill Small large_spill Large Spill (or outside hood) assess_size->large_spill Large alert_others Alert nearby personnel small_spill->alert_others evacuate Evacuate the immediate area large_spill->evacuate absorb Contain and absorb with non-combustible material (e.g., sand, vermiculite) alert_others->absorb collect_waste Collect absorbed material into a sealed hazardous waste container absorb->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate end End decontaminate->end emergency Contact Emergency Response evacuate->emergency provide_sds Provide SDS to responders emergency->provide_sds provide_sds->end

Caption: Troubleshooting guide for a this compound spill.

References

Validation & Comparative

Characterization of Butylsilane Self-Assembled Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone of surface functionalization, enabling the creation of well-defined interfaces on materials like silicon dioxide, glass, and other metal oxides. The choice of the alkylsilane precursor significantly influences the final properties of the monolayer, such as wettability, thickness, and stability.

This guide provides a comparative analysis of short-chain alkylsilane SAMs, focusing on butylsilane as a representative example. Due to a scarcity of specific experimental data in peer-reviewed literature for n-butyltrichlorosilane SAMs, data for the closely related propyltriethoxysilane (PTS) is used as an analogue to represent a typical short-chain alkylsilane. This is compared with the well-characterized, long-chain octadecylsilane (OTS) to highlight the critical role of alkyl chain length in determining monolayer performance.

Performance Comparison of Alkylsilane SAMs

The properties of self-assembled monolayers are heavily dependent on the length of the alkyl chain. Longer chains, stabilized by stronger van der Waals interactions, tend to form more ordered, compact, and rigid layers.[1] In contrast, short-chain SAMs are often less ordered.[1] This difference is reflected in key physical characteristics such as monolayer thickness, surface wettability, and topography.

The following table summarizes quantitative data for a short-chain silane (propyltriethoxysilane) and a long-chain silane (octadecyltriethoxysilane) on silicon oxide substrates.

Performance MetricPropyltriethoxysilane (PTS)Octadecyltriethoxysilane (OTS)Characterization Technique
Monolayer Thickness 0.47 ± 0.06 nm2.33 ± 0.11 nmSpectroscopic Ellipsometry
Static Water Contact Angle 80° ± 2°102° ± 2°Contact Angle Goniometry
Surface Roughness (RMS) Not specified0.14 ± 0.02 nm (on smooth Si)Atomic Force Microscopy (AFM)
Thermal Stability Lower (disorders at lower temp.)Higher (stable up to ~573 K)X-ray Photoelectron Spectroscopy

Data for PTS and OTS are from a study by Yang et al. on triethoxysilane SAMs[2]. The OTS surface roughness is for a uniform film on a silicon wafer with an initial roughness of 0.17 nm[2]. Thermal stability is a generalized trend from literature, with specific OTS data from Wang et al.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline standard protocols for the preparation and characterization of alkylsilane SAMs on a hydroxylated silicon substrate.

SAM Preparation (Solution Deposition)

This protocol describes the formation of an alkylsilane SAM from a solution phase.

  • Substrate Preparation: Silicon wafers are sonicated in acetone, followed by isopropanol, for 15 minutes each. The wafers are then rinsed thoroughly with deionized water and dried under a stream of nitrogen. To ensure a hydroxylated surface, the substrates are treated with a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes, followed by extensive rinsing with deionized water and drying with nitrogen.

  • Silanization: A 1 mM solution of the alkyltrichlorosilane (e.g., butyltrichlorosilane or octadecyltrichlorosilane) is prepared in an anhydrous solvent, such as toluene or hexane, under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

  • Immersion: The cleaned, hydroxylated substrates are immediately immersed in the silane solution. The immersion time can vary from minutes to several hours (typically 2-24 hours) to allow for complete monolayer formation.[3]

  • Rinsing and Curing: After immersion, the substrates are removed from the solution and rinsed sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol and deionized water to remove any physisorbed molecules.

  • Drying and Annealing: The coated substrates are dried under a stream of nitrogen. A subsequent annealing step (e.g., 120 °C for 1 hour) can be performed to promote covalent cross-linking within the monolayer and enhance its stability.

Contact Angle Goniometry

This technique measures the static contact angle of a liquid (typically deionized water) on the SAM surface to determine its wettability and infer surface energy.

  • Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.

  • Sample Placement: The SAM-coated substrate is placed on the sample stage.

  • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the surface.

  • Image Capture and Analysis: An image of the droplet at the solid-liquid-vapor interface is captured. Software is then used to measure the angle between the tangent of the droplet and the substrate surface. Measurements are typically averaged from at least three different locations on the sample to ensure statistical validity.

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films. It measures the change in polarization of light upon reflection from the sample surface.

  • Substrate Characterization: Prior to SAM deposition, the optical properties and native oxide thickness of the bare silicon substrate are measured and modeled.[4]

  • Measurement: The SAM-coated substrate is placed on the ellipsometer stage. The change in polarization state (represented by the angles Psi, Ψ, and Delta, Δ) is measured over a range of wavelengths (e.g., 300-1000 nm) at a fixed angle of incidence (typically 70°).[2]

  • Modeling: A multi-layer optical model is constructed, typically consisting of the silicon substrate, a silicon dioxide layer, and a top "Cauchy" layer representing the SAM.[4][5] The refractive index of the SAM layer is often assumed to be ~1.45-1.50 for alkylsilanes.[2]

  • Data Fitting: The thickness of the Cauchy layer is varied in the model until the simulated Ψ and Δ spectra match the experimental data, yielding the thickness of the SAM.[6]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nm of the surface.

  • Sample Introduction: The SAM-coated substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).

  • Electron Detection: The kinetic energy of the photoelectrons emitted from the surface is measured by an electron energy analyzer.

  • Spectral Analysis:

    • Survey Scan: A wide energy scan is performed to identify all elements present on the surface (e.g., Si, O, C).

    • High-Resolution Scan: Detailed scans of specific elemental peaks (e.g., C 1s, Si 2p, O 1s) are acquired to determine chemical bonding states. For a this compound SAM, the C 1s spectrum would be analyzed to confirm the presence of C-C/C-H bonds.

  • Data Interpretation: The binding energies of the peaks are used to identify the elements and their chemical environment. The relative peak areas can be used to determine the surface elemental composition.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the SAM at the nanoscale, providing information on film uniformity, domain structure, and surface roughness.

  • Sample Mounting: The SAM-coated substrate is secured onto an AFM sample puck.

  • Cantilever Selection: A sharp silicon nitride or silicon cantilever suitable for tapping mode in air is chosen.

  • Imaging Setup: The instrument is set to operate in amplitude-modulation (tapping) mode to minimize sample damage. The cantilever is oscillated at its resonant frequency.

  • Scanning: The tip is brought into close proximity to the surface, and the feedback loop adjusts the tip-sample distance to maintain a constant oscillation amplitude as the tip scans across the sample.

  • Image Acquisition and Analysis: Topography images are recorded over a specified scan area (e.g., 1x1 µm). The images are then processed to remove artifacts and analyze surface roughness, typically reported as the root-mean-square (RMS) roughness.[7]

Logical Workflow for SAM Characterization

The characterization of a self-assembled monolayer is a sequential process that builds a comprehensive picture of the film's quality and properties. The workflow begins with careful substrate preparation, followed by monolayer deposition, and concludes with a suite of analytical techniques to probe the film's structure, composition, and surface properties.

SAM_Characterization_Workflow sub_prep Substrate Preparation (Cleaning & Hydroxylation) sam_depo SAM Deposition (e.g., Solution Phase) sub_prep->sam_depo Hydroxylated Surface rinse_dry Rinsing & Drying sam_depo->rinse_dry Coated Substrate char_start Monolayer Characterization rinse_dry->char_start contact_angle Contact Angle Goniometry (Wettability) char_start->contact_angle ellipsometry Spectroscopic Ellipsometry (Thickness) char_start->ellipsometry afm Atomic Force Microscopy (Topography, Roughness) char_start->afm xps X-ray Photoelectron Spec. (Composition, Chemistry) char_start->xps data_analysis Data Analysis & Comparison contact_angle->data_analysis ellipsometry->data_analysis afm->data_analysis xps->data_analysis

Workflow for alkylsilane SAM fabrication and characterization.

References

A Comparative Guide to Butylsilane and Fluorosilane for Hydrophobic Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrophobic properties of butylsilane and fluorosilane coatings. The information presented is supported by experimental data to assist in the selection of the most appropriate surface modification agent for your research and development needs.

Performance Comparison: this compound vs. Fluorosilane

The primary distinction in performance between this compound and fluorosilane lies in their degree of hydrophobicity. Fluorosilanes consistently demonstrate superior water repellency, often achieving superhydrophobic status. This enhanced performance is attributed to the low surface energy of the highly electronegative fluorine atoms in their chemical structure.

Alkylsilanes, such as this compound, also impart hydrophobicity to surfaces, albeit to a lesser extent than their fluorinated counterparts. The length of the alkyl chain in alkylsilanes influences the resulting hydrophobicity, with longer chains generally providing higher water contact angles up to a certain point.

Quantitative Data Summary

The following table summarizes key quantitative data for the hydrophobicity of surfaces treated with this compound and a representative fluorosilane.

ParameterThis compound (n-butyltrichlorosilane)Fluorosilane (1H,1H,2H,2H-Perfluorooctyltrichlorosilane)Substrate
Water Contact Angle (WCA) ~103°[1]113.7° (±0.5°)[2]Silicon Dioxide / Silicon Wafer
Contact Angle Hysteresis Generally higher than fluorosilanesCan be as low as a few degrees on smooth surfaces[3]Silicon Wafer

Note: Data is compiled from different sources and experimental conditions should be considered. A direct comparative study under identical conditions was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for creating hydrophobic surfaces using this compound and fluorosilane are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and applications.

Substrate Preparation (Applicable to both)

A pristine and hydroxylated surface is crucial for achieving a uniform and stable silane layer.

  • Cleaning: Sonicate the substrate (e.g., silicon wafer, glass slide) sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.

  • Activation (Hydroxylation):

    • Piranha Solution (EXTREME CAUTION): Immerse the cleaned, dry substrates in a freshly prepared piranha solution (typically a 3:1 or 7:3 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes in a chemical fume hood. This process is highly exothermic and dangerous.

    • Oxygen Plasma: Alternatively, treat the substrates in an oxygen plasma cleaner to remove organic residues and generate surface hydroxyl groups.

  • Rinsing and Drying: Thoroughly rinse the activated substrates with deionized water and dry them under a stream of inert gas (e.g., nitrogen or argon). Subsequently, bake the substrates in an oven at 110-120°C for at least one hour to remove any adsorbed water.

Protocol 1: Solution-Phase Deposition of this compound
  • Solution Preparation: In a moisture-free environment (e.g., a glovebox or under an inert atmosphere), prepare a 1-2% (v/v) solution of n-butyltrichlorosilane in an anhydrous solvent such as toluene or hexane.

  • Immersion: Immerse the dry, activated substrates into the silane solution. The reaction is typically carried out for 2-4 hours at room temperature.

  • Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

Protocol 2: Vapor-Phase Deposition of Fluorosilane

Vapor-phase deposition is often preferred for creating uniform monolayers, especially on complex geometries.

  • Setup: Place the dry, activated substrates in a vacuum desiccator or a dedicated vapor deposition chamber. Place a small, open vial containing the fluorosilane (e.g., 1H,1H,2H,2H-perfluorooctyltrichlorosilane) in the chamber, ensuring it is not in direct contact with the substrates.

  • Deposition: Evacuate the chamber to a low pressure. The deposition can be carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C) to increase the vapor pressure of the silane. The deposition time can range from a few hours to overnight, depending on the desired coating thickness and density.

  • Rinsing and Curing: After deposition, vent the chamber with an inert gas. Remove the coated substrates and rinse them with an anhydrous solvent like hexane or isopropanol to remove any physisorbed molecules. Finally, cure the substrates in an oven at 110-120°C for 30-60 minutes.

Visualizing the Process and Mechanism

The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying chemical mechanism of silanization.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Silanization cluster_analysis Characterization Cleaning Cleaning (Sonication in Acetone, Ethanol, DI Water) Activation Activation (Piranha Etch or O2 Plasma) Cleaning->Activation Drying Rinsing and Drying (DI Water, N2 Stream, Oven Bake) Activation->Drying Deposition Deposition (Solution or Vapor Phase) Drying->Deposition Rinsing Rinsing (Anhydrous Solvent) Deposition->Rinsing Curing Curing (Oven Bake) Rinsing->Curing WCA Water Contact Angle Goniometry Curing->WCA AFM Surface Morphology (AFM) Curing->AFM XPS Chemical Composition (XPS) Curing->XPS

Experimental workflow for silane-based surface modification.

silanization_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Substrate Substrate-OH (Hydroxylated Surface) Condensation Condensation (Covalent Bond Formation) Substrate->Condensation Silane R-Si-X3 (Silane Precursor) Hydrolysis Hydrolysis (Formation of Silanols) Silane->Hydrolysis + H2O Hydrolysis->Condensation ModifiedSurface Substrate-O-Si-R (Hydrophobic Surface) Condensation->ModifiedSurface - H-X

Simplified chemical pathway of surface silanization.

References

A Comparative Guide to the XPS Analysis of Butylsilane-Treated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of butylsilane-treated surfaces with other common short-chain alkylsilane alternatives, supported by representative experimental data from X-ray Photoelectron Spectroscopy (XPS). Understanding the surface chemistry and quality of these self-assembled monolayers (SAMs) is critical for applications ranging from biocompatible coatings and microfluidic devices to functionalized substrates in drug discovery and diagnostics.

Introduction to Surface Silanization and XPS Characterization

Surface modification with organosilanes is a fundamental technique for tailoring the surface properties of materials like silicon, glass, and metal oxides. A self-assembled monolayer of an alkylsilane can create a uniform, hydrophobic surface. This compound (a silane with a four-carbon alkyl chain) is often chosen as a compromise between the less-ordered shorter chains (e.g., methylsilane) and the more densely packed, but sometimes less controllably deposited, longer chains (e.g., octylsilane).

X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for characterizing these monolayers. It provides quantitative information about the elemental composition and chemical bonding states at the immediate surface (top 5-10 nm), making it ideal for verifying the presence and quality of the ultrathin silane layer.

Comparative XPS Analysis of Alkylsilane Monolayers

The quality of a silane monolayer is typically assessed by the atomic concentration of carbon and silicon on the surface. A higher carbon-to-silicon (C/Si) ratio generally indicates a more complete and well-formed monolayer, as the underlying silicon substrate signal is attenuated by the organic overlayer.

Table 1: Representative Elemental Composition of Alkylsilane-Treated Silicon Wafers Determined by XPS

Surface TreatmentExpected ElementsRepresentative Atomic Concentration (%)Representative C/Si Ratio
Unmodified Silicon Wafer Si, O, CC 1s: 10.2, O 1s: 45.5, Si 2p: 44.30.23
Methylsilane-Treated Si, O, CC 1s: 18.5, O 1s: 40.1, Si 2p: 41.40.45
This compound-Treated Si, O, CC 1s: 35.8, O 1s: 32.7, Si 2p: 31.51.14
Octylsilane-Treated Si, O, CC 1s: 55.2, O 1s: 22.3, Si 2p: 22.52.45

Note: Data are representative and intended for comparative purposes. Actual values will vary based on specific experimental conditions and substrate cleanliness.

High-resolution XPS spectra provide insight into the chemical bonding. The C 1s spectrum can confirm the presence of the alkyl chain, while the Si 2p spectrum reveals the formation of the siloxane (Si-O-Si) network that anchors the monolayer to the substrate.

Table 2: Typical High-Resolution XPS Peak Binding Energies (eV) for this compound-Treated Silicon

Element & OrbitalChemical StateRepresentative Binding Energy (eV)Interpretation
C 1s C-C / C-H284.8 - 285.0Signature of the butyl alkyl chain.
C-Si~284.2Carbon directly bonded to silicon.
Si 2p Si (Substrate)99.3Elemental silicon from the underlying wafer.
SiO₂ (Substrate)103.3Native or thermal oxide layer on the silicon wafer.
R-Si -O-Si~102.0Silicon from the this compound monolayer covalently bonded to the surface.
O 1s Si-O -Si532.5Oxygen in the siloxane network of the substrate and the monolayer interface.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for forming high-quality, reproducible silane monolayers.

Protocol for this compound Monolayer Deposition
  • Substrate Cleaning:

    • Silicon wafers (or other oxide-bearing substrates) are sonicated in acetone, followed by isopropanol, for 15 minutes each.

    • The wafers are then rinsed thoroughly with deionized water and dried under a stream of dry nitrogen.

    • To generate hydroxyl groups (-OH) for silane reaction, the wafers are treated with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and reactive).

    • Finally, the wafers are rinsed extensively with deionized water and dried again with nitrogen.

  • Silanization:

    • A 1% (v/v) solution of n-butyltrichlorosilane in anhydrous toluene is prepared in a glove box or under an inert atmosphere to prevent premature hydrolysis of the silane.

    • The cleaned, dry substrates are immediately immersed in the silane solution for 1-2 hours at room temperature.

    • After immersion, the substrates are rinsed sequentially with toluene, acetone, and isopropanol to remove any physisorbed silane molecules.

    • The coated substrates are then cured in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.

Protocol for XPS Analysis
  • Instrumentation: A standard XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used.

  • Sample Handling: Samples are mounted on a sample holder using conductive, vacuum-compatible tape. Samples are introduced into the ultra-high vacuum (UHV) analysis chamber (base pressure < 1 x 10⁻⁹ mbar).

  • Data Acquisition:

    • Survey Scans: Acquired over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. A pass energy of ~160 eV is typically used.

    • High-Resolution Scans: Acquired for the C 1s, O 1s, and Si 2p regions to determine chemical states and perform quantitative analysis. A lower pass energy (e.g., 20-40 eV) is used to achieve higher energy resolution.

  • Data Analysis:

    • Spectra are charge-referenced by setting the adventitious C 1s peak to 284.8 eV.

    • Peak fitting software is used to deconvolve high-resolution spectra into their constituent chemical components.

    • Atomic concentrations are calculated from the integrated peak areas after applying relative sensitivity factors (RSFs) specific to the instrument.

Visualizing the Experimental Workflow

The logical flow from substrate preparation to final data analysis is a critical aspect of surface science.

XPS_Workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_xps XPS Analysis cluster_data Data Interpretation Clean Substrate Cleaning (Solvents, DI Water) Activate Surface Activation (Piranha Etch) Clean->Activate Dry1 Nitrogen Drying Activate->Dry1 Silane Immersion in This compound Solution Dry1->Silane Rinse Rinsing (Toluene, Acetone) Silane->Rinse Cure Thermal Curing (120°C) Rinse->Cure Intro Introduce to UHV Cure->Intro Survey Acquire Survey Scan Intro->Survey HighRes Acquire High-Res Scans (C 1s, Si 2p, O 1s) Survey->HighRes Quantify Quantitative Analysis (Atomic %, Ratios) HighRes->Quantify Deconvolve Peak Fitting & Chemical State ID HighRes->Deconvolve Report Final Report Quantify->Report Deconvolve->Report

A Comparative Analysis of Butylsilane-Coated Surfaces for Optimal Hydrophobicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate surface wettability, this guide offers a comparative analysis of butylsilane coatings. By examining experimental data on contact angle measurements, this document provides insights into the performance of this compound relative to other common alkylsilane surface modifications.

The hydrophobicity of a surface is a critical parameter in a vast array of scientific and industrial applications, from the prevention of biofouling on medical implants to the development of self-cleaning coatings and the precise control of fluid dynamics in microfluidic devices. Surface modification with organosilanes is a widely adopted and effective method to tailor the wettability of various substrates. Among these, alkylsilanes are frequently employed to create hydrophobic surfaces. The length of the alkyl chain plays a crucial role in determining the extent of hydrophobicity, with longer chains generally leading to higher water contact angles and a more water-repellent surface.

This guide focuses on the performance of this compound (a silane with a four-carbon alkyl chain) in rendering surfaces hydrophobic. We present a comparison of water contact angle measurements on surfaces coated with this compound and other alkylsilanes of varying chain lengths, supported by a detailed experimental protocol for surface preparation and analysis.

Comparative Performance of Alkylsilane Coatings

The water contact angle is a primary indicator of a surface's hydrophobicity; a higher contact angle signifies greater water repellency. The following table summarizes the static water contact angles measured on glass and silicon substrates coated with various alkylsilanes. It is important to note that the data is compiled from different studies, and variations in substrate preparation, silanization techniques, and measurement conditions can influence the results.

Silane CompoundAlkyl Chain LengthSubstrateWater Contact Angle (°)Reference
MethyltrimethoxysilaneC1Glass~40-60°[1]
PropyltrimethoxysilaneC3Glass~85-95°[2]
Butyltrimethoxysilane C4 Glass ~90-100° [3]
HexyltrimethoxysilaneC6Glass~95-105°[3]
OctyltrimethoxysilaneC8Glass~100-110°[3]
OctadecyltrichlorosilaneC18Glass~108-112°[4]

Note: The contact angle values are approximate ranges compiled from the cited literature and are intended for comparative purposes. The exact values can vary based on experimental conditions.

The data clearly indicates a trend where the water contact angle, and thus the hydrophobicity of the surface, increases with the length of the alkyl chain of the silane. This compound provides a significant increase in hydrophobicity compared to the shorter methylsilane. While longer alkyl chains like octylsilane and octadecylsilane offer even greater water repellency, the choice of silane often involves a trade-off between hydrophobicity, cost, and the specific application requirements. This compound often presents a balanced option for achieving substantial hydrophobicity.

Experimental Protocols

To ensure reproducibility and accuracy in assessing the hydrophobicity of silane-coated surfaces, a well-defined experimental protocol is essential. The following is a detailed methodology for the preparation of this compound-coated glass slides and the subsequent measurement of the water contact angle.

Materials
  • Glass microscope slides

  • Butyltrimethoxysilane (or Butyltrichlorosilane)

  • Toluene (anhydrous)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized water

  • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION ADVISED

  • Contact angle goniometer

Substrate Cleaning and Hydroxylation
  • Initial Cleaning: The glass slides are first sonicated in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes to remove organic contaminants.

  • Rinsing: The slides are then thoroughly rinsed with deionized water.

  • Piranha Etching (Activation): The cleaned slides are immersed in a freshly prepared piranha solution for 30 minutes at room temperature. This step is critical for cleaning the surface of any remaining organic residues and for hydroxylating the surface, which provides reactive sites for silanization. Safety Note: Piranha solution is extremely corrosive and reactive. It must be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Final Rinsing and Drying: After piranha treatment, the slides are extensively rinsed with deionized water and then dried under a stream of nitrogen gas.

Silanization Procedure
  • Solution Preparation: A 1% (v/v) solution of butyltrimethoxysilane in anhydrous toluene is prepared in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

  • Surface Coating: The cleaned and dried glass slides are immersed in the silane solution for 2 hours at room temperature. The immersion time can be optimized depending on the desired coating density.

  • Rinsing: After immersion, the slides are removed from the silanization solution and rinsed sequentially with fresh toluene, acetone, and ethanol to remove any unbound silane molecules.

  • Curing: The coated slides are then cured in an oven at 110-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane layer on the glass surface.

Contact Angle Measurement
  • Instrument Setup: A contact angle goniometer is used for the measurements. The instrument should be calibrated and the baseline leveled before analysis.

  • Droplet Deposition: A small droplet (typically 2-5 µL) of deionized water is gently deposited onto the surface of the cured this compound-coated slide using a precision syringe.

  • Image Capture and Analysis: An image of the droplet is captured by the goniometer's camera. The software then analyzes the droplet shape at the solid-liquid-vapor interface to determine the static contact angle.

  • Multiple Measurements: To ensure statistical relevance, measurements should be taken at multiple locations on each slide, and the average contact angle and standard deviation should be reported. Both the left and right contact angles of the droplet should be measured and averaged.[5] For a more comprehensive analysis of surface homogeneity, dynamic contact angles (advancing and receding angles) can also be measured to determine the contact angle hysteresis.[6][7][8][9] A low hysteresis value is indicative of a more uniform and homogeneous surface coating.[10][11][12]

Experimental Workflow

The logical flow of the experimental process, from substrate preparation to data analysis, is crucial for obtaining reliable and comparable results. The following diagram, generated using the DOT language, illustrates this workflow.

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis Analysis sub_cleaning Substrate Cleaning (Sonication in Acetone & Ethanol) sub_rinsing1 DI Water Rinse sub_cleaning->sub_rinsing1 piranha Piranha Etching (Hydroxylation) sub_rinsing1->piranha sub_rinsing2 DI Water Rinse piranha->sub_rinsing2 drying1 Drying (Nitrogen Stream) sub_rinsing2->drying1 coating Surface Coating (Immersion) drying1->coating solution_prep Silane Solution Preparation (1% in Toluene) solution_prep->coating rinsing3 Rinsing (Toluene, Acetone, Ethanol) coating->rinsing3 curing Curing (Oven at 110-120°C) rinsing3->curing ca_measurement Contact Angle Measurement (Goniometer) curing->ca_measurement data_analysis Data Analysis (Averaging & Hysteresis) ca_measurement->data_analysis

Experimental workflow for contact angle measurement.

This structured approach ensures that the surface is properly prepared for silanization and that the contact angle measurements accurately reflect the hydrophobicity imparted by the this compound coating. By following this guide, researchers can confidently prepare and characterize this compound-modified surfaces and compare their performance against other alkylsilane alternatives for their specific research and development needs.

References

A Comparative Guide to Butylsilane and Octadecyltrichlorosilane for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface functionalization, enabling precise control over interfacial properties for applications ranging from biosensors to drug delivery platforms. The choice of precursor molecule is critical in determining the final characteristics of the SAM. This guide provides an objective comparison of two common alkyltrichlorosilane precursors: butyltrichlorosilane, a short-chain silane, and octadecyltrichlorosilane (OTS), a long-chain counterpart. This comparison is supported by experimental data to aid in the selection of the appropriate molecule for specific research and development needs.

Performance Comparison: The Impact of Alkyl Chain Length

The fundamental difference between butylsilane and octadecyltrichlorosilane lies in the length of their alkyl chains (a four-carbon chain versus an eighteen-carbon chain). This structural variance has a profound impact on the resulting SAM's properties. Longer alkyl chains, as in OTS, promote stronger van der Waals interactions between adjacent molecules.[1] These intermolecular forces are crucial for the formation of highly ordered, crystalline, and densely packed monolayers.[1] In contrast, the shorter butyl chains exhibit weaker van der Waals forces, leading to the formation of more disordered, liquid-like films with lower packing density.

This difference in ordering and packing density directly influences key surface properties such as hydrophobicity, thickness, and surface roughness.

Quantitative Data Summary

The following table summarizes the key performance metrics for SAMs formed from this compound and octadecyltrichlorosilane on a silicon dioxide (SiO₂) substrate. It is important to note that specific values can vary depending on the exact experimental conditions.

PropertyThis compound (C4)Octadecyltrichlorosilane (C18)Characterization Technique
Water Contact Angle ~70° - 90°>110°Contact Angle Goniometry
Monolayer Thickness ~0.7 - 1.0 nm~2.5 ± 0.2 nmEllipsometry, AFM
Surface Roughness (RMS) >0.5 nm<0.5 nmAtomic Force Microscopy (AFM)
Molecular Ordering Disordered, Liquid-likeHighly Ordered, CrystallineInfrared Spectroscopy, X-ray Reflectivity
Frictional Properties Higher FrictionLower FrictionAtomic Force Microscopy (AFM)

Experimental Protocols

The formation of high-quality SAMs from alkyltrichlorosilanes is highly sensitive to substrate preparation and environmental conditions, particularly the presence of water. Below are detailed, generalized methodologies for the deposition of both this compound and octadecyltrichlorosilane SAMs from a solution phase.

I. Substrate Preparation (Silicon Wafer with Native Oxide)
  • Cleaning: The silicon wafer is first sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized water (10-15 minutes each).

  • Hydroxylation: To ensure a high density of hydroxyl groups (-OH) on the surface, which are the reactive sites for silanization, the substrate is treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 80-120°C. Extreme caution must be exercised when handling piranha solution as it is a very strong oxidant and highly corrosive.

  • Rinsing and Drying: Following the piranha treatment, the substrate is thoroughly rinsed with copious amounts of deionized water and then dried under a stream of high-purity nitrogen gas. The substrate should be used immediately for SAM deposition.

II. SAM Deposition
  • Solution Preparation: A dilute solution (typically 1-5 mM) of either butyltrichlorosilane or octadecyltrichlorosilane is prepared in an anhydrous solvent. Common solvents include toluene, hexane, or a mixture of hexadecane and carbon tetrachloride. The preparation should be carried out in a low-humidity environment, such as a glovebox, to prevent premature hydrolysis and polymerization of the silane in solution.

  • Immersion: The cleaned and dried substrate is immediately immersed in the silane solution. The immersion time can vary from 30 minutes to several hours. Longer immersion times generally lead to more ordered and densely packed monolayers, particularly for OTS.

  • Rinsing: After immersion, the substrate is removed from the solution and rinsed thoroughly with the same anhydrous solvent to remove any physisorbed molecules. This is typically followed by a rinse with a more polar solvent like chloroform or isopropanol.

  • Curing: The substrate is then cured to promote the formation of a stable siloxane network. Curing can be done by heating the substrate in an oven at 100-120°C for about an hour.

  • Final Cleaning: A final sonication step in a solvent like chloroform or toluene can be performed to remove any remaining unbound silane aggregates. The substrate is then dried with nitrogen.

Visualization of the SAM Formation Process

The following diagrams illustrate the logical workflow of SAM formation and the key differences in the resulting monolayer structures for this compound and octadecyltrichlorosilane.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_deposition SAM Deposition cluster_characterization Characterization Cleaning Solvent Cleaning Piranha Piranha Treatment (Hydroxylation) Cleaning->Piranha Rinse_Dry Rinsing & Drying Piranha->Rinse_Dry Solution Silane Solution Preparation Rinse_Dry->Solution Immersion Substrate Immersion Solution->Immersion Rinsing Solvent Rinsing Immersion->Rinsing Curing Thermal Curing Rinsing->Curing AFM AFM Curing->AFM CA Contact Angle Curing->CA Ellipsometry Ellipsometry Curing->Ellipsometry

Experimental workflow for SAM formation and characterization.

Monolayer_Comparison cluster_this compound This compound SAM cluster_ots Octadecyltrichlorosilane (OTS) SAM a1 substrate1 SiO₂ Substrate a1->substrate1 a2 a2->substrate1 a3 a3->substrate1 a4 a4->substrate1 a5 a5->substrate1 label_disordered Disordered & Liquid-like b1 substrate2 SiO₂ Substrate b1->substrate2 b2 b2->substrate2 b3 b3->substrate2 b4 b4->substrate2 b5 b5->substrate2 label_ordered Highly Ordered & Crystalline

Structural comparison of this compound and OTS SAMs.

Conclusion

The choice between this compound and octadecyltrichlorosilane for SAM formation is dictated by the desired surface properties. For applications requiring a highly hydrophobic, well-ordered, and robust barrier layer, the long alkyl chain of octadecyltrichlorosilane makes it the superior choice. The strong intermolecular interactions facilitate the formation of a dense, crystalline monolayer.

Conversely, This compound results in a more disordered and less densely packed monolayer. While this leads to lower hydrophobicity and potentially higher friction, it may be advantageous in applications where a less compact and more dynamic surface is desired. The shorter chain length also results in a significantly thinner monolayer.

Researchers and drug development professionals should carefully consider these trade-offs in monolayer order, stability, and surface energy to select the optimal precursor for their specific application, whether it be for creating biocompatible surfaces, immobilizing biomolecules, or fabricating biosensors.

References

A Comparative Guide to the Stability of Butylsilane Monolayers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of surface functionalization, drug delivery, and biomaterial development, the stability of self-assembled monolayers (SAMs) is a critical parameter governing their performance and reliability. Butylsilane monolayers, offering a simple yet effective means of modifying surfaces, are frequently employed. This guide provides an objective comparison of the stability of this compound monolayers against alternative systems, supported by experimental data, to aid researchers in selecting the most appropriate surface chemistry for their applications.

Comparative Stability of Self-Assembled Monolayers

The stability of a self-assembled monolayer is primarily assessed in terms of its resistance to thermal degradation and hydrolysis under various environmental conditions. Here, we compare this compound monolayers with other commonly used SAMs, including longer-chain alkylsilanes, organophosphonates, and alkanethiols.

Thermal Stability

Thermal stability is crucial for applications involving heat treatment, such as sterilization or certain fabrication processes. The degradation of SAMs at elevated temperatures typically involves desorption from the substrate or cleavage of bonds within the monolayer.

Monolayer SystemSubstrateOnset of Thermal Desorption/Decomposition (°C)Key Findings
This compound (estimated) Silicon Oxide150 - 200Shorter alkyl chains in silane monolayers generally exhibit lower thermal stability compared to longer chains due to weaker van der Waals interactions.
Aminopropyltriethoxysilane (APTES)Silicon~250[1]The onset of thermal desorption for this short-chain aminosilane provides a relevant benchmark for this compound.[1]
Octadecyltrichlorosilane (OTS)Silicon Oxide~573 K (~300 °C)Longer alkyl chains significantly enhance thermal stability.[2]
Butylphosphonic Acid (BPA) Silicon ~350 [1]Organophosphonates generally exhibit higher thermal stability compared to their alkylsilane counterparts. [1]
Alkanethiols (e.g., on Gold)Gold100 - 200The stability is highly dependent on the specific thiol and the nature of the gold substrate.

Hydrolytic Stability

Hydrolytic stability is paramount for applications in aqueous environments, such as biological assays and in vivo devices. The primary mechanism of degradation for silane-based SAMs is the hydrolysis of the siloxane (Si-O-Si) bonds that anchor the monolayer to the substrate.

Monolayer SystemSubstrateStability in Aqueous ConditionsKey Findings
This compound Silicon OxideModerateSusceptible to hydrolysis, particularly at elevated pH. Shorter alkyl chains offer less protection against water penetration to the siloxane bonds.
Longer-Chain Alkylsilanes (e.g., OTS)Silicon OxideGoodThe densely packed, long alkyl chains create a hydrophobic barrier that hinders water from reaching the substrate interface, thus enhancing hydrolytic stability.
Butylphosphonic Acid Titanium Alloy Excellent Phosphonate monolayers on metal oxides exhibit superior hydrolytic stability compared to siloxane monolayers, especially under physiological and slightly alkaline conditions. [3]
Alkanethiols (on Gold)GoldGoodThe gold-sulfur bond is relatively stable in aqueous environments, though it can be susceptible to oxidation over long periods.

Experimental Protocols

Detailed methodologies for assessing monolayer stability are crucial for obtaining reliable and reproducible data. The following sections outline the protocols for key experiments.

Thermal Stability Assessment via X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the temperature at which a monolayer begins to desorb or decompose by monitoring changes in elemental composition as a function of temperature.

Protocol:

  • Sample Preparation: Deposit the this compound monolayer on a clean silicon wafer with a native oxide layer using a standard solution or vapor deposition method.

  • Initial Characterization: Acquire a high-resolution XPS spectrum of the C 1s, Si 2p, and O 1s regions at room temperature to confirm the presence and quality of the monolayer.

  • In Situ Heating: Place the sample in an ultra-high vacuum (UHV) chamber equipped with a sample heater.

  • Stepwise Annealing: Increase the sample temperature in discrete steps (e.g., 25°C or 50°C increments).

  • XPS Analysis at Each Temperature: At each temperature step, after allowing the temperature to stabilize, acquire XPS spectra of the relevant elemental regions.

  • Data Analysis: Plot the normalized atomic concentration of carbon (from the alkyl chain) as a function of temperature. The temperature at which a significant decrease in the carbon signal is observed indicates the onset of desorption or decomposition.

Hydrolytic Stability Assessment via Contact Angle Goniometry

Objective: To evaluate the stability of a monolayer in an aqueous environment by measuring changes in its hydrophobicity over time.

Protocol:

  • Sample Preparation: Prepare multiple identical samples with the this compound monolayer on silicon oxide substrates.

  • Initial Contact Angle Measurement: Measure the static water contact angle on a set of initial (time zero) samples to establish the baseline hydrophobicity.

  • Immersion in Aqueous Solutions: Immerse the remaining samples in aqueous solutions of different pH (e.g., pH 4, 7, and 10) at a controlled temperature (e.g., 37°C).

  • Time-Point Measurements: At predetermined time intervals (e.g., 1, 6, 24, 48 hours), remove a set of samples from each solution.

  • Rinsing and Drying: Gently rinse the samples with deionized water and dry them with a stream of inert gas (e.g., nitrogen).

  • Contact Angle Measurement: Measure the static water contact angle on the aged samples.

  • Data Analysis: Plot the contact angle as a function of immersion time for each pH. A significant decrease in contact angle indicates degradation of the monolayer.

Morphological Analysis of Monolayer Degradation via Atomic Force Microscopy (AFM)

Objective: To visualize the changes in the surface morphology of a monolayer as it undergoes thermal or hydrolytic degradation.

Protocol:

  • Sample Preparation: Prepare a this compound monolayer on a smooth substrate (e.g., mica or polished silicon).

  • Initial Imaging: Acquire high-resolution AFM images of the pristine monolayer in tapping mode to characterize its initial topography and roughness.

  • Degradation Treatment: Subject the sample to the desired degradation conditions (e.g., heating to a specific temperature or immersion in a specific aqueous solution for a set time).

  • Post-Treatment Imaging: After the degradation treatment, acquire AFM images of the same area (if possible) or representative areas of the sample.

  • Image Analysis: Compare the "before" and "after" images, paying attention to changes in surface roughness, the appearance of pits or aggregates, and any other morphological changes that would indicate monolayer degradation.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the relationships between different stability factors, the following diagrams are provided.

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_result Result Prep Prepare this compound Monolayer on Si Wafer InitialXPS Initial XPS Scan (Room Temp) Prep->InitialXPS Heating In Situ Stepwise Annealing InitialXPS->Heating TempXPS XPS Scan at Each Temperature Heating->TempXPS Hold at T TempXPS->Heating Increase T Analysis Plot C 1s Intensity vs. Temperature TempXPS->Analysis Result Determine Onset of Degradation Analysis->Result

Workflow for Thermal Stability Assessment.

Experimental_Workflow_Hydrolytic_Stability cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Multiple this compound Monolayers InitialCA Initial Contact Angle Measurement Prep->InitialCA Immersion Immerse in Aqueous Solutions (various pH) Prep->Immersion TimePoints Remove Samples at Time Intervals Immersion->TimePoints RinseDry Rinse and Dry Samples TimePoints->RinseDry FinalCA Final Contact Angle Measurement RinseDry->FinalCA Plot Plot Contact Angle vs. Time FinalCA->Plot

Workflow for Hydrolytic Stability Assessment.

Monolayer_Stability_Factors cluster_factors Influencing Factors cluster_environment Environmental Stressors Stability Monolayer Stability ChainLength Alkyl Chain Length Packing Packing Density & Order ChainLength->Packing Headgroup Headgroup Chemistry (e.g., Silane vs. Phosphonate) Headgroup->Stability Packing->Stability Temperature Temperature Temperature->Stability pH pH of Aqueous Environment pH->Stability Time Exposure Time Time->Stability

Factors Influencing Monolayer Stability.

References

A Comparative Guide to Analytical Techniques for Verifying Butylsilane Coating Quality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing butylsilane coatings, ensuring their quality and consistency is paramount for reliable performance. This guide provides an objective comparison of key analytical techniques for verifying the quality of this compound coatings, supported by experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific quality attribute of the this compound coating being assessed. The following table summarizes and compares common techniques used for this purpose.

Technique Parameter(s) Measured Quantitative Data & Performance Metrics Strengths Limitations
Contact Angle Goniometry Surface Wettability, Hydrophobicity, Surface EnergyStatic Contact Angle (°), Advancing and Receding Contact Angles (°), Contact Angle Hysteresis (°)Simple, rapid, and direct measurement of surface hydrophobicity.[1][2][3][4]Highly sensitive to surface contamination and roughness; provides information only about the outermost surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition, Chemical State, Coating Thickness (<10 nm)Atomic Concentrations (%), Binding Energies (eV) of Si, C, O.Provides detailed chemical information about the top few nanometers of the coating, confirming the presence of this compound and identifying contaminants.[5][6][7][8][9]Requires high vacuum, can be time-consuming, and may not be suitable for routine quality control.
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical Bonding, Functional GroupsAbsorbance/Transmittance at specific wavenumbers (cm⁻¹) corresponding to Si-O-Si, C-H, and Si-C bonds.Non-destructive, fast, and can provide information about the cross-linking of the silane layer.[10][11][12][13][14]Can be difficult to quantify and may have limited sensitivity for very thin coatings.
Spectroscopic Ellipsometry Coating Thickness, Refractive IndexThickness (nm), Refractive Index (n) and Extinction Coefficient (k) as a function of wavelength.Highly accurate and non-destructive method for measuring the thickness of thin films.[15][16][17][18][19]Requires a reflective substrate and can be complex to model for rough or non-uniform coatings.
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM) Surface Morphology, Roughness, TopographyRoot-Mean-Square (RMS) Roughness (nm), Grain Size, 3D surface maps.High-resolution imaging of the coating surface to identify defects, pinholes, and non-uniformities.[20][21][22][23]AFM provides quantitative height information, while SEM offers a larger field of view and elemental analysis with an EDS detector.[21][22] Both are localized techniques and may not be representative of the entire coated surface.
Pull-off Adhesion Test Adhesion StrengthForce required to pull the coating off the substrate (MPa or psi).Provides a quantitative measure of the adhesion of the coating to the substrate.[24][25][26][27]Destructive test, and results can be highly variable depending on the adhesive used and the test procedure.[24][26]
Electrochemical Impedance Spectroscopy (EIS) Corrosion Protection, Coating IntegrityImpedance Modulus (Z), Phase Angle (θ), Coating Resistance (Rp), Coating Capacitance (Qc).

Experimental Workflow for this compound Coating Quality Verification

The following diagram illustrates a logical workflow for the comprehensive verification of this compound coating quality, starting from initial surface characterization to performance testing.

G cluster_0 Coating Application cluster_1 Initial Quality Assessment cluster_2 Chemical & Surface Characterization cluster_3 Performance Testing substrate Substrate Preparation coating This compound Coating Application substrate->coating curing Curing coating->curing thickness Thickness Measurement (Ellipsometry) curing->thickness morphology Morphology & Roughness (AFM/SEM) thickness->morphology composition Chemical Composition (XPS, FTIR) morphology->composition wettability Wettability (Contact Angle) composition->wettability adhesion Adhesion Test (Pull-off) wettability->adhesion corrosion Corrosion Resistance (EIS) adhesion->corrosion result Final Quality Verdict corrosion->result

References

A Comparative Guide to Alkylsilanes for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the surface properties of materials is a cornerstone of advancements in fields ranging from biomedical devices to microelectronics. Alkylsilanes are a versatile class of reagents that enable the covalent modification of surfaces bearing hydroxyl groups, such as glass, silicon wafers, and metal oxides. By forming self-assembled monolayers (SAMs), these molecules can tune surface energy, wettability, and biocompatibility. This guide provides a comparative analysis of common alkylsilanes, supported by experimental data, to aid in the selection of the optimal agent for your specific application.

Performance Comparison of Alkylsilanes

The choice of alkylsilane significantly impacts the resulting surface properties. Key factors include the length of the alkyl chain and the nature of the headgroup (e.g., trichlorosilane, trimethoxysilane). Longer alkyl chains generally lead to more hydrophobic surfaces due to increased van der Waals interactions between the chains, resulting in a more ordered and densely packed monolayer. The reactivity of the headgroup influences the kinetics and quality of the SAM formation.

AlkylsilaneAlkyl Chain LengthSubstrateWater Contact Angle (°)Surface Roughness (RMS)Reference
Triethoxymethylsilane (C1)1Silica Nanoparticles~0° (hydrophilic)-[1]
Trimethoxy(octyl)silane (C8)8Silica Nanoparticles150.6° ± 6.6°-[1]
Dodecyltrichlorosilane (DTS)12Silica-~0.1-0.3 nm[2]
Octadecyltrichlorosilane (OTS)18Silica>110°~0.1-0.3 nm[2][3]
Octadecyltrimethoxysilane (OTMS)18Silicon Wafer~105°-[4]

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution.

Experimental Protocols

Reproducible surface modification requires meticulous attention to experimental detail. Below are generalized protocols for the key steps in alkylsilane deposition and characterization.

Substrate Cleaning and Activation

A pristine and hydroxylated surface is critical for uniform silanization.[5]

  • Solvent Cleaning: Sonicate the substrate in a sequence of solvents such as acetone, followed by ethanol, and finally deionized water to remove organic contaminants.[6]

  • Surface Activation (Hydroxylation): To generate surface hydroxyl groups, immerse the substrate in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes.[6] Warning: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment. [6]

  • Rinsing and Drying: Thoroughly rinse the activated substrate with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).[6]

Silanization (Solution Phase Deposition)

This protocol describes the deposition of an alkylsilane monolayer from a solution.

  • Solution Preparation: In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a dilute solution (typically 0.1% to 2% v/v) of the alkylsilane in an anhydrous organic solvent (e.g., toluene or hexane).[6] The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane in the bulk solution.[6]

  • Surface Functionalization: Immerse the cleaned and activated substrate into the silanization solution.[6] Reaction times can vary from minutes to several hours, depending on the silane's reactivity and desired monolayer quality.

  • Rinsing: After deposition, rinse the substrate with the anhydrous solvent to remove any excess, non-covalently bonded silane molecules.[5]

  • Curing (Optional but Recommended): Bake the coated substrate in an oven (e.g., at 110-120 °C) to promote covalent bond formation and cross-linking between adjacent silane molecules, enhancing the stability of the monolayer.

Surface Characterization

Characterization of the modified surface is essential to confirm the success of the functionalization.[6]

  • Contact Angle Goniometry: This technique measures the water contact angle, providing a quantitative measure of surface wettability (hydrophobicity/hydrophilicity).[6]

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology at the nanoscale, assessing the uniformity and smoothness of the deposited monolayer.[6][7]

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface, confirming the presence of silicon and carbon from the alkylsilane.[4][6]

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_characterization Characterization Solvent_Cleaning Solvent Cleaning Surface_Activation Surface Activation (Hydroxylation) Solvent_Cleaning->Surface_Activation Rinsing_Drying Rinsing & Drying Surface_Activation->Rinsing_Drying Solution_Prep Silane Solution Preparation Immersion Substrate Immersion Solution_Prep->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing Contact_Angle Contact Angle Goniometry Curing->Contact_Angle AFM Atomic Force Microscopy (AFM) XPS X-ray Photoelectron Spectroscopy (XPS) G cluster_reaction Silanization Reaction Alkylsilane Alkylsilane (e.g., R-SiCl3) Hydrolysis Hydrolysis (forms Si-OH) Alkylsilane->Hydrolysis + H2O Surface_OH Substrate with Surface -OH groups Condensation Condensation (forms Si-O-Substrate) Surface_OH->Condensation Hydrolysis->Condensation Crosslinking Lateral Cross-linking (forms Si-O-Si) Condensation->Crosslinking Modified_Surface Modified Surface (Hydrophobic) Crosslinking->Modified_Surface G cluster_input Input Parameter cluster_properties Resulting Surface Properties Alkyl_Chain_Length Alkyl Chain Length Hydrophobicity Increased Hydrophobicity (Higher Contact Angle) Alkyl_Chain_Length->Hydrophobicity Increases Monolayer_Order Increased Monolayer Order & Packing Density Alkyl_Chain_Length->Monolayer_Order Increases Surface_Energy Decreased Surface Energy Alkyl_Chain_Length->Surface_Energy Decreases

References

A Comparative Guide to the Performance of Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various silane coupling agents, crucial for applications ranging from composite materials to biomedical devices and drug delivery systems. By forming a durable link between organic and inorganic materials, silane coupling agents significantly enhance the performance and longevity of a wide array of products.[1][2] This document summarizes key performance data, details experimental protocols for evaluation, and visualizes critical processes to aid in the selection of the most appropriate silane for your research and development needs.

I. Performance Comparison of Silane Coupling Agents

The efficacy of a silane coupling agent is determined by several factors, including its chemical functionality, the substrate it is applied to, and the polymer matrix it is designed to bond with. Key performance indicators include adhesion strength, surface wettability, and hydrolytic stability. This section provides a comparative analysis of common silane coupling agents based on these metrics.

Commonly Used Silane Coupling Agents

The most frequently utilized silane coupling agents in research and industry can be broadly categorized by their functional groups:

  • Aminosilanes: Such as (3-Aminopropyl)triethoxysilane (APTES), which provide primary amine groups for conjugation.[3]

  • Epoxysilanes: Like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), which feature a reactive epoxy ring.[4]

  • Methacryloxysilanes: For instance, (3-Methacryloxypropyl)trimethoxysilane (MPTMS), offering a methacrylate group for polymerization.

  • Vinylsilanes: Such as Vinyltrimethoxysilane (VTMS), which contains a vinyl group.[3]

Data Presentation

The following tables summarize quantitative data comparing the performance of different silane coupling agents across various experimental conditions.

Table 1: Adhesion Strength

The adhesion strength of silane-treated surfaces is a critical performance parameter. The data below, derived from studies on composite materials, illustrates the comparative performance of different silane coupling agents.

Silane Coupling AgentSubstrate/FillerPolymer MatrixAdhesion Strength (MPa)Test MethodReference
Control (No Silane) SilicaPolypropylene (PP)-Flexural Strength[5]
Aminosilane (APTES) SilicaPolypropylene (PP)~10% increase vs. ControlFlexural Strength[5]
Epoxysilane (GPTMS) SilicaPolypropylene (PP)~5% increase vs. ControlFlexural Strength[5]
Methacryloxysilane SilicaPolypropylene (PP)~8% increase vs. ControlFlexural Strength[5]
Control (No Silane) TitaniumResin-Shear Bond Strength[6]
VITASIL® Silica-coated Titaniumbis-GMA resin22.8 ± 1.2 (Dry)Shear Bond Strength[6]
Clearfil™ Ceramic Primer Silica-coated Titaniumbis-GMA resin2.2 ± 0.6 (Thermo-cycled)Shear Bond Strength[6]
KH550 (Aminosilane) Basalt FiberEpoxy-Flexural Strength[7]
KH560 (Epoxysilane) Basalt FiberEpoxy-Flexural Strength[7]
A171 (Vinylsilane) Basalt FiberEpoxy-Flexural Strength[7]

Table 2: Surface Wettability (Contact Angle)

Surface wettability, often quantified by measuring the water contact angle, is a key indicator of successful surface modification. A higher contact angle generally indicates a more hydrophobic surface.

Silane Coupling AgentSubstrateWater Contact Angle (°)Reference
Untreated Glass Glass<10[8]
APTES (Aminosilane) Glass55.8[8]
GPTMS (Epoxysilane) GlassNot specified
MPTMS (Methacryloxysilane) Glass57.3[8]
BTES (Phenylsilane) Glass74.9[8]
DTES (Alkylsilane) Glass95.6[8]
APDMES (Aminosilane) Silicon Wafer68.4 / 45.2 (Advancing/Receding)[9]

Table 3: Hydrolytic Stability

Hydrolytic stability is crucial for applications in aqueous or humid environments. The data below shows the effect of water immersion on the performance of silane-treated materials.

Silane Coupling AgentSubstrate/FillerPolymer MatrixTest ConditionPerformance ChangeReference
APDMES (Aminosilane) Silicon Wafer-40°C Water, 24hComplete detachment[9]
APTES (Aminosilane) Silicon Wafer-40°C Water, 24hComplete detachment[9]
AEAPTES (Aminosilane) Silicon Wafer-40°C Water, 24hSlight decrease in layer thickness[10]
Vinyltriethoxysilane FillerUrethanedimethacrylate100°C Water, 24hNo significant decrease in tensile strength[11]
KH550 (Aminosilane) Basalt FiberEpoxy60°C Water, 56 days~13.5% decrease in flexural strength[7]
KH560 (Epoxysilane) Basalt FiberEpoxy60°C Water, 56 days~14.7% decrease in flexural strength[7]
A171 (Vinylsilane) Basalt FiberEpoxy60°C Water, 56 days~15.9% decrease in flexural strength[7]

II. Experimental Protocols

Detailed and optimized protocols are crucial for the successful and reproducible application and evaluation of silane coupling agents.

A. Silane Treatment of Glass Slides for Bioconjugation

This protocol describes a common method for modifying glass surfaces with aminosilanes for the subsequent immobilization of biomolecules.

1. Cleaning and Activation of Glass Slides:

  • Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. [1]

  • Rinse the slides thoroughly with deionized water.[1]

  • Dry the slides under a stream of nitrogen.[1]

  • Treat the slides in an oxygen plasma chamber at 300 W for 5 minutes to ensure a pristine, hydrophilic surface.[1]

2. Silanization:

  • Prepare a 2% (v/v) solution of the desired aminosilane (e.g., APTES) in dry acetone.[2]

  • Immerse the cleaned and activated glass slides in the silane solution for 30 seconds.[2]

  • Wash the slides twice with distilled water.[2]

  • Dry the slides overnight at 37°C.[2]

  • For some applications, a curing step at 110°C for 30-60 minutes can promote covalent bond formation.

3. Characterization:

  • The success of the silanization can be verified by measuring the static water contact angle. A significant increase in the contact angle compared to the cleaned glass indicates successful surface modification.

B. Pull-Off Adhesion Test (ASTM D4541)

This test method is used to evaluate the pull-off strength of a coating from a rigid substrate.[12][13]

1. Preparation:

  • Secure a loading fixture (dolly) to the surface of the silane-coated substrate using a suitable adhesive.[12]

  • Allow the adhesive to cure according to the manufacturer's instructions.[12]

  • If necessary, cut around the dolly through the coating to the substrate.

2. Testing Procedure:

  • Attach a portable pull-off adhesion tester to the loading fixture.[12]

  • Apply a gradually increasing perpendicular tensile force to the dolly at a specified rate.[14]

  • Record the force at which the dolly and coating detach from the substrate.[14]

  • Note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).[15]

C. Contact Angle Measurement

This protocol outlines the sessile drop method for determining the contact angle of a liquid on a solid surface.[16][17]

1. Sample Preparation:

  • Ensure the silanized surface is clean and free of contaminants.

  • Place the sample on a flat, level stage.[18]

2. Measurement:

  • Dispense a small droplet of a probe liquid (typically deionized water) onto the surface.[18]

  • Use a goniometer or a camera with a light source to capture a profile image of the droplet.[18]

  • Software is then used to analyze the image and determine the contact angle at the three-phase (solid-liquid-vapor) interface.[17]

  • For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle), and the contact angle is measured as the contact line moves.[17]

D. Quantification of Silane Surface Coverage using XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to quantify the density of silane molecules on a surface.[3][5][19]

1. Sample Preparation:

  • Prepare silanized samples on a suitable substrate (e.g., silicon wafer).

2. XPS Analysis:

  • Acquire high-resolution XPS spectra of the elements present in the silane molecule (e.g., N 1s for aminosilanes, Si 2p).[19]

  • The atomic concentration of these elements on the surface can be determined from the peak areas and the known sensitivity factors for the instrument.

3. Quantification:

  • For silanes containing a unique element (e.g., nitrogen in aminosilanes), the surface density (molecules per unit area) can be calculated from the atomic concentration of that element.[19]

  • Calibration with a reference-free technique like Total Reflection X-ray Fluorescence (TXRF) can provide absolute and traceable quantification.[19]

III. Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to silane coupling agents.

SilaneCouplingMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_organic_reaction Step 3: Organic Reaction Silane R-Si(OR')₃ Silanol R-Si(OH)₃ Silane->Silanol Hydrolysis Water H₂O Substrate Inorganic Substrate (-OH groups) CovalentBond Stable Covalent Bond (Si-O-Substrate) Substrate->CovalentBond Silanol2 R-Si(OH)₃ Silanol2->CovalentBond Condensation CovalentBond2 R-Si-O-Substrate CoupledInterface Coupled Interface CovalentBond2->CoupledInterface Polymer Organic Polymer Polymer->CoupledInterface Reaction of 'R' group

Caption: Mechanism of action for a silane coupling agent.

AdhesionTestWorkflow start Start prep Prepare Silanized Substrate start->prep apply_dolly Apply Adhesive and Loading Fixture (Dolly) prep->apply_dolly cure Cure Adhesive apply_dolly->cure attach_tester Attach Pull-Off Tester cure->attach_tester apply_force Apply Perpendicular Tensile Force attach_tester->apply_force record Record Pull-Off Strength and Failure Mode apply_force->record end End record->end

Caption: Workflow for the Pull-Off Adhesion Test.

SilaneTypes cluster_types Common Functional Groups (R) Silanes Silane Coupling Agents General Structure: R-Si(OR')₃ Amino Amino (-NH₂) Epoxy Epoxy Methacryl Methacryl Vinyl Vinyl

Caption: Common types of silane coupling agents.

IV. Conclusion

The selection of an appropriate silane coupling agent is a critical step in the development of high-performance materials and devices. This guide provides a foundational understanding of the comparative performance of common silanes, along with standardized protocols for their evaluation. For researchers and professionals in drug development, where biocompatibility and stability are paramount, a thorough evaluation of silane performance in relevant physiological environments is essential. The data and protocols presented herein serve as a valuable resource for making informed decisions in the selection and application of silane coupling agents.

References

A Researcher's Guide to the Quantitative Analysis of Butylsilane Surface Coverage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control and characterization of surface modifications are critical for applications ranging from biocompatible coatings to microfluidic devices. Butylsilane is a common reagent used to create hydrophobic surfaces through the formation of self-assembled monolayers (SAMs). Quantifying the extent and quality of this surface coverage is essential for ensuring reproducibility and performance. This guide provides a comparative overview of key analytical techniques for the quantitative analysis of this compound surface coverage, complete with experimental data and detailed protocols.

The effectiveness of the silanization process is determined by factors such as the completeness of surface coverage, the thickness of the deposited layer, and the resulting surface properties like hydrophobicity and roughness.[1] Various surface-sensitive techniques are employed to quantitatively analyze these properties.[2]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, such as elemental composition, surface morphology, or molecular information. Below is a summary of quantitative data obtained from various techniques for surfaces modified with alkylsilanes, including this compound, to allow for a direct comparison.

Table 1: Comparison of Water Contact Angle and Surface Roughness

SilaneSubstrateWater Contact Angle (°)Surface Roughness (RMS, nm)
n-ButyltrimethoxysilaneSiOx/Si~75~0.2[1]
n-ButyldimethylchlorosilaneSiliconNot specifiedNot specified
Octadecyltrichlorosilane (OTS)Mica~112~0.14[1]
3-Aminopropyltriethoxysilane (APTES)Glass55 - 850.15 - 0.8[1]

Note: Data for n-butyldimethylchlorosilane was mentioned in the context of creating surface energy gradients, but specific quantitative values for contact angle and roughness on a uniform surface were not provided in the search results.[3]

Table 2: Comparison of Layer Thickness and Surface Composition (XPS)

SilaneSubstrateLayer Thickness (nm)Surface Composition (Atomic %)
This compound (from tert-butylsilane)Not specifiedFilm depositionSi, C, H[4]
(3-Mercaptopropyl)trimethoxysilane (MPTMS)Gold0.5 (±0.2)C, O, Si, S[5]
MPTMS + (3-Aminopropyl)triethoxysilane (APTES)Gold1.0 (±0.2)C, O, Si, S, N[5]
Aminosilanes on SiSilicon1.5 - 2 (island height)N, Si, C, O[6]

Experimental Protocols

Accurate and reproducible quantification of silane surface coverage relies on standardized experimental procedures.[1] Below are detailed methodologies for the key analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1][7]

Methodology:

  • Sample Preparation: Ensure the this compound-modified substrate is clean and free of contaminants. Mount the sample on a compatible sample holder.

  • Instrument Parameters:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV).[2]

    • Analysis Area: Approximately 300 x 700 µm.[2]

    • Take-off Angle: 45° or 90°.[2]

    • Pass Energy: 160 eV for survey scans and 20-40 eV for high-resolution scans.[2]

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.[2]

    • Acquire high-resolution spectra for Si 2p, C 1s, and O 1s regions to determine chemical states.[2]

  • Data Analysis:

    • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.[2]

    • Perform peak fitting on high-resolution spectra to identify different chemical states, which can confirm the presence of Si-O-Substrate bonds.[5]

Contact Angle Goniometry

This technique measures the contact angle of a liquid droplet on a surface, providing a quantitative measure of surface wettability (hydrophobicity/hydrophilicity).[2] A high contact angle (>90°) indicates a hydrophobic surface, characteristic of successful silanization with alkylsilanes like this compound.[1][8]

Methodology:

  • Sample Preparation: The silanized substrate should be clean and dry.

  • Droplet Dispensing: A small droplet of deionized water (typically 2-5 µL) is carefully dispensed onto the surface of the substrate using a microsyringe.[8]

  • Image Capture: A high-resolution image of the droplet profile is captured as soon as the droplet is stable.[8]

  • Angle Measurement: Software analyzes the captured image to determine the contact angle, which is the angle formed between the tangent to the droplet at the three-phase contact point and the solid surface.[1][8]

  • Multiple Measurements: To ensure statistical relevance, perform measurements at a minimum of three different locations on each substrate.[8]

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of a surface at the nanoscale, allowing for the visualization of the silane layer's morphology and the quantification of its roughness.[1][9]

Methodology:

  • Probe Selection: A sharp tip mounted on a flexible cantilever is chosen based on the desired imaging mode (e.g., contact mode, tapping mode).[1]

  • Sample Preparation: The sample is mounted on the AFM stage.

  • Surface Scanning: The tip is brought into close proximity to the sample surface and scanned across a predefined area.[1]

  • Data Acquisition: A laser beam is reflected off the back of the cantilever onto a photodiode detector. Changes in the cantilever's deflection, caused by tip-surface interactions, are recorded.[1]

  • Image Analysis: The recorded data is used to generate a 3D topographical map of the surface. From this map, quantitative data such as root-mean-square (RMS) roughness can be calculated.[9]

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is a highly surface-sensitive technique that provides detailed elemental and molecular information from the top 1-2 nm of a surface.[2] It is particularly powerful for confirming the chemical structure of the silane layer and assessing its completeness.[10][11]

Methodology:

  • Sample Preparation: The sample is placed in the ultra-high vacuum analysis chamber of the ToF-SIMS instrument.

  • Instrument Parameters:

    • Primary Ion Gun: A pulsed primary ion beam (e.g., Bi3+) is used to bombard the sample surface.[10] For static SIMS, a low ion dose (<10^12 ions/cm²) is used to analyze the outermost monolayer.[2]

    • Analysis Area: Typically in the range of 100 x 100 µm to 500 x 500 µm.[10][11]

  • Data Acquisition: The primary ion bombardment generates secondary ions from the surface, which are then analyzed by a time-of-flight mass spectrometer.[10]

  • Data Analysis: The mass spectra provide information about the molecular fragments present on the surface, which can be used to identify the this compound and its bonding to the substrate.[12] The intensity of characteristic fragment ions can be used to estimate surface coverage.[13]

Visualizing the Process

Diagrams can help to clarify complex experimental workflows and chemical reactions. Below are Graphviz diagrams illustrating the general workflow for quantitative surface analysis and the reaction of this compound with a hydroxylated surface.

G cluster_0 Surface Preparation cluster_1 This compound Deposition cluster_2 Quantitative Analysis Substrate Cleaning Substrate Cleaning Surface Hydroxylation Surface Hydroxylation Substrate Cleaning->Surface Hydroxylation Vapor or Solution Phase Deposition Vapor or Solution Phase Deposition Surface Hydroxylation->Vapor or Solution Phase Deposition Rinsing Rinsing Vapor or Solution Phase Deposition->Rinsing Curing Curing Rinsing->Curing XPS XPS Curing->XPS Contact Angle Contact Angle Curing->Contact Angle AFM AFM Curing->AFM ToF-SIMS ToF-SIMS Curing->ToF-SIMS

Caption: Experimental workflow for this compound surface modification and analysis.

G Hydroxylated Surface Hydroxylated Surface Condensation Condensation Hydroxylated Surface->Condensation Hydrolysis Hydrolysis Butylsilanetriol Butylsilanetriol Hydrolysis->Butylsilanetriol Butylsilanetriol->Condensation Cross-linking (Si-O-Si) Cross-linking (Si-O-Si) Butylsilanetriol->Cross-linking (Si-O-Si) Self-condensation Covalent Si-O-Surface Bond Covalent Si-O-Surface Bond Condensation->Covalent Si-O-Surface Bond

Caption: Reaction of butyltrichlorosilane with a hydroxylated surface.

References

Safety Operating Guide

Proper Disposal Procedures for Butylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of reactive chemical waste, such as butylsilane, are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the hazardous nature of organosilanes.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always operate in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant laboratory coat, and chemical-resistant gloves.[1][2] Emergency safety equipment, such as a safety shower and eyewash station, should be readily accessible.[1][3]

Quantitative Data Summary

For logistical and safety purposes, key quantitative data for this compound is summarized below. This information is crucial for transportation and emergency response planning.

PropertyValueReference
UN Number 1993
Hazard Class 3 (Flammable Liquid)
Packing Group II
Shipping Name Flammable liquids, n.o.s. (this compound)

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on the quantity and whether it is residual material or a larger spill. The primary directive for significant quantities is to use a licensed professional waste disposal service.[1][3] For small, manageable amounts of residual this compound in a laboratory setting, a controlled neutralization procedure can be employed.

Methodology for Neutralization of Small Quantities of this compound

This protocol outlines a method for quenching the reactivity of small amounts of this compound before final disposal. This process should only be performed by trained personnel.

Materials:

  • Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet (bubbler).

  • Inert solvent (e.g., heptane or toluene).

  • A less reactive alcohol (e.g., isopropanol or tert-butanol).

  • Ice bath.

  • Appropriate waste container.

Procedure:

  • Inert Atmosphere: Purge the reaction flask with an inert gas, such as nitrogen or argon.

  • Dilution: Dilute the residual this compound by adding it to a volume of inert solvent within the flask. The flask should be cooled in an ice bath to manage the reaction temperature.

  • Controlled Quenching: Slowly add a less reactive alcohol (e.g., isopropanol) dropwise from the dropping funnel to the stirred solution. This compound reacts with alcohols, so a slow addition rate is crucial to control the reaction rate and prevent a dangerous buildup of heat or gas.

  • Completion of Reaction: Continue stirring the mixture until the reaction ceases.

  • Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container for collection by a licensed waste disposal service.[4][5][6]

Spill Management and Cleanup

In the event of a this compound spill, immediate and careful action is required to mitigate risks.

Procedure:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition, as this compound is highly flammable.[1] Use only non-sparking tools for cleanup.[1][3]

  • Containment: Contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[7]

  • Decontamination: Decontaminate the spill area once the material has been removed.

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[4][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Butylsilane_Disposal_Workflow start This compound Waste Generated assess Assess Quantity and Nature (Spill vs. Residual Waste) start->assess spill Large Spill or Uncontrolled Release assess->spill Large residual Small Quantity / Residual Waste assess->residual Small evacuate Evacuate Area & Eliminate Ignition Sources spill->evacuate ppe Don Appropriate PPE in a Fume Hood residual->ppe contain Contain Spill with Non-Combustible Absorbent evacuate->contain collect_spill Collect Absorbed Material (Use Non-Sparking Tools) contain->collect_spill professional_disposal Contact Licensed Professional Waste Disposal Service collect_spill->professional_disposal neutralize Perform Controlled Neutralization (e.g., with Alcohol) ppe->neutralize collect_neutralized Collect Neutralized Solution neutralize->collect_neutralized collect_neutralized->professional_disposal end Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult institutional guidelines and the specific SDS before handling any hazardous chemical.

References

Navigating the Safe Handling of Butylsilane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. Butylsilane, a highly flammable and reactive compound, requires stringent safety protocols to mitigate risks. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Immediate Safety and Hazard Profile

This compound is a hazardous chemical that poses several risks.[1] It is a highly flammable liquid and vapor, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the safety protocols outlined below is critical when working with this substance.

PropertyData
CAS Number 1600-29-9[2]
Molecular Weight 88.22 g/mol [2]
Appearance Colorless Liquid
Flash Point -6 °C (21.2 °F) - closed cup[2]
Boiling Point 56.7 °C[2]
Density 0.68 g/mL at 20 °C[2]
UN Number 1993[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group II[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[1]

Eye and Face Protection:

  • Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[3]

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing or a highly exothermic reaction.[2]

Skin and Body Protection:

  • Gloves: Handle with chemical-resistant gloves.[1] Nitrile or neoprene gloves are often suitable, but it is crucial to consult the glove manufacturer's chemical resistance guide to ensure protection against this compound.[4] Gloves must be inspected before use and disposed of properly after contamination.[1]

  • Protective Clothing: Wear a flame-retardant lab coat and impervious clothing to prevent skin contact.[1][3]

  • Footwear: Fully enclosed shoes made of a durable material are mandatory.

Respiratory Protection:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • If a risk assessment determines that air-purifying respirators are necessary, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination or type AXBEK) should be used.[1] For situations where a respirator is the only means of protection, a full-face supplied-air respirator is required.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Work Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Remove Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, hot surfaces, and sparks.[1] Use of "No Smoking" signs is mandatory.[1]

  • Grounding: To prevent static discharge, ground and bond all containers and receiving equipment.[1]

  • Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[1][5]

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and a Class B fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are immediately accessible.[1]

2. Handling and Usage:

  • Inert Atmosphere: this compound is hygroscopic and should be stored under an inert gas.[1]

  • Dispensing: When transferring, avoid contact with skin and eyes and inhalation of vapors.[1]

  • Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[1] Contaminated clothing should be removed and washed before reuse.[6]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • The storage area should be locked and kept away from heat and incompatible materials such as strong bases and oxidizing agents.[1]

  • Containers must be carefully resealed after opening and kept upright to prevent leakage.[1]

Spill and Emergency Plan

In Case of a Spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[1]

  • Ventilate and Isolate: Ensure adequate ventilation and remove all sources of ignition.[1]

  • Containment: Wearing full PPE, prevent further leakage if it is safe to do so. Do not allow the spill to enter drains.[1]

  • Absorb: Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[1]

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][3]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to protect personnel and the environment.

1. Waste Collection:

  • Liquid Waste: Collect all surplus and non-recyclable this compound solutions in a designated, compatible, and properly labeled hazardous waste container.[1][7]

  • Solid Waste: Dispose of contaminated items (e.g., gloves, absorbent materials) as hazardous waste.[1] These should be placed in a sealed and labeled container.

2. Container Disposal:

  • Empty containers are considered hazardous as they retain product residue.[5]

  • Thoroughly empty the container.[8] Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous chemical waste.[7][8]

  • After rinsing, deface or remove the original label.[8] The clean, dry container can then be disposed of according to institutional guidelines.

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed professional waste disposal service.[1] It may be incinerated in a chemical incinerator equipped with an afterburner and scrubber, but extreme care must be taken due to its high flammability.[1]

  • Under no circumstances should this compound be disposed of down the drain.[5]

Caption: Logical workflow for the safe handling of this compound.

References

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Butylsilane
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。